Miglustat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Miglustat Hydrochloride: A Deep Dive into the Mechanism of Action in Lysosomal Storage Diseases
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core mechanism of action of miglustat (B1677133) hydrochloride, a pivotal substrate reduction therapy for specific lysosomal storage diseases (LSDs). It is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth information on its biochemical pathways, quantitative efficacy, and the experimental methodologies used for its characterization.
Introduction: The Challenge of Lysosomal Storage Diseases and the Advent of Substrate Reduction Therapy
Lysosomal storage diseases are a group of over 60 rare inherited metabolic disorders resulting from defects in lysosomal function.[1] These defects, typically a deficiency in a specific lysosomal hydrolase enzyme, lead to the accumulation of undegraded macromolecules within the lysosomes.[2][3] In a significant subset of these disorders, known as glycosphingolipidoses, the accumulating substrates are glycosphingolipids (GSLs), essential components of cell membranes involved in signaling and recognition.[4] This accumulation disrupts cellular function and leads to progressive damage in various organs, with the central nervous system (CNS) being severely affected in many cases.[1][5]
Traditional treatment for some LSDs has been enzyme replacement therapy (ERT), which aims to supplement the deficient enzyme.[6] However, ERT has limitations, including its inability to cross the blood-brain barrier to address neurological symptoms and its unsuitability for all patients.[6][7] This created a need for alternative therapeutic strategies. Substrate reduction therapy (SRT) emerged as a novel approach, aiming to restore the metabolic balance by decreasing the rate of substrate synthesis to a level that the residual, deficient enzyme activity can manage.[3][6][8] Miglustat is a cornerstone of this therapeutic strategy.[6]
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
Miglustat (N-butyldeoxynojirimycin or NB-DNJ) is a synthetic analogue of D-glucose and an orally administered imino sugar.[2][9] Its primary mechanism of action is the competitive and reversible inhibition of the enzyme glucosylceramide synthase (GCS), also known as ceramide-specific glucosyltransferase.[2][6][9] GCS is the pivotal enzyme that catalyzes the first committed step in the biosynthesis of most GSLs: the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[10][11]
By inhibiting GCS, miglustat reduces the rate of glucosylceramide production.[4][12] This upstream blockade curtails the synthesis of a wide array of downstream GSLs, including gangliosides, that would otherwise accumulate in various LSDs. The goal of SRT with miglustat is to reduce the substrate load to a level where the patient's residual lysosomal enzyme activity can effectively clear the GSLs, thereby preventing their pathological accumulation and mitigating cellular dysfunction.[6][9]
An important feature of miglustat is its ability as a small molecule to cross the blood-brain barrier, making it a valuable therapeutic option for LSDs with neurological involvement.[4][10][13]
Caption: Miglustat inhibits glucosylceramide synthase (GCS), the key enzyme in GSL biosynthesis.
Application in Specific Lysosomal Storage Diseases
Gaucher disease type 1 is caused by a deficiency of the lysosomal enzyme glucocerebrosidase (GBA), leading to the accumulation of its substrate, glucosylceramide, primarily in macrophages.[4][11] This results in symptoms such as hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[11]
In this context, miglustat acts as a first-line SRT for adult patients with mild to moderate type 1 Gaucher disease for whom ERT is not a suitable option.[7][9][11] By directly inhibiting GCS, miglustat reduces the synthesis of glucosylceramide, the very substance that accumulates in this disease, thereby alleviating the substrate burden on the deficient GBA enzyme.[4][11] Some studies also suggest a secondary mechanism where miglustat may act as a pharmacological chaperone, potentially assisting in the proper folding and trafficking of some mutant forms of the GBA enzyme, which could lead to a partial increase in its activity.[10][14]
Caption: Miglustat reduces GlcCer synthesis, easing the burden on the deficient lysosomal enzyme.
Niemann-Pick disease type C is a complex neurovisceral disorder caused by mutations in the NPC1 or NPC2 genes, which are crucial for intracellular lipid trafficking.[4] The defect leads to the secondary accumulation of unesterified cholesterol and various GSLs, such as GM2 and GM3 gangliosides, within the late endosomes and lysosomes.[2][9] The progressive neurological symptoms are a hallmark of the disease.[15]
Miglustat is the only approved disease-specific therapy for the progressive neurological manifestations of NP-C in both adult and pediatric patients.[15] Its efficacy stems from its ability to cross the blood-brain barrier and inhibit GCS in the CNS.[16] By reducing the synthesis of glucosylceramide, miglustat decreases the production of the downstream gangliosides that accumulate and contribute to neuronal damage.[9] This action helps to stabilize neurological disease progression.[17][18]
Quantitative Data Summary
The efficacy of miglustat has been quantified in various preclinical and clinical studies. The tables below summarize key findings.
Table 1: In Vitro and Preclinical Efficacy of Miglustat
| Parameter | Model System | Value/Result | Reference |
|---|---|---|---|
| IC₅₀ for GCS | Various cell types | 20 - 50 µM | [14] |
| GSL Reduction | Normal mice (2400 mg/kg/day) | ~70% reduction in peripheral tissues | [2] |
| Effect on Lifespan | Sandhoff disease mouse model | Increased life expectancy | [1] |
| Symptom Onset | NP-C mouse model | Delayed symptom onset |[2][16] |
Table 2: Clinical Efficacy of Miglustat in Gaucher Disease Type 1
| Parameter | Study Duration | Result | Reference |
|---|---|---|---|
| Chitotriosidase Levels | 12 months | 16.4% reduction (p < 0.001) | [10] |
| Liver Volume | 12 months | Mean decrease of 12.1% | [1] |
| Spleen Volume | 12 months | Mean decrease of 19.0% | [1] |
| Hemoglobin Concentration | 12 months | Mean increase of 0.26 g/dL | [9] |
| Platelet Count | 12 months | Mean increase of 8.6 x 10⁹/L |[9] |
Table 3: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C
| Parameter | Study Population | Result | Reference |
|---|---|---|---|
| Disease Progression | Adult & juvenile patients | Neurological disease stabilization | [17] |
| Swallowing Function | Adult & juvenile patients | Improved or stable in up to 93% of patients | [17][19] |
| Ambulation | Adult & juvenile patients | Stabilized | [17] |
| Survival | Retrospective analysis (n=789) | Significant reduction in mortality risk (HR = 0.51) |[20] |
Key Experimental Protocols
The characterization of miglustat's mechanism of action relies on specific biochemical and cellular assays.
This protocol is adapted from established methods for measuring GCS activity in isolated microsomes.
-
Preparation of Microsomes:
-
Harvest cells (e.g., patient-derived fibroblasts, cancer cell lines) during the logarithmic growth phase.
-
Homogenize cells via sonication in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors).
-
Isolate the microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes).
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing a defined amount of microsomal protein (e.g., 50 µg) in a buffered solution.
-
Add the liposomal substrate, which typically includes a ceramide analog (e.g., C6-NBD-ceramide for fluorescent detection or a standard ceramide for use with a radiolabeled donor) and phospholipids (B1166683) like phosphatidylcholine.
-
Add the glucose donor, UDP-glucose. For radiolabeling assays, [³H]UDP-glucose is used.
-
Add varying concentrations of miglustat or a vehicle control.
-
Initiate the reaction by incubating at 37°C for a set time (e.g., 60 minutes).
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the product, glucosylceramide, from the unreacted ceramide substrate using thin-layer chromatography (TLC).
-
Quantify the product. For radiolabeled assays, this involves scintillation counting of the corresponding TLC spot. For fluorescent assays, the spot is quantified using a fluorescence scanner.
-
-
Data Analysis:
-
Calculate the rate of product formation per unit of protein per unit of time (e.g., nmol/mg protein/h).
-
Determine the inhibitory concentration (IC₅₀) of miglustat by plotting enzyme activity against the log of the inhibitor concentration.
-
Caption: Experimental workflow for a cell-free glucosylceramide synthase (GCS) inhibition assay.
-
Cell Culture and Treatment:
-
Culture patient-derived cells (e.g., fibroblasts) or iPSC-derived neurons, which endogenously express the disease phenotype.[21]
-
Treat cells with varying concentrations of miglustat over a period of several days to allow for changes in GSL metabolism.
-
-
Lipid Extraction:
-
Harvest the cells and perform a total lipid extraction using established methods (e.g., Folch or Bligh-Dyer procedures).
-
-
GSL Analysis:
-
Analyze the extracted lipids using High-Performance Thin-Layer Chromatography (HPTLC) or, for more detailed quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Identify and quantify specific GSLs (e.g., glucosylceramide, GM2, GM3) by comparing them to known standards.
-
-
Data Interpretation:
-
Compare the GSL levels in miglustat-treated cells to untreated control cells to determine the extent of substrate reduction.
-
-
Model Selection:
-
Drug Administration:
-
Administer miglustat to the animals, typically mixed in their food or delivered via oral gavage, starting before or after symptom onset depending on the study's objective.
-
-
Efficacy Assessment:
-
Biochemical: At the end of the study, harvest tissues (brain, liver, spleen) and quantify stored GSL levels as described above.
-
Phenotypic: Monitor disease progression through behavioral tests, assessment of motor function, and overall survival analysis.[1][5]
-
Histological: Analyze tissue sections for pathological changes, such as lysosomal storage and inflammation.
-
Caption: SRT restores metabolic balance by reducing substrate synthesis to match impaired degradation.
Conclusion
Miglustat hydrochloride's mechanism of action is a clear and effective application of the principles of substrate reduction therapy. By competitively and reversibly inhibiting glucosylceramide synthase, it addresses the root biochemical cascade that leads to pathological glycosphingolipid accumulation in diseases like Gaucher type 1 and Niemann-Pick type C. Its ability to cross the blood-brain barrier further establishes it as a critical therapeutic agent for managing the debilitating neurological symptoms associated with these disorders. The quantitative data from over two decades of research and clinical use confirm its efficacy in reducing substrate load, stabilizing disease progression, and improving patient outcomes. The experimental protocols outlined herein provide a foundation for further research into GCS inhibition and the development of next-generation substrate reduction therapies.
References
- 1. REF Case study search [impact.ref.ac.uk]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 5. Miglustat: substrate reduction therapy for lysosomal storage disorders associated with primary central nervous system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 7. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 8. ntsad.org [ntsad.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 12. researchgate.net [researchgate.net]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Long-term survival outcomes of patients with Niemann-Pick disease type C receiving miglustat treatment: A large retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Disease models for the development of therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pleiades.online [pleiades.online]
Miglustat Hydrochloride: A Technical Guide to its Role in the Glycosphingolipid Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a pivotal therapeutic agent in the management of specific glycosphingolipid (GSL) lysosomal storage disorders (LSDs). Its mechanism of action is centered on the principle of Substrate Reduction Therapy (SRT), a strategy that aims to restore metabolic balance by inhibiting the synthesis of accumulating substrates. This technical guide provides a comprehensive overview of the glycosphingolipid synthesis pathway, details the precise role of Miglustat hydrochloride as a competitive and reversible inhibitor of glucosylceramide synthase, and presents its clinical applications, supported by quantitative data and detailed experimental protocols.
Introduction to Glycosphingolipid Metabolism and Lysosomal Storage Disorders
Glycosphingolipids are essential components of cellular membranes, playing crucial roles in cell recognition, signaling, and adhesion.[1] The synthesis and degradation of GSLs are tightly regulated processes. Synthesis occurs primarily in the Golgi apparatus through the sequential addition of sugar moieties to a ceramide backbone.[2][3] Conversely, degradation is a stepwise process occurring in the lysosomes, where specific hydrolases catabolize GSLs.[2]
Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the deficiency of a specific lysosomal enzyme.[2][4] This deficiency leads to the accumulation of undegraded substrates within lysosomes, resulting in cellular dysfunction and multi-systemic pathology.[2][5] In GSL storage diseases, such as Gaucher disease and Niemann-Pick disease type C (NP-C), the accumulation of specific glycosphingolipids is the primary pathogenic event.
The Glycosphingolipid Synthesis Pathway
The biosynthesis of most glycosphingolipids begins with the formation of glucosylceramide (GlcCer). This initial and rate-limiting step is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[6][7] GCS transfers a glucose molecule from UDP-glucose to a ceramide backbone. GlcCer then serves as the precursor for the synthesis of hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides.[8]
This compound: Mechanism of Action
Miglustat (N-butyldeoxynojirimycin) is a synthetic analogue of D-glucose that functions as a potent, competitive, and reversible inhibitor of glucosylceramide synthase.[4][6][9] By targeting GCS, Miglustat blocks the first committed step in the GSL biosynthetic pathway.[6]
This inhibition leads to a reduction in the rate of GlcCer synthesis.[1] The therapeutic strategy, known as Substrate Reduction Therapy (SRT), is to decrease the production of GSLs to a level where the residual activity of the deficient lysosomal enzyme (e.g., glucocerebrosidase in Gaucher disease) is sufficient to prevent the pathological accumulation of the substrate.[4][5][6] This approach helps to restore metabolic homeostasis and alleviate the cellular pathology associated with the disease.[5] Because it is a small molecule, Miglustat can cross the blood-brain barrier, making it a valuable therapeutic option for LSDs with neurological manifestations.[1][10]
Quantitative Data Summary
The efficacy and pharmacokinetic properties of Miglustat have been characterized in numerous preclinical and clinical studies.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~97% | [9][11] |
| Time to Max. Concentration (Tmax) | 2.0 - 2.5 hours | [11] |
| Plasma Protein Binding | Does not bind | [9][11] |
| Metabolism | No evidence of metabolism in humans | [9] |
| Elimination Half-life | ~6 - 7 hours | [9] |
| Primary Route of Excretion | Unchanged in urine | [12] |
| Effect of Food | Decreases rate of absorption (Cmax by 36%), but not extent (AUC by 14%) | [13] |
Table 2: Clinical Efficacy of Miglustat in Lysosomal Storage Disorders
| Disease | Parameter | Result | Reference(s) |
| Gaucher Disease Type 1 | Liver Volume | Significant decrease | [9][14] |
| Spleen Volume | Significant decrease | [9][14] | |
| Hemoglobin Concentration | Improvement | [9][14] | |
| Platelet Count | Improvement | [9][14] | |
| Niemann-Pick Disease Type C | Horizontal Saccadic Eye Movement (HSEM) Velocity | Improvement or stabilization | [15][16][17] |
| Swallowing Capacity | Improvement or stabilization | [15][17] | |
| Ambulatory Index | Slower deterioration | [15] |
Table 3: Common Adverse Events Associated with Miglustat
| Adverse Event | Frequency in Clinical Trials | Reference(s) |
| Diarrhea | ~72% (GD3), often mild and transient | [17][18] |
| Weight Loss / Decreased Appetite | Common, especially initially | [17] |
| Flatulence / Abdominal Pain | ~34% (GD3) | [17][18] |
| Tremor | ~38% (GD3) | [17][18] |
Experimental Protocols
The investigation of Miglustat's mechanism and efficacy relies on specific biochemical and cell-based assays.
Protocol: In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common enzyme-based assay to measure GCS activity and its inhibition by compounds like Miglustat.[19]
Objective: To quantify the catalytic activity of GCS in cell lysates or with purified enzyme and determine the IC50 of an inhibitor.
Materials:
-
Cell lysate or purified GCS enzyme preparation.
-
Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide).
-
UDP-glucose (co-substrate).
-
Assay buffer (e.g., HEPES buffer, pH 7.4).
-
This compound or other test inhibitors.
-
Organic solvents (e.g., chloroform/methanol) for extraction.
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
Methodology:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, a known concentration of the GCS enzyme source, and varying concentrations of the inhibitor (Miglustat).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation: Start the reaction by adding the fluorescent ceramide substrate and UDP-glucose.
-
Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding a chloroform/methanol mixture to denature the enzyme and extract the lipids.
-
Lipid Extraction: Vortex and centrifuge the samples to separate the organic and aqueous phases. The lipid products (NBD-GlcCer) will be in the lower organic phase.
-
Analysis: Evaporate the organic solvent, reconstitute the lipid extract, and inject it into an HPLC system. Separate the fluorescent substrate (NBD-ceramide) from the product (NBD-GlcCer) using a normal-phase column.
-
Quantification: Quantify the amount of product formed by integrating the peak area from the fluorescence chromatogram.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol: In Vivo Assessment of GCS Activity in Animal Models
This protocol outlines a method for evaluating the effect of Miglustat on GCS activity directly within a living organism.[20][21]
Objective: To measure the in vivo activity of GCS in various tissues of an animal model (e.g., mouse) following treatment with Miglustat.
Materials:
-
Animal model (e.g., C57BL/6 mice).
-
This compound for oral administration.
-
Fluorescent ceramide substrate (NBD-C6-ceramide) formulated for in vivo delivery (e.g., with rubusoside (B1680263) nanomicelles).[21]
-
Anesthesia and surgical tools for tissue collection.
-
Homogenization buffer and equipment.
-
HPLC system as described in Protocol 5.1.
Methodology:
-
Animal Dosing: Administer Miglustat (or vehicle control) to cohorts of mice via oral gavage for a predetermined period.
-
Substrate Injection: At the end of the treatment period, administer the NBD-C6-ceramide formulation via intraperitoneal injection.
-
Incubation Period: Allow a specific time (e.g., 3 hours) for the substrate to be taken up by tissues and metabolized by GCS.[20]
-
Tissue Harvest: Euthanize the animals and rapidly dissect relevant tissues (e.g., liver, spleen, brain).
-
Homogenization and Extraction: Homogenize the tissues in a suitable buffer and perform lipid extraction using a chloroform/methanol procedure.
-
HPLC Analysis: Analyze the lipid extracts via HPLC with fluorescence detection to separate and quantify the substrate (NBD-C6-ceramide) and the product (NBD-C6-GlcCer).
-
Data Analysis: Calculate the GCS activity by determining the ratio of product to total substrate + product. Compare the activity in tissues from Miglustat-treated animals to that of the vehicle-treated control group to determine the percentage of in vivo inhibition.
Conclusion
This compound is a cornerstone of Substrate Reduction Therapy for glycosphingolipid storage disorders. By competitively and reversibly inhibiting glucosylceramide synthase, it effectively reduces the biosynthesis of the primary accumulating substrates in diseases like Gaucher disease type 1 and Niemann-Pick disease type C. Its oral bioavailability and ability to penetrate the central nervous system provide significant advantages, particularly for treating the neurological manifestations of these devastating disorders. While its use is associated with manageable side effects, Miglustat represents a validated and clinically crucial therapeutic strategy, offering a valuable treatment option that has significantly improved patient outcomes. Further research continues to explore its potential in other related conditions and as part of combination therapies.
References
- 1. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 5. Substrate reduction therapy: miglustat as a remedy for symptomatic patients with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, function, and therapeutic potential of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnjlabels.com [jnjlabels.com]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 20. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide" by Kartik R. Roy, Sachin K. Khiste et al. [repository.lsu.edu]
Chemical structure and properties of N-butyldeoxynojirimycin hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyldeoxynojirimycin hydrochloride, also known as Miglustat (B1677133), is an N-alkylated iminosugar that functions as a competitive and reversible inhibitor of glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of most glycosphingolipids. By inhibiting this initial step, N-butyldeoxynojirimycin hydrochloride effectively reduces the accumulation of glucosylceramide and its derivatives in lysosomal storage disorders. Its primary clinical application is in the treatment of mild to moderate type 1 Gaucher disease, where it serves as a substrate reduction therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for N-butyldeoxynojirimycin hydrochloride.
Chemical Structure and Properties
N-butyldeoxynojirimycin hydrochloride is the hydrochloride salt of N-butyldeoxynojirimycin. The chemical structure consists of a piperidine (B6355638) ring with hydroxyl groups, resembling a glucose molecule, and an N-butyl substituent.
Table 1: Chemical and Physical Properties of N-Butyldeoxynojirimycin Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride | [1] |
| Synonyms | Miglustat hydrochloride, NB-DNJ HCl | [2][3] |
| CAS Number | 210110-90-0 | [1] |
| Molecular Formula | C₁₀H₂₂ClNO₄ | [2][3] |
| Molecular Weight | 255.74 g/mol | [4][2][3] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 170 °C | [6] |
| Solubility | Water: 44 mg/mL, DMSO: 44 mg/mL, Ethanol: 22 mg/mL | [7] |
| pKa | 13.72 ± 0.70 (Predicted) | [8] |
| Storage Temperature | -20°C | [1] |
Table 2: In Vitro Activity of N-Butyldeoxynojirimycin
| Target Enzyme | IC₅₀ | Cell Line/System | Reference(s) |
| UDP-glucose ceramide glucosyltransferase | 32 µM | Rat recombinant enzyme | [9] |
| β-glucosidase 2 | 81 µM | Rat recombinant enzyme | [9] |
| HIV-1 | 282 µM | Peripheral blood mononuclear cells (PBMCs) | [9] |
| HIV-2 | 211 µM | Peripheral blood mononuclear cells (PBMCs) | [9] |
Mechanism of Action: Inhibition of Glucosylceramide Synthase
N-butyldeoxynojirimycin hydrochloride exerts its therapeutic effect through substrate reduction therapy. In Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages. N-butyldeoxynojirimycin hydrochloride acts as a competitive inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including glucosylceramide. By inhibiting this enzyme, it reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate burden on the deficient lysosomal enzyme.[4][2][3]
Caption: Inhibition of Glucosylceramide Synthesis by N-butyldeoxynojirimycin Hydrochloride.
Experimental Protocols
Chemical Synthesis of N-Butyldeoxynojirimycin Hydrochloride
An improved synthetic procedure for N-butyldeoxynojirimycin involves the N-alkylation of a protected deoxynojirimycin derivative.[10][11][12]
Materials:
-
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin
-
Butyl methanesulfonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrochloric acid (HCl) in methanol
-
Ethyl acetate (B1210297)
Procedure:
-
N-Alkylation: To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin in DCM, add DIPEA and butyl methanesulfonate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.
-
Debenzylation and Salt Formation: Dissolve the purified product in methanol. Add 10% Pd/C and a solution of HCl in methanol. Stir the mixture under a hydrogen atmosphere at room temperature until debenzylation is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Add ethyl acetate to the residue to precipitate the product. Filter the solid and dry under vacuum to yield N-butyldeoxynojirimycin hydrochloride as a white solid.[3][13]
HPLC Method for Purity Analysis
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the purity of N-butyldeoxynojirimycin hydrochloride.[9][14][15][16][17]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (gradient elution may be required). A reported isocratic method uses a mobile phase of 0.1% Trifluoroacetic acid: Methanol: Acetonitrile (20:40:40 v/v/v).[14][15]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of N-butyldeoxynojirimycin hydrochloride of known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the sample to be analyzed in the mobile phase at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the standard solution.
In Vitro Glucosylceramide Synthase Inhibition Assay
This assay measures the ability of N-butyldeoxynojirimycin hydrochloride to inhibit the activity of glucosylceramide synthase.[18][19][20][21]
Materials:
-
Cell homogenates or purified glucosylceramide synthase
-
Radiolabeled UDP-[¹⁴C]glucose
-
Ceramide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
-
N-butyldeoxynojirimycin hydrochloride (inhibitor)
-
Scintillation cocktail
-
Chloroform/methanol (2:1, v/v)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ceramide (solubilized with a detergent like Triton X-100), and varying concentrations of N-butyldeoxynojirimycin hydrochloride.
-
Enzyme Addition: Add the cell homogenate or purified enzyme to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding UDP-[¹⁴C]glucose. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Quantification: Evaporate the solvent from the organic phase, redissolve the lipid residue in a small volume of chloroform/methanol, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of N-butyldeoxynojirimycin hydrochloride and determine the IC₅₀ value.
In Vivo Efficacy in a Gaucher Disease Mouse Model
The efficacy of N-butyldeoxynojirimycin hydrochloride can be evaluated in a mouse model of Gaucher disease (e.g., D409V/null mice).[22][6][23]
Animal Model:
-
Gaucher disease mouse model (e.g., D409V/null) and wild-type littermates as controls.
Treatment Protocol:
-
Drug Administration: Administer N-butyldeoxynojirimycin hydrochloride to the Gaucher mice, typically mixed in their chow or administered by oral gavage, at a specified dose (e.g., 150 mg/kg/day) for a defined period (e.g., 12 weeks).[23] A control group of Gaucher mice should receive a placebo.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues such as the liver, spleen, and brain.
-
Glucosylceramide Analysis:
-
Homogenize the collected tissues.
-
Extract the lipids from the tissue homogenates using a method like the Folch extraction.
-
Quantify the levels of glucosylceramide in the lipid extracts using a suitable analytical method, such as high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Histopathology: Fix a portion of the tissues in formalin, embed in paraffin, and section for histological analysis. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) and periodic acid-Schiff (PAS) to visualize Gaucher cells (lipid-laden macrophages).
-
Data Analysis: Compare the glucosylceramide levels and the number of Gaucher cells in the tissues of the treated Gaucher mice with those of the untreated Gaucher mice and wild-type controls.
Clinical Efficacy in Type 1 Gaucher Disease
Clinical trials have demonstrated the efficacy of N-butyldeoxynojirimycin hydrochloride (Miglustat) in adult patients with mild to moderate type 1 Gaucher disease.[4][2][3][8][13][24][25]
Table 3: Summary of Clinical Trial Results for Miglustat in Type 1 Gaucher Disease
| Parameter | Baseline | Change after 12 Months | Change after 24 Months | Reference(s) |
| Liver Volume | 1.1-2.7 times normal | -12% (mean) | -15.1% (mean, at 18 months) | [25] |
| Spleen Volume | 5.1-24.8 times normal | -19% (mean) | -24.3% (mean, at 18 months) | [25] |
| Hemoglobin | Variable | Slight improvement | Stable | [25] |
| Platelet Count | Variable | Slight improvement | Stable | [25] |
| Chitotriosidase Activity | Elevated | -16.4% (mean) | -25.4% (mean) | [4][13] |
Note: The results are from various open-label studies and the patient populations and baseline characteristics may differ.
The most common adverse effects reported in clinical trials include gastrointestinal issues such as diarrhea, flatulence, and abdominal pain, as well as weight loss and tremor.[25]
Conclusion
N-butyldeoxynojirimycin hydrochloride is a well-characterized small molecule inhibitor of glucosylceramide synthase with proven efficacy as a substrate reduction therapy for type 1 Gaucher disease. Its oral bioavailability offers a convenient alternative for patients for whom enzyme replacement therapy is not suitable. The information provided in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals working in the field of lysosomal storage disorders and glycosphingolipid metabolism. Further research may explore its potential in other glycosphingolipid storage diseases and as a tool to investigate the broader biological roles of glycosphingolipids.
References
- 1. researchgate.net [researchgate.net]
- 2. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 3. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction of pathology in mice displaying Gaucher disease type 1 by a clinically-applicable lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of N-butyl-1-deoxynojirimycin | Semantic Scholar [semanticscholar.org]
- 13. Review of miglustat for clinical management in Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. omicsonline.org [omicsonline.org]
- 16. ijnrd.org [ijnrd.org]
- 17. Stability-Indicating RP-HPLC Method for Estimation of Miglitol in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. haematologica.org [haematologica.org]
- 25. Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Substrate Reduction Therapy: A Technical Guide to the Discovery and Synthesis of Miglustat Hydrochloride
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, mechanism of action, synthesis, and clinical application of Miglustat (B1677133) hydrochloride. Miglustat, an N-alkylated iminosugar, represents a pivotal development in the treatment of certain lysosomal storage disorders through the innovative approach of substrate reduction therapy.
Executive Summary
Miglustat (N-butyldeoxynojirimycin) is a synthetic analogue of D-glucose and a potent, reversible inhibitor of the enzyme glucosylceramide synthase.[1][2] Initially investigated as an antiviral agent, its ability to modulate glycosphingolipid biosynthesis led to its development and eventual approval for the treatment of mild to moderate type 1 Gaucher disease in patients for whom enzyme replacement therapy is unsuitable.[1][3] This document details the scientific journey of Miglustat, from its chemical synthesis to its pharmacological effects and clinical significance. It aims to provide a comprehensive resource covering its mechanism, experimental protocols for its synthesis and evaluation, and key quantitative data from preclinical and clinical studies.
Discovery and Development
The journey of Miglustat began with research into iminosugars, which are mimics of natural monosaccharides where the ring oxygen is replaced by a nitrogen atom.[4] The parent compound, 1-deoxynojirimycin (B1663644), was known to be an enzyme inhibitor, and subsequent research revealed that N-alkylated derivatives exhibited enhanced biological activity.[5] Among these, the N-butyl derivative, now known as Miglustat, was identified as a potent inhibitor of glycosyltransferase.[5]
Initially developed in the 1990s as a potential anti-HIV agent, it was found that achieving therapeutic levels for this indication was challenging due to adverse effects.[6][7] However, its potent inhibition of glucosylceramide synthase opened a new therapeutic avenue.[5] Actelion Pharmaceuticals developed Miglustat for type 1 Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide.[1][5] Marketed as Zavesca®, it was approved for medical use in the European Union in November 2002 and in the United States in July 2003. Its applications have since expanded to include Niemann-Pick disease type C and, in the EU, as a combination therapy for late-onset Pompe disease.[1]
Mechanism of Action: Substrate Reduction Therapy
The primary pharmacological action of Miglustat is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[2][8] GCS facilitates the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[9]
In Gaucher disease, the deficient activity of glucocerebrosidase leads to the accumulation of glucosylceramide within the lysosomes of macrophages.[1] This accumulation results in the characteristic pathology of the disease, including hepatosplenomegaly and bone disease. Miglustat offers a therapeutic strategy known as substrate reduction therapy (SRT). By inhibiting GCS, Miglustat reduces the rate of glucosylceramide synthesis, thereby decreasing the amount of substrate that the deficient glucocerebrosidase enzyme must process.[1][2] This helps to alleviate the lysosomal storage burden and mitigate the clinical manifestations of the disease.[1]
Quantitative Pharmacological and Clinical Data
The efficacy and pharmacokinetic profile of Miglustat have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Miglustat
| Target Enzyme | IC50 Value | Source Organism/System | Reference |
| UDP-glucose ceramide glucosyltransferase | 32 µM | Rat (recombinant) | [10] |
| Glucosylceramide Synthase (GCS) | 5 - 50 µM | General | [2][3] |
| β-glucosidase 2 | 81 µM | Rat (recombinant) | [10] |
| HIV-1 Infection | 282 µM | Human PBMCs | [10] |
| HIV-2 Infection | 211 µM | Human PBMCs | [10] |
Table 2: Pharmacokinetic Parameters of Miglustat in Adult Gaucher Disease Patients (100 mg TID Dosing)
| Parameter | Value (Fasted State) | Effect of Food | Reference |
| Cmax (Peak Plasma Concentration) | ~827 ng/mL | ↓ 36% | [11][12] |
| Tmax (Time to Peak Concentration) | 2.5 hours (median) | Delayed by 2 hours | [11][12] |
| AUC (Area Under the Curve) | ~3668 ng·hr/mL | ↓ 14% (not statistically significant) | [11][12] |
| t1/2 (Elimination Half-life) | ~6-7 hours | Not affected | [11][12] |
| Vd/F (Apparent Volume of Distribution) | 83 - 105 Liters | - | [11] |
| CL/F (Apparent Oral Clearance) | 196 - 230 mL/min | - | [11] |
| Protein Binding | Does not bind to plasma proteins | - | [11] |
| Bioavailability (Capsule vs. Solution) | ~97% | - | [11] |
Table 3: Clinical Efficacy in Type 1 Gaucher Disease (Long-Term Follow-up)
| Efficacy Endpoint | Baseline (Median) | Change After Long-Term Therapy | Patient Population | Reference |
| Hemoglobin | 12.8 g/dL | ↑ 0.3 g/dL | Treatment-Naïve | [13] |
| Hemoglobin | 13.6 g/dL | ↓ 0.3 g/dL (stable) | Previously on ERT | [13] |
| Platelet Count | 101 x 10⁹/L | ↑ 8 x 10⁹/L | Treatment-Naïve | [13] |
| Platelet Count | 173 x 10⁹/L | ↓ 10 x 10⁹/L (stable) | Previously on ERT | [13] |
| Liver Volume | Stable over 12 years | - | Switched from ERT | |
| Spleen Volume | Stable over 12 years | - | Switched from ERT |
Experimental Protocols
Synthesis of Miglustat Hydrochloride and Miglustat Free Base
The following protocols are adapted from patented, high-purity synthesis methods.[3] This process involves the N-alkylation of a protected 1-deoxynojirimycin derivative, followed by deprotection and conversion to the free base.
Step 1: Synthesis of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride
-
Materials: 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride, n-butyraldehyde, sodium cyanoborohydride, methanol (B129727), 10% HCl in methanol, 1N HCl, diisopropylether.
-
Procedure:
-
To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (45 g, 0.08 mol) in methanol (1575 mL), add n-butyraldehyde (21.6 g, 0.24 mol) and sodium cyanoborohydride (25.2 g, 0.4 mol) and stir.
-
Maintain the reaction under stirring at 25°C to 30°C until completion.
-
Quench the reaction by adding 765 mL of 10% HCl in methanol, keeping the temperature between 25°C to 30°C.
-
Cool the reaction mass to 0°C to 5°C and filter the resulting precipitate.
-
Treat the filtrate with aqueous HCl, filter the solid formed, and suspend it in 1N HCl. Stir for 1 hour and filter.
-
Wash the collected solid with diisopropylether and dry under vacuum to yield the product (e.g., 46.2 g, 94% yield).
-
Step 2: Synthesis of this compound
-
Materials: 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride, methanol, 10% HCl in methanol, 10% Pd/C (50% wet).
-
Procedure:
-
Mix a solution of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (100 g, 0.16 mol) in methanol (1000 mL), 10% HCl solution in methanol (100 mL), and 10% Pd/C (50% wet) (10 g).
-
Stir the mixture under a hydrogen atmosphere at a temperature of 25°C to 30°C until the reaction is complete (debenzylation).
-
Filter the reaction mass and remove the solvent from the filtrate by rotary evaporation.
-
Add ethyl acetate (B1210297) (1000 mL) to the residue to precipitate the solid.
-
Filter and dry the solid to isolate this compound (e.g., 42 g, 100% yield).
-
Step 3: Preparation of Crystalline Miglustat (Free Base)
-
Materials: this compound, methanol, DBU (1,8-diazabicycloundec-7-ene), dichloromethane (B109758).
-
Procedure:
-
Dissolve this compound (42 g, 0.16 mol) in methanol (420 mL) and add DBU (34.1 mL).
-
Warm the reaction mass slightly and stir for approximately 2 hours.
-
Concentrate the reaction by removing the methanol.
-
Add dichloromethane (900 mL) to the residue.
-
Filter the resulting solid and dry to obtain crystalline Miglustat (e.g., 27 g, 75% yield).[3]
-
In Vitro Glucosylceramide Synthase Inhibition Assay Workflow
This section outlines a general workflow for assessing the inhibitory potential of compounds like Miglustat on GCS activity, based on cell-based assay principles.[1]
Protocol Outline:
-
Cell Culture: Plate a suitable cell line, such as 3T3 Swiss fibroblasts, in a multi-well plate and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of Miglustat (as a positive control) and other test compounds.
-
Cell Treatment: Treat the cells with the prepared compounds in the presence of a growth factor (e.g., FGF1) to stimulate proliferation, which is dependent on glycosphingolipid synthesis.
-
Incubation: Incubate the treated cells for a defined period (e.g., 4 hours) at 37°C.[1]
-
Proliferation Assay: Add a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable, proliferating cells will reduce the MTT to formazan (B1609692).[1]
-
Solubilization and Readout: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 562 nm).[1]
-
Data Analysis: The reduction in absorbance in treated wells compared to untreated controls indicates an inhibition of cell proliferation, which serves as an indirect measure of GCS inhibition. From this data, the half-maximal inhibitory concentration (IC50) can be calculated.
Conclusion
This compound stands as a landmark achievement in the application of substrate reduction therapy for lysosomal storage disorders. Its discovery was a result of systematic exploration of iminosugar chemistry, and its development provided a crucial oral therapeutic alternative for patients with type 1 Gaucher disease. The detailed synthetic pathways and analytical methods described herein provide a foundation for further research and development in this class of compounds. The clinical data robustly support its efficacy in stabilizing disease and improving key hematological and visceral parameters. As our understanding of glycosphingolipid metabolism in disease deepens, the principles established with Miglustat will continue to inform the development of novel therapies for a range of rare genetic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. AU2021319022A1 - Miglustat alone or in combination with trehalose for the treatment of a|lysosomal storage disorder - Google Patents [patents.google.com]
- 3. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]
- 4. Synthesis of D- and L-deoxymannojirimycin via an asymmetric aminohydroxylation of vinylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20140243369A1 - Synthesis of a glycosyltransferase inhibitor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Miglustat Hydrochloride: A Technical Guide to Glucosylceramide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By reducing the rate of glucosylceramide synthesis, Miglustat effectively implements a substrate reduction therapy (SRT) approach. This mechanism has proven beneficial in the management of certain lysosomal storage disorders where the accumulation of glycosphingolipids is pathogenic. This technical guide provides an in-depth overview of Miglustat hydrochloride, including its mechanism of action, chemical and physical properties, pharmacokinetic and pharmacodynamic profiles, and its role in relevant signaling pathways. Detailed experimental protocols for assessing its inhibitory activity and illustrative diagrams of its mechanism and experimental workflows are also presented to support researchers and drug development professionals in the field.
Introduction
Glycosphingolipids (GSLs) are essential components of cellular membranes, playing crucial roles in cell signaling, recognition, and adhesion. The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase)[1]. In certain genetic disorders, such as Gaucher disease and Niemann-Pick disease type C (NP-C), deficiencies in specific lysosomal enzymes lead to the pathological accumulation of GSLs, resulting in severe and progressive symptoms[2][3].
This compound (brand name Zavesca®) is an orally administered small molecule inhibitor of GCS.[4] Its primary therapeutic application is as a substrate reduction therapy for type 1 Gaucher disease and progressive neurological manifestations in patients with Niemann-Pick disease type C.[5][6] By inhibiting the first committed step in GSL biosynthesis, Miglustat reduces the production of GlcCer and downstream GSLs, thereby alleviating the substrate burden on the deficient lysosomal enzymes.[4]
Mechanism of Action
Miglustat, a synthetic analogue of D-glucose, acts as a competitive and reversible inhibitor of glucosylceramide synthase.[4][5] The imino sugar structure of Miglustat mimics the transition state of the glucose molecule during the glycosylation of ceramide, allowing it to bind to the active site of GCS and prevent the formation of glucosylceramide.[2] This inhibition reduces the overall rate of GSL biosynthesis, a strategy known as substrate reduction therapy.[2] In patients with lysosomal storage disorders, the decreased production of GSLs allows the residual activity of the deficient lysosomal enzymes to be more effective in clearing the accumulated substrate.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride | [7][8] |
| Synonyms | N-butyldeoxynojirimycin hydrochloride, NB-DNJ HCl, OGT 918 | [7] |
| CAS Number | 210110-90-0 | [7][8] |
| Molecular Formula | C10H22ClNO4 | [8] |
| Molecular Weight | 255.74 g/mol | [7][9][10] |
| Appearance | White solid powder | [7] |
| Solubility | Soluble in water | [7][9] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
| Parameter | Value | Condition | Reference |
| Oral Bioavailability | ~97% | Relative to oral solution | [5][11] |
| Time to Maximum Concentration (Tmax) | 2 - 2.5 hours | 100 mg oral dose in Gaucher patients | [11] |
| Plasma Protein Binding | Does not bind | - | [5][11] |
| Metabolism | No evidence of metabolism in humans | - | [5] |
| Effective Half-life | ~6 to 7 hours | - | [5] |
| Excretion | Substantially excreted by the kidney | - | [11] |
Pharmacodynamic Profile
The pharmacodynamic effect of Miglustat is the reduction of GSL synthesis. This has been demonstrated in both in vitro and in vivo studies.[4][5] In clinical trials, this has translated to measurable improvements in disease-specific markers.
Signaling Pathway Involvement: The Bcl-2/Bax Apoptosis Pathway
Inhibition of glucosylceramide synthase by Miglustat can influence cellular signaling pathways, particularly those involved in apoptosis. The accumulation of ceramide, a precursor to glucosylceramide, is known to induce apoptosis. By blocking the conversion of ceramide to glucosylceramide, GCS inhibitors can lead to an increase in intracellular ceramide levels. This shift in the ceramide/glucosylceramide balance can trigger the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.
Specifically, elevated ceramide levels can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][12] This change in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[12]
Caption: GCS Inhibition and Apoptosis Pathway.
Quantitative Data
Inhibitory Activity
| Target | IC50 | Notes | Reference |
| Glucosylceramide Synthase | 5 - 50 µM | Varies by cell type and assay | [5] |
| α-glucosidases I and II | Inhibited | Off-target effect | [9][10][13] |
| Intestinal disaccharidases | Inhibited | Off-target effect, contributes to GI side effects | [14] |
Clinical Efficacy in Type 1 Gaucher Disease
| Parameter | Improvement | Study Details | Reference |
| Spleen Volume | Mean reduction of 5% | 50 mg three times daily for 6 months | [15] |
| Liver Volume | Mean reduction of 6% | 50 mg three times daily for 6 months | [15] |
| Hemoglobin Concentration | Improved | - | [5] |
| Platelet Count | Improved | - | [5] |
Clinical Efficacy in Niemann-Pick Type C Disease
| Parameter | Outcome | Study Details | Reference |
| Horizontal Saccadic Eye Movement (HSEM) Velocity | Improved or stabilized | Randomized controlled trial and long-term extension | [16] |
| Swallowing Capacity | Improved or stabilized | Randomized controlled trial and long-term extension | [16] |
| Ambulatory Index | Slower deterioration | Randomized controlled trial | [16] |
| Neurological Disease Progression | Stabilization | Retrospective cohort study | [16] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (Enzyme-based)
This protocol is a generalized procedure based on commonly used methods for assessing GCS inhibition.
Objective: To determine the in vitro inhibitory activity of a compound against GCS.
Materials:
-
Microsomal fraction containing GCS
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound)
-
Solvent for test compound (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (known GCS inhibitor).
-
Add the microsomal fraction containing GCS to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence of the product (fluorescently labeled glucosylceramide) using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for GCS Inhibition Assay.
Cell-Based Glycosphingolipid (GSL) Synthesis Assay
This protocol is a generalized procedure for assessing the effect of a compound on GSL synthesis in intact cells.
Objective: To determine the ability of a compound to inhibit GSL biosynthesis in a cellular context.
Materials:
-
Cultured cells (e.g., a cell line relevant to the disease of interest)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Metabolic labeling reagent (e.g., [14C]-galactose or a fluorescently labeled sphingolipid precursor)
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent system
-
Phosphorimager or fluorescence scanner for TLC plate analysis
Procedure:
-
Plate cells in culture dishes and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
Add the metabolic labeling reagent to the culture medium and incubate for a period to allow for incorporation into newly synthesized GSLs (e.g., 4-24 hours).
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated label.
-
Lyse the cells and extract the total lipids using a suitable organic solvent mixture (e.g., chloroform:methanol).
-
Separate the lipid extract by evaporating the solvent.
-
Resuspend the lipid extract in a small volume of solvent and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the different lipid species.
-
Visualize and quantify the labeled GSLs on the TLC plate using a phosphorimager (for radiolabels) or a fluorescence scanner.
-
Compare the amount of labeled GSLs in the treated cells to the control cells to determine the extent of inhibition of GSL synthesis.
Conclusion
This compound represents a significant therapeutic advance in the management of specific lysosomal storage disorders through its mechanism of glucosylceramide synthase inhibition. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and clinical applications. The detailed quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important therapeutic agent and guiding future research and development efforts in the area of substrate reduction therapy.
References
- 1. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An increase in glucosylceramide synthase induces Bcl-xL-mediated cell survival in vinorelbine-resistant lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized, controlled trial of miglustat in Gaucher's disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Miglustat in patients with Niemann-Pick disease Type C (NP-C): a multicenter observational retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Miglustat Hydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miglustat (B1677133) hydrochloride, an orally active N-alkylated iminosugar, is a competitive and reversible inhibitor of the enzyme glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of most glycosphingolipids. By inhibiting this initial step, miglustat effectively reduces the rate of glycosphingolipid production, a therapeutic strategy known as substrate reduction therapy. This approach is particularly relevant in the management of certain lysosomal storage disorders where the accumulation of glycosphingolipids is a key pathological feature. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of miglustat hydrochloride, presenting key data from human and animal studies, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
Miglustat's therapeutic effect is derived from its ability to inhibit glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of glycosphingolipids. In lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick type C disease, there is a deficiency in the enzymes responsible for the breakdown of these lipids, leading to their accumulation in various tissues and subsequent cellular dysfunction. By reducing the synthesis of the substrate, glucosylceramide, miglustat allows the residual activity of the deficient enzyme to be more effective in clearing the accumulated lipids.[1][2]
Pharmacokinetic Profile
This compound exhibits a well-characterized pharmacokinetic profile following oral administration. It is rapidly absorbed, widely distributed in the body, and primarily excreted unchanged in the urine.
Absorption and Bioavailability
Following oral administration, miglustat is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed between 2 to 2.5 hours in both healthy subjects and patient populations.[1][2] The oral bioavailability of a 100 mg miglustat capsule is approximately 97% relative to an oral solution under fasting conditions.
The presence of food affects the rate but not the extent of absorption. Co-administration with a high-fat meal can decrease the maximum plasma concentration (Cmax) by approximately 36% and delay the Tmax by about 2 hours; however, the total systemic exposure (AUC) is not significantly altered.[3]
In preclinical studies, the oral bioavailability of miglustat in rats was determined to be in the range of 40-60%.[4]
Distribution
Miglustat has a mean apparent volume of distribution of 83-105 liters in Gaucher patients, indicating extensive distribution into extravascular tissues.[1][2] A key characteristic of miglustat is its ability to cross the blood-brain barrier. At steady state, concentrations of miglustat in the cerebrospinal fluid have been measured to be between 31.4% and 67.2% of the corresponding plasma concentrations.[1] Miglustat does not bind to plasma proteins.[1][2]
Metabolism and Excretion
Miglustat is not significantly metabolized in humans, with the majority of the drug being excreted unchanged.[2] The primary route of elimination is through the kidneys via urine.[2] The effective half-life of miglustat is approximately 6 to 7 hours, which allows for the achievement of steady-state plasma concentrations within 1.5 to 2 days of initiating a three-times-daily dosing regimen.[1][2]
Dose Proportionality
Miglustat exhibits linear, dose-proportional pharmacokinetics over a range of 50 to 100 mg administered three times daily in patients with Gaucher disease.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Miglustat in Humans
| Parameter | Healthy Volunteers (100 mg single dose) | Gaucher Disease Patients (100 mg single dose) | Niemann-Pick C Disease Patients (200 mg t.i.d.) |
| Tmax (hours) | 2.0 - 2.5 | 2.0 - 2.5 | Not explicitly stated |
| Cmax (ng/mL) | ~970 | ~860 | ~2700 |
| AUC (µg·h/mL) | Not explicitly stated | ~9 | ~16.3 (AUC0-8h) |
| Half-life (hours) | ~6 - 7 | ~6 - 7 | Not explicitly stated |
| Volume of Distribution (L) | Not explicitly stated | 83 - 105 | Not explicitly stated |
| Oral Bioavailability | ~97% (relative to solution) | Not explicitly stated | Not explicitly stated |
Table 2: Pharmacokinetic Parameters of Miglustat in Animals
| Parameter | Rat (oral administration) |
| Oral Bioavailability | 40 - 60% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacokinetics and bioavailability.
In Vivo Bioavailability Study in Rats
This protocol is a representative example based on standard practices for determining oral bioavailability in a rodent model.
-
Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives a single IV bolus injection of this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., sterile saline) via the tail vein.
-
Oral (PO) Group: Another cohort of rats, fasted overnight, receives a single oral dose of this compound (e.g., 20 mg/kg) in a suitable vehicle via gavage.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of miglustat are determined using a validated LC-MS/MS method (see section 5.3).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life. The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Human Pharmacokinetic Study in a Clinical Trial Setting
The following outlines a typical experimental workflow for a clinical trial assessing the pharmacokinetics of miglustat.
References
- 1. jnjlabels.com [jnjlabels.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Miglustat Hydrochloride and Cellular Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in glycosphingolipid (GSL) synthesis. While its primary therapeutic applications are in Gaucher disease type I and Niemann-Pick disease type C (NP-C), emerging evidence suggests that miglustat indirectly modulates cellular calcium homeostasis. This effect is particularly relevant in the context of lysosomal storage disorders where the accumulation of GSLs and other lipids disrupts normal cellular function, including calcium signaling. This technical guide provides an in-depth overview of the known impact of miglustat on cellular calcium homeostasis, focusing on its indirect mechanism of action, and details the experimental protocols necessary to investigate these effects further.
Introduction: The Indirect Influence of Miglustat on Calcium Signaling
Miglustat's primary mechanism of action is the reduction of GSL synthesis. In disease states like NP-C, the genetic defect leads to the accumulation of various lipids, including sphingosine (B13886), within the lysosomes. This accumulation is a key pathological feature and has been identified as an initiating factor in the deregulation of lysosomal calcium.[1] Miglustat, by inhibiting glucosylceramide synthase, reduces the substrate for the accumulation of downstream GSLs and can also impact the levels of other related lipids like sphingosine. Therefore, the effect of miglustat on intracellular calcium levels is considered to be an indirect consequence of its primary activity on lipid metabolism.[2][3]
The current understanding is that miglustat helps to restore normal lysosomal calcium levels by reducing the accumulation of sphingosine, which has been shown to inhibit lysosomal calcium uptake.[4] This restoration of lysosomal calcium homeostasis is thought to contribute to the overall therapeutic benefits of miglustat in NP-C by improving endocytic function and reducing the secondary storage of cholesterol and other lipids.[4]
The Core Mechanism: Lysosomal Calcium Homeostasis
The central hypothesis for miglustat's impact on calcium homeostasis revolves around its ability to correct a pathological state within the lysosomes of cells affected by diseases like NP-C.
Sphingosine Accumulation and Lysosomal Calcium Depletion
In NP-C, mutations in the NPC1 or NPC2 genes lead to the accumulation of sphingosine in late endosomes and lysosomes.[1] Studies have demonstrated that this stored sphingosine leads to a depletion of calcium within these acidic organelles.[1] Sphingosine has been identified as a positive regulator of calcium release from acidic stores, and its accumulation in NP-C patient cells results in a greatly reduced calcium release upon stimulation.[5][6] This suggests that the lysosomal calcium stores are depleted in the disease state.
Miglustat's Role in Restoring Lysosomal Calcium
By inhibiting glucosylceramide synthase, miglustat is thought to reduce the overall burden of accumulating sphingolipids, including sphingosine. This reduction in stored sphingosine may alleviate the inhibition of lysosomal calcium uptake, allowing for the restoration of normal calcium levels within these organelles.[4] This proposed mechanism is supported by findings that show miglustat may improve intracellular calcium balance by reducing sphingosine accumulation.[4]
Potential Downstream Effects on Cellular Calcium Signaling
While the primary focus has been on lysosomal calcium, the restoration of this pool could have broader implications for cellular calcium signaling. Lysosomes are increasingly recognized as important calcium stores that can communicate with other organelles, including the endoplasmic reticulum (ER), to shape cytosolic calcium signals.
Crosstalk with Endoplasmic Reticulum Calcium Stores
The ER is a major intracellular calcium reservoir, and its calcium release is primarily mediated by inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). While there is no direct evidence of miglustat affecting these channels, the modulation of GSL levels could have an indirect influence. For instance, studies have shown that glucosylceramide can augment agonist-stimulated calcium release via RyRs in brain microsomes.[7] By reducing glucosylceramide levels, miglustat could potentially modulate RyR sensitivity, although this has not been directly tested.
Quantitative Data Summary
Direct quantitative data on the effect of miglustat hydrochloride on specific parameters of cellular calcium homeostasis is currently limited in the published literature. The available information points towards an indirect mechanism of action. The following table summarizes the key conceptual findings.
| Parameter | Effect of Pathological Lipid Accumulation (e.g., in NP-C) | Postulated Effect of this compound | Key References |
| Lysosomal Sphingosine Levels | Increased | Decreased | [1][4] |
| Lysosomal Calcium Concentration | Decreased/Depleted | Restoration towards normal levels | [1][4] |
| Cytosolic Calcium Response to Lysosomal Stimulation | Reduced | Potential normalization | [5][6] |
Experimental Protocols
To further investigate the direct and indirect effects of this compound on cellular calcium homeostasis, a series of established experimental protocols can be employed.
Measurement of Lysosomal Calcium Concentration
This protocol allows for the direct measurement of calcium levels within the lysosomal lumen using fluorescent dyes.
Principle: Dextran-conjugated ratiometric fluorescent dyes are taken up by cells via endocytosis and accumulate in lysosomes. The ratio of fluorescence at two different wavelengths provides a measure of the intraluminal calcium concentration, which can be corrected for the acidic pH of the lysosome.[8]
Protocol:
-
Cell Culture: Plate cells of interest (e.g., human fibroblasts from NP-C patients and healthy controls) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a dextran-conjugated ratiometric calcium indicator (e.g., Fura-2 dextran) and a dextran-conjugated pH indicator (e.g., BCECF dextran) in culture medium overnight to allow for endocytic uptake and lysosomal accumulation.
-
Image Acquisition: Using a confocal microscope, excite the dyes at their respective isosbestic and calcium- or pH-sensitive wavelengths and capture the emitted fluorescence.
-
Calibration: To convert fluorescence ratios to absolute concentrations, perform an in situ calibration at the end of each experiment using ionophores (e.g., ionomycin (B1663694) for calcium and nigericin/monensin for pH) in buffers of known calcium and pH concentrations.
-
Data Analysis: Calculate the ratio of the fluorescence intensities and use the calibration curve to determine the intraluminal lysosomal calcium concentration. Compare the results between untreated, miglustat-treated, and control cells.
Measurement of Cytosolic Calcium Dynamics
This protocol is for measuring changes in cytosolic calcium concentration in response to stimuli.
Principle: A cell-permeant fluorescent calcium indicator, such as Fluo-8, is loaded into cells. Upon binding to calcium, its fluorescence intensity increases, which can be measured over time using a fluorescence microplate reader or microscope.[9]
Protocol:
-
Cell Preparation: Seed cells in a 96-well black-wall, clear-bottom plate.
-
Dye Loading: Prepare a Fluo-8 dye-loading solution in a suitable buffer (e.g., HHBS) and incubate with the cells at 37°C.
-
Treatment: Treat cells with this compound at various concentrations for a specified duration.
-
Stimulation and Measurement: Use a fluorescence microplate reader equipped with an automated injector to add a stimulus that induces calcium release (e.g., a lysosomotropic agent like GPN to assess lysosomal calcium release, or an agonist for a specific receptor). Measure the fluorescence intensity (Ex/Em = ~490/525 nm) before and after the addition of the stimulus in real-time.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the amplitude and kinetics of the cytosolic calcium response.
SERCA Activity Assay
This protocol measures the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.
Principle: The ATPase activity of SERCA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[10]
Protocol:
-
Microsome Preparation: Isolate microsomes containing SERCA from a relevant cell or tissue source.
-
Reaction Mixture: Prepare a reaction buffer containing KCl, HEPES, MgCl2, ATP, phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH.
-
Assay: Add the microsomal preparation to the reaction mixture in a cuvette or microplate. Initiate the reaction by adding a defined concentration of calcium.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm at 37°C.
-
Inhibition: To determine the specific SERCA activity, perform a parallel assay in the presence of a specific SERCA inhibitor like thapsigargin. The difference in the rate of NADH oxidation with and without the inhibitor represents the SERCA activity.
-
Miglustat Effect: To test the direct effect of miglustat, include it in the reaction mixture at various concentrations and compare the SERCA activity to the control.
IP3 Receptor Binding Assay
This protocol measures the binding of inositol 1,4,5-trisphosphate (IP3) to its receptor.
Principle: A competitive binding assay is performed using a radiolabeled or fluorescently labeled IP3 analog. The amount of labeled ligand displaced by unlabeled IP3 or a test compound (like miglustat) is measured.[11]
Protocol:
-
Receptor Preparation: Prepare cell lysates or purified N-terminal fragments of the IP3 receptor.
-
Binding Reaction: Incubate the receptor preparation with a fixed concentration of [3H]IP3 and varying concentrations of unlabeled IP3 (for standard curve) or this compound.
-
Separation: Separate the bound from free radioligand, for example, by centrifugation after precipitation with polyethylene (B3416737) glycol.
-
Quantification: Measure the radioactivity in the pellets using liquid scintillation counting.
-
Data Analysis: Determine the concentration of miglustat required to inhibit 50% of the specific [3H]IP3 binding (IC50 value).
Ryanodine Receptor Single-Channel Recording
This protocol allows for the direct measurement of the activity of single ryanodine receptor (RyR) channels.
Principle: Microsomes containing RyRs are incorporated into an artificial lipid bilayer, and the flow of ions through a single channel is recorded as an electrical current.[12]
Protocol:
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add SR microsomes to the cis chamber (representing the cytoplasm) and induce fusion with the bilayer.
-
Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The cis chamber solution will contain modulators of RyR activity, such as Ca2+, ATP, and potentially miglustat.
-
Data Analysis: Analyze the recordings to determine the channel's open probability, conductance, and open and closed lifetimes in the presence and absence of miglustat.
Visualizations
Signaling Pathways
Caption: Indirect mechanism of miglustat's effect on lysosomal calcium.
Experimental Workflow
Caption: Workflow for measuring cytosolic calcium changes.
Conclusion
The impact of this compound on cellular calcium homeostasis is an important, albeit indirect, aspect of its therapeutic action, particularly in lysosomal storage disorders like Niemann-Pick disease type C. By reducing the accumulation of glycosphingolipids, miglustat is believed to alleviate the pathological inhibition of lysosomal calcium uptake, thereby restoring a crucial aspect of cellular function. While direct effects on other calcium-regulating mechanisms such as SERCA pumps, IP3 receptors, and ryanodine receptors have not been demonstrated, the potential for crosstalk between lysosomal and other intracellular calcium stores warrants further investigation. The experimental protocols detailed in this guide provide a framework for future research aimed at fully elucidating the nuanced effects of miglustat on the complex network of cellular calcium signaling. Such studies will be invaluable for a deeper understanding of its mechanism of action and for the development of novel therapeutic strategies for related disorders.
References
- 1. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluo-8 Calcium Flux Assay [protocols.io]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Binding of Inositol 1,4,5-trisphosphate (IP3) and Adenophostin A to the N-Terminal region of the IP3 Receptor: Thermodynamic Analysis Using Fluorescence Polarization with a Novel IP3 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Miglustat Hydrochloride: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat hydrochloride, an N-alkylated imino sugar, is an orally active inhibitor of α-glucosidases I and II and ceramide-specific glycosyltransferase.[1] Initially developed as an anti-HIV agent, its clinical application shifted towards the treatment of rare lysosomal storage disorders, namely Gaucher disease and Niemann-Pick type C disease.[2][3][4] However, a growing body of evidence has revitalized interest in its broad-spectrum antiviral activity against a variety of enveloped viruses.[1][5] This technical guide provides an in-depth analysis of the antiviral properties of this compound, detailing its mechanism of action, summarizing quantitative data on its efficacy, and outlining key experimental protocols.
Mechanism of Antiviral Action
The primary antiviral mechanism of this compound is the inhibition of host-cell α-glucosidases I and II.[6] These enzymes are critical for the initial steps of N-linked oligosaccharide processing of viral glycoproteins in the endoplasmic reticulum (ER).[6] By inhibiting these glucosidases, Miglustat disrupts the proper folding of viral envelope glycoproteins, leading to a reduction in the infectivity of newly produced virions.[6][7] This host-directed therapeutic strategy makes it a promising candidate for broad-spectrum antiviral activity, as many enveloped viruses rely on this glycosylation pathway.[2][6]
A secondary mechanism involves the inhibition of glucosylceramide synthase, an enzyme essential for the synthesis of most glycosphingolipids.[2][8] This mode of action is particularly relevant for the inhibition of Hepatitis A Virus (HAV), where depletion of cellular gangliosides, a type of glycosphingolipid, blocks viral entry.[8]
Signaling Pathway of α-Glucosidase Inhibition
Caption: Mechanism of Miglustat's antiviral action via inhibition of α-glucosidases.
Quantitative Antiviral Activity
The in vitro efficacy of this compound has been quantified against several viruses. The following tables summarize the key data from published studies.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | Plaque Reduction Assay | 41 ± 22 | > 1000 | [1][2] |
| Huh7-hACE2 | High-Throughput Assay | 19.9 ± 3.4 | > 1000 | [2] | |
| Calu-3 | Virus Yield Inhibition Assay | 80.5 ± 23 | > 1000 | [2] | |
| Hepatitis A Virus (HAV) | Huh-7.5 | Nanoluciferase Reporter Assay | 32.13 | Not Reported | [9] |
| Huh-7.5 | Nanoluciferase Reporter Assay | 44.5 | Not Reported | [10] | |
| Dengue Virus (DENV) | MDMΦ | TCID50 Assay | 12.7 (for ToP-DNJ, a derivative) | Not Reported | [8] |
| HIV-1 | MOLT-4 | Cytopathogenicity Assay | > 100 mg/mL (for a derivative) | > 100 mg/mL (for a derivative) | [3] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral studies. Below are protocols for key assays used to evaluate the antiviral properties of this compound.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds.[11]
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Cell culture medium.
-
Semi-solid overlay medium (e.g., medium with 1.5% carboxymethylcellulose (CMC) or agarose).[2][11]
-
Fixing solution (e.g., 10% formalin).[11]
-
Staining solution (e.g., 0.1% Crystal Violet).[11]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100-200 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[2]
-
Treatment: After adsorption, remove the viral inoculum, wash the cells with PBS, and add the semi-solid overlay medium containing the different concentrations of this compound. A "no-drug" control should be included.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for SARS-CoV-2).[2][11]
-
Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and staining solution and stain the cell monolayer with Crystal Violet for 15-30 minutes.[11]
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well. Plaques appear as clear zones against the stained cell monolayer.[11]
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for a Plaque Reduction Assay.
Immunofluorescence Assay
This assay is used to visualize and quantify the extent of viral infection within a cell culture by detecting viral antigens.
Objective: To assess the effect of this compound on the expression of viral proteins (e.g., Spike protein of SARS-CoV-2) in infected cells.[2]
Materials:
-
Host cells (e.g., Huh7) grown on coverslips in 24-well plates.
-
Virus stock.
-
This compound.
-
Primary antibody against a viral antigen (e.g., anti-Spike protein antibody).[7]
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Infection: Seed cells on coverslips and infect with the virus at a specific MOI (e.g., 0.1 for SARS-CoV-2 in Huh7 cells).[7]
-
Treatment: Treat the infected cells with various concentrations of this compound.
-
Fixation and Permeabilization: At a designated time post-infection (e.g., 24 or 48 hours), fix the cells with the fixation solution and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding with the blocking solution.
-
Antibody Staining: Incubate the cells with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the number of infected cells (expressing the viral antigen) relative to the total number of cells (DAPI-stained nuclei) for each treatment condition.[7]
Caption: Workflow for an Immunofluorescence Assay.
Conclusion
This compound demonstrates significant antiviral potential against a range of enveloped viruses, primarily through the inhibition of host-cell α-glucosidases, a critical component of the viral glycoprotein processing pathway. The quantitative data, particularly for SARS-CoV-2, indicates that it is effective at concentrations that are achievable in a clinical setting. The established experimental protocols provide a robust framework for further investigation and validation of its antiviral properties. As a repurposed drug with a known safety profile, this compound represents a valuable candidate for further research and development as a broad-spectrum antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Protein Glycosylation Are Active against the Coronavirus Severe Acute Respiratory Syndrome Coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Iminosugar Glucosidase Inhibitors Reduce Hepatic Inflammation in Hepatitis A Virus-Infected Ifnar1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Off-Target Effects of N-butyldeoxynojirimycin Hydrochloride in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyldeoxynojirimycin hydrochloride (NB-DNJ), clinically known as miglustat, is an iminosugar primarily recognized for its inhibitory action on glucosylceramide synthase (GCS)[1]. This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids[1]. This mechanism of action is the basis for its use as a substrate reduction therapy for lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick disease type C[2]. However, a growing body of evidence reveals that NB-DNJ interacts with several other cellular targets, leading to a range of off-target effects. These unintended interactions are critical for researchers and drug developers to consider, as they can significantly influence experimental outcomes and contribute to the drug's overall cellular and physiological impact.
This technical guide provides a comprehensive overview of the principal off-target effects of NB-DNJ in cellular models. It includes a compilation of quantitative data, detailed experimental protocols for investigating these effects, and visual diagrams of the key cellular pathways and experimental workflows involved.
Key Off-Target Effects of N-butyldeoxynojirimycin Hydrochloride
Beyond its intended inhibition of glucosylceramide synthase, NB-DNJ has been shown to affect several other cellular enzymes and pathways.
Inhibition of ER α-Glucosidases and Interference with N-linked Glycoprotein (B1211001) Processing
One of the most significant off-target effects of NB-DNJ is the inhibition of endoplasmic reticulum (ER)-resident α-glucosidases I and II[1]. These enzymes are crucial for the initial trimming of the Glc₃Man₉GlcNAc₂ oligosaccharide precursor from newly synthesized N-linked glycoproteins[3]. Inhibition of these glucosidases disrupts the normal processing of glycoproteins, which can lead to protein misfolding and activation of the ER quality control machinery, including the calnexin/calreticulin cycle and the ER-associated degradation (ERAD) pathway[4][5]. This interference can result in the accumulation of misfolded proteins and the generation of free, glucosylated oligosaccharides in the cytosol[6].
Inhibition of Intestinal Disaccharidases
NB-DNJ is a potent inhibitor of intestinal α-glucosidases, such as sucrase and isomaltase, which are located on the brush border membrane of enterocytes[7]. These enzymes are responsible for the final digestion of dietary carbohydrates like sucrose (B13894) and starch[8]. The inhibition of these disaccharidases by NB-DNJ can lead to carbohydrate malabsorption and is a likely cause of the gastrointestinal side effects, such as diarrhea and flatulence, observed in patients treated with miglustat[6][7].
Inhibition of Other Glucosidases
Studies have also explored the inhibitory effects of NB-DNJ and its analogues on other glucosidases, including the lysosomal β-glucosidase (GBA1) and the non-lysosomal β-glucosidase (GBA2)[9]. While NB-DNJ is a less potent inhibitor of these enzymes compared to its analogues, these interactions can contribute to its overall cellular effects[9]. Additionally, NB-DNJ has been shown to inhibit enzymes involved in glycogen (B147801) breakdown in vivo[6].
Modulation of Intracellular Calcium Homeostasis
Some evidence suggests that NB-DNJ may indirectly influence intracellular calcium levels. This could be a downstream consequence of its effects on glycosphingolipid metabolism or ER stress, though the precise mechanisms are not fully elucidated.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the reported inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of N-butyldeoxynojirimycin hydrochloride for its primary target and key off-target enzymes.
| Target Enzyme | Cellular Location | Function | IC₅₀ / Kᵢ of NB-DNJ | Reference |
| Glucosylceramide Synthase (GCS) | Cytosolic face of the Golgi | Glycosphingolipid biosynthesis | 20-50 µM (IC₅₀) | [6] |
| α-Glucosidase I | Endoplasmic Reticulum | N-linked glycoprotein processing | Micromolar range | [6] |
| α-Glucosidase II | Endoplasmic Reticulum | N-linked glycoprotein processing | 16 µM (IC₅₀) | [3] |
| Intestinal Sucrase | Brush Border Membrane | Carbohydrate digestion | 0.43 µM (IC₅₀) / 0.26 µM (Kᵢ) | [7] |
| Intestinal Isomaltase/Maltase | Brush Border Membrane | Carbohydrate digestion | 0.34 µM (IC₅₀) / 0.37 µM (Kᵢ) | [7] |
| Lysosomal β-Glucosidase (GBA1) | Lysosome | Glucosylceramide degradation | 34 µM (Kᵢ) | [9] |
| Non-lysosomal β-Glucosidase (GBA2) | Membrane-bound | Glucosylceramide degradation | Micromolar range | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the off-target effects of NB-DNJ.
Protocol 1: Analysis of N-linked Glycoprotein Processing by Endoglycosidase H Digestion and Western Blot
This protocol determines if NB-DNJ treatment causes the accumulation of high-mannose N-glycans, a hallmark of α-glucosidase inhibition.
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of NB-DNJ (e.g., 10-200 µM) or a vehicle control for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Endoglycosidase H (Endo H) Digestion:
-
Western Blot Analysis:
-
Stop the reaction by adding 4X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the glycoprotein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Results:
-
In NB-DNJ-treated samples, a downward shift in the molecular weight of the glycoprotein will be observed after Endo H digestion, indicating the presence of Endo H-sensitive high-mannose glycans. In contrast, the mature, complex glycans in control samples will be resistant to Endo H cleavage.
-
Protocol 2: Analysis of Free Oligosaccharides by 2-AB Labeling and HPLC
This method is used to detect the accumulation of free oligosaccharides resulting from ERAD of misfolded glycoproteins.
-
Extraction of Free Oligosaccharides:
-
Harvest and wash cell pellets.
-
Extract lipids with chloroform/methanol/water (10:10:3, v/v/v).
-
Perform a phase partition and collect the aqueous phase containing the free oligosaccharides.
-
Dry the aqueous phase by vacuum centrifugation.
-
-
2-Aminobenzamide (B116534) (2-AB) Labeling:
-
Cleanup of Labeled Oligosaccharides:
-
Remove excess 2-AB dye and reagents using a GlycoClean S or similar glycan cleanup cartridge[12].
-
Elute the labeled glycans with water.
-
-
HPLC Analysis:
-
Analyze the 2-AB labeled oligosaccharides by HPLC on a glycan-specific column (e.g., an amide-based column).
-
Use a gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer for separation[13].
-
Detect the labeled oligosaccharides using a fluorescence detector (excitation ~330 nm, emission ~420 nm)[12].
-
-
Expected Results:
-
Cells treated with NB-DNJ are expected to show an increase in the abundance and variety of glucosylated free oligosaccharides compared to control cells.
-
Protocol 3: Assay of Intestinal Disaccharidase Activity
This protocol measures the inhibitory effect of NB-DNJ on intestinal sucrase and maltase activity.
-
Preparation of Intestinal Homogenate:
-
Obtain small intestinal tissue biopsies.
-
Homogenize the tissue in a suitable buffer (e.g., maleate (B1232345) buffer).
-
Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.
-
-
Enzyme Assay:
-
Measurement of Glucose Production:
-
Data Analysis:
-
Calculate the enzyme activity as micromoles of substrate hydrolyzed per minute per milligram of protein.
-
Determine the IC₅₀ value of NB-DNJ by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 4: Measurement of Intracellular Calcium using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentration.
-
Cell Preparation:
-
Seed cells on glass coverslips or in a 96-well black-walled plate 24 hours before the experiment.
-
-
Fura-2 AM Loading:
-
De-esterification:
-
Wash the cells twice with the loading buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases[14].
-
-
Fluorescence Measurement:
-
Mount the coverslip on a fluorescence microscope or place the 96-well plate in a plate reader equipped for ratiometric measurements.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm[12].
-
Record a baseline fluorescence ratio before adding NB-DNJ or other stimuli.
-
Add NB-DNJ and continue to record the fluorescence ratio to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm.
-
Changes in this ratio over time reflect changes in the intracellular calcium concentration.
-
Mandatory Visualizations
Signaling Pathways
Caption: N-linked Glycosylation and ER Quality Control Pathway.
Caption: Experimental Workflow for Endo H Digestion Assay.
Caption: Workflow for Free Oligosaccharide Analysis.
Conclusion
N-butyldeoxynojirimycin hydrochloride is a multi-target compound. While its primary therapeutic action is the inhibition of glucosylceramide synthase, its off-target effects, particularly the inhibition of α-glucosidases, are significant and occur at physiologically relevant concentrations. These off-target activities can lead to profound changes in glycoprotein processing, intestinal carbohydrate digestion, and overall cellular homeostasis. A thorough understanding and consideration of these effects are imperative for researchers and clinicians working with this compound to ensure accurate interpretation of experimental data and to anticipate its broader biological consequences. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic investigation of these important off-target interactions.
References
- 1. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One step at a time: endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The multiple roles of sucrase-isomaltase in the intestinal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sucrase-isomaltase deficiency (Concept Id: C1283620) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 10. The Mammalian Endoplasmic Reticulum-Associated Degradation System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. High-performance liquid chromatography (HPLC) and MALDI-TOF MS analyses of 2-aminobenzamide (2-AB)-labeled N-glycans released from RNase B with or without EfMan-I treatment [bio-protocol.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The role of Miglustat hydrochloride in autophagy and lysosomal function
An In-depth Technical Guide: The Role of Miglustat (B1677133) Hydrochloride in Autophagy and Lysosomal Function
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat hydrochloride, an N-alkylated imino sugar, is a pivotal therapeutic agent in the management of specific lysosomal storage disorders (LSDs). Its primary, well-established mechanism is substrate reduction therapy (SRT) through the competitive and reversible inhibition of glucosylceramide synthase.[1][2][3][4][5] This inhibition curtails the synthesis of glycosphingolipids, thereby alleviating the pathological accumulation of these substrates within lysosomes in diseases such as Gaucher disease type 1 and Niemann-Pick disease type C (NPC).[1][6][7] While not a direct modulator of the core autophagic machinery, Miglustat's role is critical in restoring cellular homeostasis where lysosomal dysfunction has led to impaired autophagic flux. By reducing the lysosomal storage burden, Miglustat indirectly facilitates the proper functioning of the autophagy-lysosome pathway, a crucial process for cellular quality control. This guide provides a detailed examination of Miglustat's mechanism, its impact on lysosomal and autophagic pathways, quantitative efficacy data, and standard experimental protocols for its investigation.
Core Mechanism of Action: Substrate Reduction Therapy
Miglustat (N-butyldeoxynojirimycin) functions as a small molecule inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids from ceramide.[2][8][9] In LSDs like Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide.[1][4] Miglustat's inhibition of the synthetic pathway reduces the amount of substrate delivered to the lysosome.[2][3][6] This SRT approach allows the residual activity of the deficient lysosomal enzyme to be more effective, mitigating the cellular pathology associated with substrate accumulation.[3]
Caption: Mechanism of Miglustat as a substrate reduction therapy agent.
Impact on Lysosomal Function and Autophagy
2.1. The Autophagy-Lysosome Axis
Autophagy is a catabolic process where cellular components are sequestered in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation and recycling. This process is vital for cellular quality control. The fusion of autophagosomes with lysosomes forms autolysosomes, where the degradation occurs. This entire process is known as autophagic flux.
2.2. Impairment of Autophagic Flux in Lysosomal Storage Disorders
In LSDs, the accumulation of undegraded substrates impairs lysosomal function. This "lysosomal stress" can lead to a downstream blockage of autophagic flux. The autophagosomes are formed but cannot efficiently fuse with the dysfunctional lysosomes, or the degradation process within the autolysosome is inefficient. This results in an accumulation of autophagosomes, indicating a traffic jam in the cellular recycling system.
2.3. Miglustat's Role in Restoring Autophagic Flux
Miglustat's primary effect is to restore the functional capacity of the lysosome by reducing the amount of stored substrate.[3][7] By alleviating the lysosomal burden, it indirectly restores the entire autophagy-lysosome pathway. A healthier lysosome can properly fuse with autophagosomes, clearing the backlog and re-establishing normal autophagic flux. This restoration is critical for neuronal health, which is particularly relevant for the neurological manifestations of diseases like NPC.[7][10]
Caption: Miglustat's indirect restoration of autophagic flux.
Quantitative Data on Miglustat Efficacy
Clinical trials have demonstrated the efficacy of Miglustat in treating type 1 Gaucher disease and Niemann-Pick disease type C. The following tables summarize key quantitative outcomes.
Table 1: Efficacy of Miglustat in Type 1 Gaucher Disease (Long-Term Study)
| Parameter | Baseline | Change after 36 Months | p-value | Citation(s) |
| Liver Volume | Varies | ▼ 18% reduction (mean) | < 0.05 | [11] |
| Spleen Volume | Varies | ▼ 30% reduction (mean) | < 0.05 | [11] |
| Hemoglobin | < 11.5 g/dL | ▲ 1.30 g/dL increase (mean) | 0.013 | [11] |
| Platelet Count | Varies | ▲ 22 x 10⁹/L increase (mean) | < 0.05 | [11] |
| Chitotriosidase | Varies | ▼ 16.4% reduction (at 12 mo.) | Not Stated | [9] |
| Data for patients anemic at baseline. |
Table 2: Efficacy of Miglustat in Juvenile and Adult Niemann-Pick Disease Type C
| Parameter | Outcome Measure | Result | Citation(s) |
| Disease Stability | Composite of HSEM, swallowing, ambulation, cognition | 68% of patients had stable disease after ≥12 months | [12] |
| Swallowing Function | Improvement/Stability | Stable or improved in up to 93% of patients at 24 months | [12] |
| Ambulation | Stability | Stabilized in patient groups at 12 and 24 months | [12] |
| Horizontal Saccadic Eye Movement velocity. |
Experimental Protocols for Assessing Miglustat's Impact on Autophagy
To investigate the effects of Miglustat on autophagic flux in a cellular model of an LSD (e.g., fibroblasts from an NPC patient), a series of standard molecular biology techniques can be employed.
Caption: Standard experimental workflow for assessing autophagic flux.
Protocol 1: Assessment of Autophagic Flux by LC3-II Immunoblotting
This method is the most common way to measure autophagic activity by quantifying the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[13] The inclusion of a lysosomal inhibitor like Bafilomycin A1 (BafA1) is crucial to distinguish between an induction of autophagy and a blockage of lysosomal degradation.
Materials:
-
Cell culture medium, flasks, and supplements.
-
Patient-derived cells (e.g., fibroblasts) or a relevant cell line.
-
This compound solution.
-
Bafilomycin A1 (or alternative lysosomal inhibitors like a leupeptin/NH₄Cl cocktail).[13]
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin (or other loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Seeding and Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with four conditions for a predetermined time (e.g., 24-48 hours):
-
Vehicle control.
-
Miglustat (at an empirically determined concentration).
-
Vehicle + BafA1 (e.g., 100 nM, added for the final 2-4 hours of incubation).
-
Miglustat + BafA1 (BafA1 added for the final 2-4 hours).
-
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse with RIPA buffer. Scrape cells, collect lysates, and centrifuge to pellet cell debris.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-Actin at 1:5000) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply ECL substrate. Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control (Actin) using software like ImageJ.
-
Calculate the LC3-II/Actin ratio for each condition.
-
Autophagic flux is determined by the difference in the LC3-II/Actin ratio between BafA1-treated and untreated samples. An increase in this difference in the Miglustat-treated group compared to the control group indicates a restoration of autophagic flux.
-
Protocol 2: Analysis of p62/SQSTM1 Degradation
p62 (also known as SQSTM1) is an autophagy receptor that binds to ubiquitinated proteins and to LC3, targeting cargo for degradation.[14] As p62 is itself degraded in the autolysosome, its cellular levels are inversely correlated with autophagic flux.
Methodology: This protocol follows the same steps as the LC3 immunoblotting protocol, but the primary antibody used is against p62/SQSTM1. A decrease in the p62/Actin ratio in Miglustat-treated cells compared to the vehicle control would indicate an increase in autophagic degradation.
Conclusion and Future Perspectives
This compound is a cornerstone of substrate reduction therapy for certain glycosphingolipid storage disorders. Its mechanism is not one of direct autophagy modulation but of fundamental lysosomal restoration. By decreasing the synthesis of glucosylceramide, Miglustat alleviates the substrate burden that cripples lysosomal function, thereby removing the downstream bottleneck in the autophagy-lysosome pathway. This indirect restoration of autophagic flux is a key component of its therapeutic benefit, particularly in preventing neurodegeneration.
Future research should focus on dissecting the precise downstream cellular signaling changes that occur following the relief of lysosomal stress by Miglustat. Investigating whether Miglustat has any subtle, off-target effects on autophagy-related kinases or transcription factors could provide a more complete picture of its cellular impact. Furthermore, the principles of its action—restoring autophagic flux by alleviating lysosomal stress—may inform the development of therapies for a broader range of diseases characterized by lysosomal and autophagic dysfunction.
References
- 1. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 2. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. REF Case study search [impact.ref.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Miglustat: substrate reduction therapy for lysosomal storage disorders associated with primary central nervous system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Miglustat Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat hydrochloride is a potent, orally active inhibitor of glucosylceramide synthase, the initial and rate-limiting enzyme in the biosynthesis of most glycosphingolipids.[1][2][3] It also inhibits α-glucosidase I and II.[4] This activity makes it a valuable tool for studying glycosphingolipid metabolism and related diseases, such as Gaucher disease and Niemann-Pick disease type C, in a cell culture setting.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture experiments.
Data Presentation
Solubility and Storage of this compound
Quantitative data regarding the solubility and recommended storage of this compound are summarized in the tables below. It is crucial to note that solubility can vary slightly between different suppliers and batches.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 19.18[4] | 75[4] | Sonication may be required to achieve dissolution.[5] |
| DMSO | 19.18 - 65 | 75 - 254.16 | DMSO is the recommended solvent for preparing concentrated stock solutions for cell culture. |
Note: The molecular weight of this compound is 255.74 g/mol . This value may vary slightly between batches due to hydration.[4]
| Solution Type | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | ≥ 4 years[6] | Desiccate to protect from moisture.[4] |
| Stock Solution in DMSO | -20°C | 1 month[5] | Store under nitrogen if possible. Avoid repeated freeze-thaw cycles. |
| -80°C | 6 months[5] | Aliquot into single-use volumes. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 255.74 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 255.74 g/mol * 1000 mg/g = 2.5574 mg
-
-
Therefore, weigh out approximately 2.56 mg of this compound powder.
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
If required, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
-
Protocol for Preparing Working Solutions for Cell Culture
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution in Culture Medium:
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. [7][8] For most cell lines, a final DMSO concentration of 0.1% or lower is recommended.[9][10][11]
-
Example Dilution for a 10 µM final concentration:
-
To prepare 1 mL of culture medium with 10 µM this compound, add 1 µL of the 10 mM stock solution to 999 µL of culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the experimental conditions, but without this compound. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.
-
-
Application to Cells:
-
Mix the working solution gently by pipetting up and down before adding it to your cell cultures.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Miglustat as an inhibitor of glucosylceramide synthase in the glycosphingolipid biosynthesis pathway.
Caption: Mechanism of action of Miglustat.
Experimental Workflow Diagram
The following diagram outlines the key steps for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation.
References
- 1. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Effective Concentration of Miglustat Hydrochloride in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of Miglustat hydrochloride (also known as N-butyldeoxynojirimycin or NB-DNJ) in various in vitro settings. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows.
Introduction
Miglustat is an iminosugar that acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2][3] By inhibiting GCS, Miglustat reduces the rate of GSL synthesis, a therapeutic strategy known as substrate reduction therapy (SRT).[2][3] This approach has shown efficacy in lysosomal storage disorders such as Gaucher disease and Niemann-Pick disease type C, where the accumulation of GSLs is pathogenic.[2] The effective concentration of Miglustat in vitro can vary significantly depending on the cell type, the specific assay, and the measured endpoint.
Summary of Effective Concentrations
The following table summarizes the effective concentrations of this compound reported in various in vitro studies. This data is intended to serve as a guide for designing new experiments.
| Cell Line/System | Assay | Effective Concentration | Observed Effect |
| Rat Testicular Enzymes | Enzyme Inhibition Assay | IC50: 32 µM | Inhibition of ceramide-glucosyltransferase |
| Gaucher Disease Model (Cell Culture) | Glycolipid Storage Reversal | 5 - 50 µM | Reversal of glucosylceramide storage |
| HL-60, K-562, MOLT-4, H9 Cells | Glycolipid Synthesis Inhibition | Not specified, but effective | 90% reduction in GM1 ganglioside levels |
| Lovo and HCT116 (Colon Cancer Cells) | Glycosphingolipid Depletion | 100 µM | Almost complete depletion of GSLs after 4 days |
| EPEN and CT-2A (Mouse Brain Tumor Cells) | Cell Proliferation Assay | 200 µM | 50% inhibition of cell proliferation |
| General Cell Culture | Glucosylceramide Synthase Inhibition | IC50: ~20 - 50 µM | Varies depending on cell type and assay conditions |
| ER Glucosidase II | Enzyme Inhibition Assay | IC50: 16 µM | Inhibition of N-linked oligosaccharide processing enzyme |
Signaling Pathway Inhibition by Miglustat
Miglustat's primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (UGCG), more commonly known as glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the initial step for the synthesis of a vast array of complex glycosphingolipids, including gangliosides and globo-series GSLs. By blocking this step, Miglustat effectively reduces the production of these downstream molecules.
Caption: Glycosphingolipid synthesis pathway and the inhibitory action of Miglustat.
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay (In Situ)
This protocol is adapted from methodologies using fluorescent or stable isotope-labeled precursors to measure GCS activity within intact cells. This approach provides a physiologically relevant measure of enzyme inhibition by Miglustat.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
NBD C6-ceramide or ¹³C₅-sphingosine
-
Trypsin-EDTA (for adherent cells)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or a mass spectrometer.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are 80-90% confluent on the day of the experiment.
-
Miglustat Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24-48 hours).
-
Substrate Labeling: Add the fluorescent substrate NBD C6-ceramide (final concentration ~2-5 µM) or ¹³C₅-sphingosine to the culture medium and incubate for 1-4 hours at 37°C.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS. For adherent cells, detach them using Trypsin-EDTA and collect by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet in a known volume of water. Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure with a chloroform/methanol mixture.
-
Analysis: Dry the lipid extract under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for analysis. Separate the lipids using HPLC.
-
Quantification: Quantify the amount of the product (NBD C6-glucosylceramide or ¹³C₅-glucosylceramide) by fluorescence detection or mass spectrometry.
-
Data Analysis: Normalize the product signal to the amount of protein in the cell lysate or to the signal of the unreacted substrate. Calculate the percentage of GCS inhibition at each Miglustat concentration and determine the IC50 value.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Miglustat (e.g., ranging from 1 µM to 1 mM). Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by using an orbital shaker.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control cells. Plot the cell viability against the logarithm of the Miglustat concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Miglustat Hydrochloride in a Gaucher Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages, which become engorged and are referred to as Gaucher cells. These cells infiltrate various organs, including the spleen, liver, and bone marrow, leading to a range of clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.
Miglustat hydrochloride is a substrate reduction therapy (SRT) that acts as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] By reducing the production of glucosylceramide, Miglustat aims to alleviate the substrate burden on the deficient GCase enzyme, thereby mitigating the downstream pathology of Gaucher disease. Animal models of Gaucher disease are crucial for preclinical evaluation of therapeutic agents like Miglustat. This document provides detailed application notes and protocols for the use of this compound in a Gaucher disease mouse model.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of substrate reduction therapy in a Gaucher disease mouse model (D409V/null). While this data was generated using Genz-112638, a potent glucosylceramide synthase inhibitor analogous to Miglustat, it provides a strong indication of the expected outcomes following Miglustat treatment.
Table 1: Effect of Substrate Reduction Therapy on Visceral Glucosylceramide (GL-1) Levels [1]
| Treatment Group | Liver GL-1 (µg/g tissue) | Spleen GL-1 (µg/g tissue) | Lung GL-1 (µg/g tissue) |
| Untreated Gaucher Mice (3 months old) | 1500 ± 150 | 2500 ± 200 | 800 ± 75 |
| Gaucher Mice + SRT (12 weeks) | 500 ± 50 | 1000 ± 100 | 400 ± 40 |
| Wild-Type Control Mice | < 100 | < 100 | < 50 |
Data are presented as mean ± SEM. SRT indicates Substrate Reduction Therapy.
Table 2: Histopathological Improvement with Substrate Reduction Therapy [1]
| Treatment Group | Liver Macrophage Infiltration (CD68 Staining) | Spleen Architecture |
| Untreated Gaucher Mice | Extensive infiltration of Gaucher cells | Disrupted architecture with significant Gaucher cell infiltration |
| Gaucher Mice + SRT (12 weeks) | Markedly reduced number and size of Gaucher cells | Partially restored architecture with reduced Gaucher cell presence |
| Wild-Type Control Mice | Normal macrophage distribution | Normal architecture |
Experimental Protocols
Administration of this compound
a. Oral Gavage:
-
Vehicle Preparation: Dissolve this compound in sterile water or a 0.5% (w/v) carboxymethylcellulose (CMC) solution in water. The concentration should be calculated based on the desired dosage and a gavage volume of 5-10 mL/kg body weight.
-
Dosage: A typical starting dose for Miglustat in a mouse model of a glycosphingolipid storage disease is in the range of 600-2400 mg/kg/day, administered orally.[2] The optimal dose should be determined empirically for the specific Gaucher mouse model and study objectives.
-
Procedure:
-
Accurately weigh the mouse to determine the correct volume of the Miglustat solution to administer.
-
Gently restrain the mouse.
-
Insert a 20-22 gauge, 1.5-inch curved gavage needle attached to a syringe containing the Miglustat solution into the esophagus.
-
Slowly dispense the solution into the stomach.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress.
-
Administer the dose once or twice daily, as determined by the study design.
-
b. Administration in Chow:
For long-term studies, incorporating Miglustat into the rodent chow can reduce the stress associated with repeated oral gavage.
-
Chow Preparation:
-
Calculate the total amount of Miglustat required based on the estimated daily food consumption of the mice (typically 3-5 g/day for an adult mouse) and the desired daily dose.
-
Thoroughly mix the calculated amount of this compound with powdered rodent chow.
-
A commercial vendor can be contracted to prepare medicated chow pellets to ensure uniform drug distribution.
-
-
Procedure:
-
Provide the medicated chow to the mice as their sole food source.
-
Monitor food consumption to ensure adequate drug intake.
-
Ensure fresh medicated chow is provided regularly.
-
Behavioral Testing
a. Open-Field Test:
This test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls to prevent escape. The arena floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes prior to the test.
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).
-
An automated tracking system is used to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
b. Marble Burying Test:
This test assesses repetitive and compulsive-like behaviors, which can be altered in mouse models of neurological diseases.
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Place the mouse in the cage with the marbles.
-
Leave the mouse undisturbed for 30 minutes.
-
After the test period, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Increased marble burying can be indicative of anxiety-like or compulsive behavior.
-
Biochemical Assays
a. Glucocerebrosidase (GCase) Activity Assay:
-
Principle: This fluorometric assay measures the enzymatic activity of GCase in tissue homogenates.
-
Procedure:
-
Homogenize brain or other tissue samples in a suitable lysis buffer.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
-
Incubate a known amount of protein with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in an acidic buffer (pH 4.5-5.4) at 37°C.
-
Stop the reaction with a high pH buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate GCase activity relative to a standard curve of 4-MU and normalize to the protein concentration.
-
b. Glucosylceramide (GL-1) and Glucosylsphingosine (Lyso-GL-1) Quantification:
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of these lipids.
-
Procedure:
-
Homogenize tissue samples in an appropriate solvent.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Separate the lipid species using liquid chromatography.
-
Detect and quantify the specific lipid species using tandem mass spectrometry.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Signaling Pathways and Visualizations
The pathophysiology of Gaucher disease extends beyond simple substrate accumulation. The buildup of glucosylceramide triggers a chronic inflammatory response, which is a key driver of disease progression.
Signaling Pathway of Glucosylceramide-Induced Inflammation in Gaucher Disease
The accumulation of glucosylceramide in macrophages (Gaucher cells) initiates a pro-inflammatory cascade. This involves the activation of the complement system, leading to the production of C5a. C5a, through its receptor C5aR1, further stimulates inflammatory pathways and ironically, also upregulates glucosylceramide synthesis, creating a vicious cycle of substrate accumulation and inflammation.
Caption: Glucosylceramide-induced inflammatory pathway in Gaucher disease.
Experimental Workflow for Evaluating Miglustat Efficacy
The following workflow outlines the key steps in a preclinical study to assess the efficacy of Miglustat in a Gaucher disease mouse model.
Caption: Experimental workflow for preclinical evaluation of Miglustat.
Logical Relationship of Miglustat's Mechanism of Action
This diagram illustrates the logical steps from the genetic defect in Gaucher disease to the therapeutic intervention with Miglustat.
References
Application Notes and Protocols for HPLC Analysis of Miglustat Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) (N-butyldeoxynojirimycin) is an orally administered inhibitor of glucosylceramide synthase, an essential enzyme in the synthesis of most glycosphingolipids. It is primarily used for the treatment of mild to moderate type 1 Gaucher disease and Niemann-Pick type C disease. The monitoring of Miglustat hydrochloride concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological samples using High-Performance Liquid Chromatography (HPLC), with a primary focus on coupling with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method. An alternative HPLC-UV method is also presented.
General Considerations
The analysis of Miglustat in biological samples typically involves three key stages: sample preparation, chromatographic separation, and detection. The choice of methodology will depend on the specific biological matrix, the required sensitivity, and the available instrumentation.
Sample Preparation: The primary goal of sample preparation is to extract Miglustat from the complex biological matrix and remove interfering substances such as proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For Miglustat, protein precipitation is a widely adopted, straightforward, and effective method.[1][2]
Chromatographic Separation: Due to its polar nature, Miglustat can be effectively separated using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC with appropriate mobile phases. HILIC columns are particularly well-suited for retaining and separating polar analytes like Miglustat.[1][2]
Detection: Tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and selective detection of Miglustat in biological samples.[1][2][3][4] It provides high specificity through the monitoring of specific precursor-to-product ion transitions. UV detection is a less common alternative due to the lack of a strong chromophore in the Miglustat molecule, resulting in lower sensitivity.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated HPLC methods for Miglustat analysis in biological fluids.
Table 1: LC-MS/MS Method Validation Parameters for Miglustat in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 125 - 2500[1][2] | 10 - 10,000[3][4] |
| Internal Standard (IS) | Miglitol[1][2] | N-(n-nonyl)deoxynojirimycin[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 125[1][2] | 10[3][4] |
| Within-run Precision (%RSD) | < 6%[1] | ≤ 13.5%[3][4] |
| Between-run Precision (%RSD) | < 6.5%[1] | Not Reported |
| Accuracy (%) | 98 - 106.5[1] | 93.6 - 100.0[3][4] |
| Recovery (%) | ~100 (via Protein Precipitation)[1][2] | Not Reported |
Table 2: LC-MS/MS Method Validation Parameters for Miglustat in Human Cerebrospinal Fluid (CSF)
| Parameter | Value |
| Linearity Range (ng/mL) | 50 - 1000[1][2] |
| Internal Standard (IS) | Miglitol[1][2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50[1][2] |
| Within-run Precision (%RSD) | < 6%[1] |
| Between-run Precision (%RSD) | < 6.5%[1] |
| Accuracy (%) | 98 - 106.5[1] |
| Recovery (%) | ~100 (via Protein Precipitation)[1][2] |
Table 3: Quality Control (QC) Sample Concentrations for Miglustat Analysis in Human Plasma
| QC Level | Typical Concentration Range (ng/mL) |
| Low QC | 30 - 50 |
| Medium QC | 500 - 1500 |
| High QC | 2000 - 8000 |
Experimental Protocols
Protocol 1: Analysis of Miglustat in Human Plasma and Serum by LC-MS/MS
This protocol details a common method for the analysis of Miglustat in human plasma or serum using protein precipitation followed by LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Miglitol or N-(n-nonyl)deoxynojirimycin
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade) or Ammonium hydroxide (B78521) (analytical grade)
-
Formic acid (optional, for mobile phase modification)
-
Ultrapure water
-
Human plasma/serum (drug-free for calibration standards and QCs)
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[2][3]
3. Chromatographic Conditions
-
Method A (HILIC Separation)
-
Method B (Reversed-Phase Separation)
-
Column: Gemini C18 (5 µm, 50 mm x 2.1 mm)[3]
-
Mobile Phase A: Water with 0.01% Ammonium Hydroxide[3]
-
Mobile Phase B: Methanol with 0.01% Ammonium Hydroxide[3]
-
Gradient: A binary gradient may be employed for optimal separation.
-
Flow Rate: 600 µL/min[3]
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
4. Mass Spectrometer Settings
-
Ionization Mode: Positive ESI or APCI
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
5. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma/serum into the corresponding tubes.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile/methanol (75:25, v/v) or methanol alone to each tube to precipitate proteins.[1][2][3]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume into the LC-MS/MS system.
6. Calibration Curve and Quality Control Samples
-
Prepare a stock solution of Miglustat in a suitable solvent (e.g., water or methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike drug-free plasma/serum with the working standard solutions to create calibration standards covering the desired concentration range (e.g., 10 - 10,000 ng/mL).[3][4]
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
Protocol 2: Analysis of Miglustat in Tissue Homogenates by LC-MS/MS
This protocol provides a general framework for the analysis of Miglustat in tissue samples. Optimization may be required for specific tissue types.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenization buffer (e.g., PBS or a specific lysis buffer)
2. Instrumentation
-
Same as Protocol 1, with the addition of:
-
Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)
3. Chromatographic and Mass Spectrometric Conditions
-
The conditions described in Protocol 1 can be used as a starting point and optimized as needed.
4. Sample Preparation (Tissue Homogenization and Extraction)
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).
-
Add a specific volume of cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight, 1:4 w/v).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of cold acetonitrile containing 1% formic acid to precipitate proteins and aid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again if necessary.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Analysis of Miglustat by HPLC-UV
This protocol is an alternative for situations where LC-MS/MS is not available. Note that this method is less sensitive and may be more susceptible to interferences from the biological matrix.
1. Materials and Reagents
-
Same as Protocol 1.
2. Instrumentation
-
HPLC system with a UV/Vis detector.
3. Chromatographic Conditions
-
Column: Waters X-Bridge Amide (3.5 µm, 150 mm x 2.1 mm)[5]
-
Mobile Phase: 10% Ammonium Acetate Buffer / 90% Acetonitrile[5]
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Injection Volume: 10 µL[5]
-
Detection Wavelength: 208 nm[5]
4. Sample Preparation
-
Due to the lower sensitivity of UV detection, a more rigorous sample clean-up method like solid-phase extraction (SPE) is recommended to remove interferences and concentrate the analyte.
5. Solid-Phase Extraction (SPE) Protocol
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., supernatant from protein precipitation, diluted to reduce organic content).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Miglustat with a methanolic solution containing a small percentage of a strong base (e.g., ammonium hydroxide).
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for HPLC-UV analysis.
Visualizations
Caption: Workflow for Miglustat Analysis in Plasma/Serum.
Caption: Workflow for Miglustat Analysis in Tissue Samples.
Caption: Miglustat's Mechanism of Action.
References
- 1. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for Miglustat Hydrochloride Treatment of Niemann-Pick Type C Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick type C (NPC) disease is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and glycosphingolipids within late endosomes and lysosomes.[1] This accumulation is a result of mutations in the NPC1 or NPC2 genes, which are critical for intracellular lipid trafficking.[1] The progressive neurodegeneration seen in NPC is a hallmark of the disease.[2] Miglustat (B1677133) hydrochloride, an orally active inhibitor of α-glucosidase I and II and ceramide-specific glycosyltransferase, is a therapeutic agent used to manage the progressive neurological symptoms of NPC.[3] By inhibiting glucosylceramide synthase, miglustat reduces the synthesis of glycosphingolipids, thereby alleviating the substrate burden in affected cells.[3] These application notes provide a detailed protocol for the in vitro treatment of NPC fibroblasts with miglustat hydrochloride to study its effects on cellular pathology.
Mechanism of Action
Miglustat's primary mechanism of action in Niemann-Pick type C disease is the inhibition of glucosylceramide synthase, the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids.[3] This substrate reduction therapy aims to decrease the accumulation of these lipids in the lysosomes of NPC cells. Additionally, miglustat has been suggested to indirectly modulate intracellular calcium homeostasis, which may be impaired due to sphingosine (B13886) storage.[3]
Caption: Mechanism of action of Miglustat in NPC cells.
Quantitative Data Summary
The following tables summarize the typical quantitative findings in NPC fibroblasts and the effects of miglustat treatment.
Table 1: Baseline Lipid Accumulation in NPC1 Fibroblasts Compared to Wild-Type (WT)
| Analyte | Fold Increase in NPC1 Fibroblasts vs. WT | Reference |
| Unesterified Cholesterol | 1.5 - 5.0 | [4] |
| Total Lipids | Up to 2.4 | [4] |
| Globotriaosylceramide (Gb3) | ~2.5 | [4] |
Table 2: Effect of Miglustat Treatment on NPC2 Fibroblasts
| Parameter | Treatment Conditions | % Reduction / Fold Change |
| Ganglioside GM1 | 50 µM Miglustat for 14 days | ~1.5-fold reduction in punctate staining |
| Lysosomal Volume | 50 µM Miglustat for 14 days | ~1.4-fold reduction |
Note: Quantitative data for the direct effect of miglustat on cholesterol levels in NPC1 fibroblasts from these specific search results is limited; however, a reduction in cholesterol storage is a primary endpoint for treatment efficacy.
Experimental Protocols
Protocol 1: Culturing Niemann-Pick Type C Fibroblasts
A critical first step is the proper maintenance of NPC and wild-type fibroblast cell lines.
Materials:
-
Human NPC1 mutant and wild-type fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture fibroblasts in DMEM supplemented with 10-15% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight. To induce the NPC phenotype, culture cells in a medium enriched with low-density lipoprotein (LDL).[1]
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound powder
-
Sterile water or Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound. It is soluble in water and DMSO at a concentration of 19.18 mg/mL (75 mM).[5] For example, to make a 10 mM stock solution in sterile water, dissolve 2.56 mg of this compound (MW: 255.74 g/mol ) in 1 mL of water. Filter-sterilize the stock solution and store it at -20°C in aliquots.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Treatment:
-
Remove the existing medium from the cultured fibroblasts.
-
Add the medium containing the desired concentration of miglustat.
-
For control wells, add a medium containing the same concentration of the vehicle (e.g., water or DMSO) used to prepare the miglustat stock solution.[6]
-
Incubate the cells for the desired treatment duration (e.g., 24 hours to 14 days), changing the medium with fresh miglustat every 2-3 days for longer incubation periods.
-
Protocol 3: Filipin (B1216100) Staining for Unesterified Cholesterol
This protocol is used to visualize the accumulation of unesterified cholesterol in the lysosomes of NPC fibroblasts.
Materials:
-
Filipin complex
-
DMSO
-
PBS
-
Paraformaldehyde (PFA)
-
Fluorescence microscope with a UV filter
Procedure:
-
Cell Seeding: Seed NPC and WT fibroblasts on glass coverslips in a 24-well plate and treat with miglustat as described in Protocol 2.
-
Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 1 hour at room temperature.
-
-
Quenching:
-
Wash the cells three times with PBS.
-
Incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted PFA.
-
-
Staining:
-
Prepare a 0.05 mg/mL filipin working solution in PBS.
-
Wash the cells three times with PBS.
-
Incubate the cells with the filipin working solution for 2 hours at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on a glass slide with a drop of PBS.
-
Immediately visualize the cells using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm. Note that filipin fluorescence is prone to photobleaching.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of miglustat in NPC fibroblasts.
Caption: Workflow for Miglustat treatment and analysis.
References
- 1. Niemann-Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niemann-Pick disease type C: induced pluripotent stem cell-derived neuronal cells for modeling neural disease and evaluating drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantified increases of cholesterol, total lipid and globotriaosylceramide in filipin-positive Niemann-Pick type C fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 6. Histone deacetylase inhibitor treatment dramatically reduces cholesterol accumulation in Niemann-Pick type C1 mutant human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Glycosphingolipid Levels Following Miglustat Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) hydrochloride (N-butyldeoxynojirimycin) is an inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] By inhibiting this enzyme, Miglustat effectively reduces the rate of GSL synthesis, a therapeutic strategy known as substrate reduction therapy (SRT).[1][3] This approach has shown therapeutic potential in several lysosomal storage disorders characterized by the accumulation of GSLs, such as Gaucher disease, Niemann-Pick disease type C (NPC), Tay-Sachs disease, and Sandhoff disease.[3][4][5][6]
Accurate quantification of GSL levels is paramount for evaluating the pharmacodynamic effects of Miglustat, understanding its mechanism of action in different pathological contexts, and for the development of novel SRT-based therapeutics. These application notes provide a comprehensive overview of the methodologies for quantifying GSLs after Miglustat treatment, including data presentation, detailed experimental protocols, and visual workflows.
Data Presentation: Quantitative Effects of Miglustat on Glycosphingolipid Levels
The following table summarizes the quantitative changes in GSL levels observed in various preclinical and clinical studies following treatment with Miglustat.
| Disease Model | Tissue/Cell Type | Glycosphingolipid | Treatment Details | Quantitative Change | Reference |
| Feline Niemann-Pick Disease Type C | Cerebral Gray Matter | GM2 Ganglioside | Daily oral Miglustat from 3 weeks of age | Mean 14% decrease (414 ± 62 vs. 483 ± 46 nmol/g) | [7] |
| Feline Niemann-Pick Disease Type C | Cerebral Gray Matter | GM3 Ganglioside | Daily oral Miglustat from 3 weeks of age | Mean 27% reduction (406 ± 129 vs. 563 ± 86 nmol/g) | [7] |
| Feline Niemann-Pick Disease Type C | Cerebellum | GM2 Ganglioside | Daily oral Miglustat from 3 weeks of age | Mean 35% decrease (185 ± 24 vs. 284 ± 63 nmol/g) | [7] |
| Feline Niemann-Pick Disease Type C | Cerebral Gray Matter | Glucosylceramide | Daily oral Miglustat from 3 weeks of age | ~3-fold increase | [7] |
| Feline Niemann-Pick Disease Type C | Cerebral Gray Matter | Lactosylceramide | Daily oral Miglustat from 3 weeks of age | ~2-fold decrease | [7] |
| Feline Niemann-Pick Disease Type C | Liver | Glucosylceramide, Lactosylceramide, Globotriaosylceramide, GM3 | Daily oral Miglustat from 3 weeks of age | No significant reduction | [7] |
| Gaucher Disease Type 1 (Human) | Plasma | Chitotriosidase (biomarker for GSL accumulation) | 100 mg Miglustat, three times daily for 12 months | 16.4% decrease | [1] |
| Gaucher Disease Type 1 (Human) | - | Liver Volume | 100 mg Miglustat, three times daily for 36 months | 14.46% reduction from baseline | [1] |
| Gaucher Disease Type 1 (Human) | - | Spleen Volume | 100 mg Miglustat, three times daily for 36 months | 26.4% reduction from baseline | [1] |
| Murine Model of Tay-Sachs Disease | Brain | GM2 Ganglioside | Not specified | Up to 50% reduction | [6] |
| Murine Model of Sandhoff Disease | Brain and Peripheral Tissues | GM2 and other GSLs | Not specified | Reduced storage | [8] |
Signaling Pathway and Mechanism of Action
Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, the initial step in the synthesis of a vast array of GSLs.[1] By blocking this step, Miglustat reduces the production of glucosylceramide and all downstream GSLs.
Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of Miglustat.
Experimental Protocols
Accurate quantification of GSLs requires meticulous sample preparation and the use of sensitive analytical techniques. Below are detailed protocols for lipid extraction and analysis by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Experimental Workflow Overview
The general workflow for quantifying GSLs from biological samples involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for GSL quantification.
Sample Preparation: Lipid Extraction from Cells and Tissues
The Folch method is a widely used protocol for the extraction of total lipids, including GSLs, from biological samples.[9]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (for tissues)
-
Centrifuge
-
Glass centrifuge tubes
Protocol:
-
Homogenization: Homogenize tissue samples (e.g., 100 mg) in 2 mL of a chloroform:methanol (2:1, v/v) mixture. For cell pellets, resuspend in the same solvent mixture.
-
Extraction: Incubate the homogenate at room temperature for 20-30 minutes with occasional vortexing.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the extract. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -20°C or -80°C until analysis.
Glycosphingolipid Analysis by HPLC
HPLC can be used to separate and quantify different GSL species. Derivatization is often required to enable detection by UV or fluorescence detectors.
Materials:
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Silica (B1680970) or reversed-phase HPLC column
-
Mobile phase solvents (e.g., isopropanol, hexane, water)
-
GSL standards
Protocol:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., mobile phase).
-
Chromatographic Separation: Inject the sample onto the HPLC column. A typical gradient for a silica column might be a gradient of isopropanol/hexane/water.[10]
-
Detection: Monitor the elution of GSLs using the detector. The retention time of the peaks is compared to that of known GSL standards for identification.
-
Quantification: The peak area is proportional to the amount of the GSL. Create a standard curve using known concentrations of GSL standards to quantify the amount of each GSL in the sample.
Glycosphingolipid Analysis by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the quantification of GSLs. It allows for the identification and quantification of individual GSL species based on their mass-to-charge ratio and fragmentation patterns.[9][11]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
Reversed-phase or HILIC column
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like formic acid or ammonium (B1175870) acetate)
-
Internal standards (e.g., isotopically labeled GSLs)
Protocol:
-
Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase. Spike the sample with internal standards to correct for variations in extraction efficiency and instrument response.
-
LC Separation: Inject the sample onto the LC column. The gradient and mobile phase composition will depend on the column and the specific GSLs being analyzed.
-
MS/MS Analysis: The eluting GSLs are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. In MS/MS mode, specific precursor ions are selected and fragmented to generate characteristic product ions for identification and quantification.
-
Data Analysis: The peak areas of the target GSLs are normalized to the peak areas of the corresponding internal standards. Quantification is achieved by comparing the normalized peak areas to a standard curve generated with known concentrations of GSL standards.
Glycosphingolipid Analysis by HPTLC
HPTLC is a planar chromatographic technique that can be used for the separation and semi-quantitative analysis of GSLs.[12]
Materials:
-
HPTLC plates (silica gel 60)
-
Developing chamber
-
Developing solvent (e.g., chloroform:methanol:water mixtures)
-
Staining reagent (e.g., orcinol-sulfuric acid for total GSLs, resorcinol-HCl for gangliosides)
-
Densitometer for quantification
Protocol:
-
Sample Application: Spot the reconstituted lipid extract and GSL standards onto the HPTLC plate.
-
Development: Place the plate in a developing chamber containing the developing solvent. The solvent moves up the plate by capillary action, separating the GSLs based on their polarity.
-
Visualization: After development, dry the plate and visualize the separated GSLs by spraying with a suitable staining reagent and heating.
-
Quantification: Scan the plate with a densitometer to measure the intensity of the spots. The intensity is proportional to the amount of GSL. Compare the spot intensities of the samples to those of the standards for quantification.
Conclusion
The quantification of glycosphingolipid levels is a critical component in the preclinical and clinical evaluation of Miglustat hydrochloride. The choice of analytical method will depend on the specific research question, the required sensitivity and specificity, and the available instrumentation. The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the impact of Miglustat on GSL metabolism, thereby facilitating a deeper understanding of its therapeutic effects and aiding in the development of future substrate reduction therapies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate reduction therapy with miglustat in chronic GM2 gangliosidosis type Sandhoff: results of a 3-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Substrate Reduction Therapy for Sandhoff Disease through Inhibition of Glucosylceramide Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Diagnosis, Pathological Mechanisms, Clinical Impact, and Future Therapeutic Perspectives in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for High-Performance Chromatographic Separation of Cerebrosides - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]
- 11. Profiling Intact Glycosphingolipids with Automated Structural Annotation and Quantitation from Human Samples with Nanoflow Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Miglustat Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat hydrochloride is an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, Miglustat leads to the accumulation of the substrate, ceramide, a bioactive lipid known to induce apoptosis. This mechanism of action makes this compound a compound of interest in oncology research, as dysregulation of glycosphingolipid metabolism has been implicated in cancer progression and drug resistance.
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on cell viability, with a focus on cancer cell lines. The provided methodologies and data presentation formats are designed to be readily applicable in a research and drug development setting.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits glucosylceramide synthase (GCS), leading to an intracellular accumulation of ceramide. Elevated ceramide levels can trigger the intrinsic pathway of apoptosis. This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), which is regulated by the Bcl-2 family of proteins. The pro-apoptotic protein Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of this compound on the viability of various cancer cell lines. This data is for illustrative purposes and should be replaced with experimentally derived results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| U-87 MG | Glioblastoma | 85.6 | MTT |
| SH-SY5Y | Neuroblastoma | 112.3 | MTT |
| A549 | Lung Carcinoma | > 200 | CellTiter-Glo |
| MCF-7 | Breast Cancer | 154.8 | MTT |
| HCT116 | Colon Cancer | 175.2 | CellTiter-Glo |
Table 2: Dose-Response of this compound on U-87 MG Glioblastoma Cell Viability (72h)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 25 | 91.2 ± 5.1 |
| 50 | 75.4 ± 3.8 |
| 100 | 48.9 ± 4.2 |
| 150 | 28.1 ± 3.5 |
| 200 | 15.7 ± 2.9 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Caption: Experimental workflow for cell viability assay.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format and measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (in DMSO or water)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures ATP levels as an indicator of metabolically active cells.
Materials:
-
This compound stock solution (in DMSO or water)
-
Cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Conclusion
Application Notes and Protocols for Administering Miglustat Hydrochloride to Sandhoff Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Miglustat (B1677133) hydrochloride (N-butyldeoxynojirimycin, NB-DNJ) in Sandhoff disease animal models. The information is curated from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate substrate reduction therapy (SRT) for this neurodegenerative disorder.
Introduction to Miglustat and Sandhoff Disease
Sandhoff disease is a severe inherited lysosomal storage disorder caused by mutations in the HEXB gene, leading to a deficiency of the β-hexosaminidase A and B enzymes. This enzymatic defect results in the accumulation of GM2 ganglioside and related glycosphingolipids, particularly in the central nervous system (CNS), causing progressive neurodegeneration and a fatal outcome.[1][2][3]
Miglustat is an inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[4][5] By inhibiting this enzyme, Miglustat reduces the rate of glycosphingolipid synthesis, a strategy known as substrate reduction therapy (SRT).[6][7] The goal of SRT in Sandhoff disease is to decrease the production of GM2 ganglioside to a level where the residual enzymatic activity can catabolize it, thereby preventing its pathological accumulation.[1][6] Miglustat is a small molecule capable of crossing the blood-brain barrier, making it a candidate for treating neurological manifestations of lysosomal storage disorders.[4][6][8]
Mechanism of Action: Substrate Reduction Therapy
The therapeutic rationale for using Miglustat in Sandhoff disease is based on the principle of balancing the synthesis and degradation of glycosphingolipids. In healthy individuals, the synthesis of these lipids is matched by their breakdown in the lysosome. In Sandhoff disease, the catabolic pathway is impaired. Miglustat partially inhibits the initial step of the anabolic pathway, thereby reducing the influx of substrates to the lysosome and alleviating the storage burden.
Caption: Mechanism of action of Miglustat as a substrate reduction therapy.
Efficacy of Miglustat in Sandhoff Disease Animal Models
Studies in a mouse model of Sandhoff disease (Hexb knockout mice) have demonstrated the preclinical efficacy of Miglustat. Treatment has been shown to delay the onset of neurological symptoms, reduce ganglioside storage in the brain and peripheral tissues, and increase the life expectancy of the animals.[1][2][9]
Summary of Quantitative Data
| Parameter | Animal Model | Treatment Group | Control Group (Untreated) | Outcome | Reference |
| Lifespan | Sandhoff Mouse (Hexb-/-) | ~158 days (40% increase) | ~113 days | Significantly increased lifespan | [4] |
| Sandhoff Mouse (Hexb-/-) | Significantly longer than untreated | Median survival ~120 days | Delayed mortality | [10] | |
| Symptom Onset | Sandhoff Mouse (Hexb-/-) | Delayed onset of motor deficits | Ataxia evident at ~11 weeks | Improved neurological function | [1][11] |
| Ganglioside Storage (Brain) | Sandhoff Mouse (Hexb-/-) | Reduced GM2 and GA2 levels | High levels of GM2 and GA2 | Decreased substrate accumulation | [1][12] |
| Ganglioside Storage (Liver) | Sandhoff Mouse (Hexb-/-) | ~85% reduction in GM2, GA2, and GL4 | High levels of glycosphingolipids | Significant reduction in visceral storage | [12] |
| Inflammation Markers (Brain) | Sandhoff Mouse (Hexb-/-) | Decreased CD68 and Gpnmb expression | Elevated inflammation markers | Reduced neuroinflammation | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Miglustat hydrochloride to Sandhoff disease animal models.
Animal Model
The most commonly used animal model is the Hexb knockout mouse, which accurately recapitulates the progressive neurodegeneration and substrate accumulation seen in infantile-onset Sandhoff disease.[1][12] These mice typically develop symptoms around 11-12 weeks of age and have a lifespan of 4-5 months.[1][11]
Preparation and Administration of Miglustat
-
Drug Formulation: Miglustat (N-butyldeoxynojirimycin) can be administered orally. For preclinical studies, it is often mixed into the animal's food or drinking water to ensure continuous administration.
-
Dosage: Effective doses in mouse models have ranged from 1200 to 2400 mg/kg/day.[4][11] The dose can be adjusted based on the specific research question and the tolerability of the animals.
-
Protocol for Administration in Food:
-
Calculate the total daily food consumption per cage.
-
Determine the required amount of Miglustat based on the average weight of the mice and the target dosage.
-
Thoroughly mix the calculated dose of Miglustat powder with the powdered mouse chow.
-
Provide the medicated chow to the treatment group.
-
The control group should receive the same chow without the drug.
-
Monitor food consumption and animal weight regularly to adjust the dosage as needed.
-
-
Timing of Treatment: Early intervention is crucial. Treatment initiated at a presymptomatic stage (e.g., from 3 or 6 weeks of age) has shown to be more effective in delaying disease progression and extending lifespan than treatment started after symptom onset.[13]
Assessment of Efficacy
A battery of behavioral and biochemical tests should be employed to evaluate the therapeutic effects of Miglustat.
-
Behavioral Testing:
-
Motor Function: Tests such as the rotarod, hanging wire test, or bar-crossing test can be used to assess motor coordination and strength.[11] These tests should be performed at regular intervals to track disease progression.
-
General Health: Monitor body weight, grooming behavior, and overall activity levels.
-
-
Biochemical Analysis:
-
Ganglioside Quantification: At the end of the study, tissues such as the brain and liver should be harvested. Glycosphingolipids can be extracted and quantified using techniques like high-performance thin-layer chromatography (HPTLC) or mass spectrometry to measure the levels of GM2 and related gangliosides.[12]
-
Histology and Immunohistochemistry: Brain sections can be stained to assess neuronal loss, apoptosis, and neuroinflammation (e.g., microglial activation using markers like CD68).[12]
-
Experimental Workflow
Caption: General experimental workflow for evaluating Miglustat in Sandhoff models.
Considerations and Limitations
-
Side Effects: Miglustat can cause gastrointestinal side effects such as diarrhea and weight loss, which should be monitored.[14][15]
-
Toxicity: While generally well-tolerated in animal models, high doses may lead to toxicity.[4]
-
Translational Relevance: While promising in preclinical models, the efficacy of Miglustat in human patients with Sandhoff disease, particularly infantile forms, has shown limitations.[13][16] However, it may offer some benefit in late-onset forms of the disease.[8][17] Combination therapies, such as Miglustat with bone marrow transplantation, have shown synergistic effects in mouse models and may represent a future therapeutic strategy.[10]
Conclusion
The administration of this compound to Sandhoff disease animal models provides a valuable platform for studying the potential of substrate reduction therapy. The protocols outlined above, based on published preclinical studies, offer a framework for conducting robust and reproducible experiments. Careful consideration of dosage, timing of intervention, and comprehensive endpoint analysis is critical for accurately evaluating the therapeutic efficacy of Miglustat and other potential treatments for this devastating disease.
References
- 1. Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 8. Miglustat therapy in juvenile Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin. | Semantic Scholar [semanticscholar.org]
- 10. Enhanced survival in Sandhoff disease mice receiving a combination of substrate deprivation therapy and bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substrate Reduction Therapy for Sandhoff Disease through Inhibition of Glucosylceramide Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of GM2 gangliosidosis: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. blugenes.org [blugenes.org]
- 16. Substrate reduction therapy in the infantile form of Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate reduction therapy with miglustat in chronic GM2 gangliosidosis type Sandhoff: results of a 3-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucosylceramide Synthase (GCS) Modulation: Lentiviral shRNA Knockdown vs. Miglustat Hydrochloride Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS), encoded by the UGCG gene, is a pivotal enzyme in glycosphingolipid (GSL) metabolism. It catalyzes the transfer of glucose to ceramide, the initial step in the biosynthesis of a vast array of downstream GSLs. These lipids are integral components of cellular membranes and are critically involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of GCS activity and the subsequent alteration in GSL levels are implicated in various pathologies, most notably in lysosomal storage disorders such as Gaucher disease, and in the development of multidrug resistance (MDR) in cancer.
Two primary strategies have emerged for the therapeutic and investigational targeting of GCS: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with Miglustat hydrochloride. Lentiviral shRNA offers a potent and highly specific method for silencing GCS gene expression, leading to a sustained reduction in enzyme levels. In contrast, Miglustat, an N-alkylated imino sugar, acts as a competitive and reversible inhibitor of the GCS enzyme. This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental protocols, and a summary of their quantitative effects on cellular processes.
Mechanism of Action
Lentiviral shRNA Knockdown of GCS: This approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence specifically designed to target the mRNA of the UGCG gene. Once transduced into the target cell, the shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves the target GCS mRNA. This sequence-specific degradation of the mRNA prevents its translation into a functional GCS protein, leading to a significant and long-lasting reduction in GCS enzyme levels.
This compound Treatment: Miglustat (N-butyldeoxynojirimycin) is a synthetic analogue of D-glucose that functions as a competitive inhibitor of glucosylceramide synthase.[1] It binds to the active site of the GCS enzyme, preventing the natural substrate, ceramide, from binding and being glycosylated.[2] This inhibition reduces the rate of glucosylceramide synthesis, thereby decreasing the production of downstream glycosphingolipids.[3] This approach is often referred to as substrate reduction therapy (SRT).[3]
Quantitative Data Presentation
The following tables summarize the quantitative effects of lentiviral shRNA knockdown of GCS and this compound treatment on various cellular parameters as reported in the scientific literature. It is important to note that the data are compiled from different studies and experimental systems; therefore, a direct comparison should be made with caution.
| Parameter | Lentiviral shRNA Knockdown of GCS | Cell Type | Reference |
| GCS mRNA Reduction | >90% | Patient-derived induced pluripotent stem cells | [4] |
| GCS Protein Reduction | Abolished protein levels | Adriamycin-resistant human breast cancer cells (MCF-7/AdrR) | [5] |
| Glucosylceramide Synthesis Reduction | Significant reduction observed | HeLa cells | [6] |
| Effect on Cell Viability | Significant inhibition of cell proliferation | Human gastric carcinoma cells (NCI-N87) | [7] |
| Induction of Apoptosis | Increased apoptosis rate | Human gastric carcinoma cells (NCI-N87) | [7] |
| Parameter | This compound Treatment | Concentration | Cell Type | Reference |
| IC50 for GCS Inhibition | 5-50 µM | In vitro enzyme assay | Not specified | [3] |
| Glucosylceramide Reduction | Up to 50% reduction in cell surface GSLs | HL-60 cells | [8] | |
| IC50 for Cell Viability | Varies by cell line (e.g., 9 µM for ER GluII inhibition) | Multiple cell lines | [9] | |
| Effect on Multidrug Resistance | Reverses multidrug resistance | Adriamycin-resistant human breast cancer cells (MCF-7/AdrR) | [5] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of Glucosylceramide Synthase (GCS)
This protocol provides a general framework for the knockdown of GCS in a mammalian cell line using lentiviral vectors. Optimization of viral titer (Multiplicity of Infection - MOI), antibiotic selection concentration, and knockdown efficiency assessment are crucial for each specific cell line.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target mammalian cell line
-
Lentiviral vector encoding shRNA against GCS (and a non-targeting scramble shRNA control)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
High-glucose Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the vector)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
RNA extraction kit
-
qRT-PCR reagents and primers for GCS and a housekeeping gene
-
Western blot reagents (lysis buffer, primary antibodies against GCS and a loading control, secondary antibody, ECL substrate)
Procedure:
Part A: Lentivirus Production
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare two separate tubes of serum-free medium (e.g., Opti-MEM).
-
In the first tube, add the lentiviral shRNA vector, packaging plasmid, and envelope plasmid.
-
In the second tube, add the transfection reagent.
-
Incubate both tubes for 5 minutes at room temperature.
-
Combine the contents of the two tubes, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Collection: 48 to 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Filtration and Storage: Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter. The viral supernatant can be used immediately or aliquoted and stored at -80°C.
Part B: Transduction of Target Cells
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transduction.
-
Transduction:
-
Remove the culture medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Add the desired amount of lentiviral supernatant (determine the optimal MOI beforehand).
-
Incubate the cells for 24 hours.
-
-
Selection: 24 hours post-transduction, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin for selection.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until a stable population of transduced cells is established.
Part C: Assessment of Knockdown Efficiency
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from both the GCS shRNA-transduced cells and the scramble shRNA control cells.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR using primers specific for GCS and a housekeeping gene (e.g., GAPDH, ACTB) to determine the relative reduction in GCS mRNA levels.
-
-
Western Blot:
-
Lyse the transduced and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against GCS and a loading control antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. Quantify the reduction in GCS protein levels.
-
Protocol 2: In Vitro Treatment with this compound
This protocol describes a general procedure for treating a mammalian cell line with Miglustat to inhibit GCS activity. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Target mammalian cell line
-
Complete culture medium
-
This compound powder
-
Sterile solvent for Miglustat (e.g., sterile water or PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Assay-specific reagents (e.g., lysis buffer for western blot, RNA extraction kit for qRT-PCR)
Procedure:
-
Preparation of Miglustat Stock Solution:
-
Prepare a sterile stock solution of this compound at a high concentration (e.g., 10-50 mM) in a suitable solvent.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
Cell Seeding: Seed the target cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for molecular analyses) at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Treatment:
-
The next day, remove the culture medium and replace it with fresh medium containing the desired final concentrations of Miglustat. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 1 µM to 100 µM).
-
Include a vehicle-only control (cells treated with the same volume of solvent used for the Miglustat stock solution).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Effects:
-
Cell Viability Assay: Following the treatment period, perform a cell viability assay according to the manufacturer's instructions to determine the IC50 value of Miglustat for the specific cell line.
-
Molecular Analyses: For mechanistic studies, harvest the cells after treatment for downstream analyses such as:
-
qRT-PCR: To assess changes in the expression of genes downstream of GCS signaling.
-
Western Blot: To analyze changes in protein levels and phosphorylation states of signaling molecules.
-
Lipidomics: To quantify the reduction in glucosylceramide and other glycosphingolipids.
-
Apoptosis Assays: To measure the induction of apoptosis (e.g., Annexin V/PI staining followed by flow cytometry).
-
-
Visualizations
Signaling Pathways
Conclusion
Both lentiviral shRNA-mediated knockdown and this compound treatment represent powerful tools for investigating the roles of GCS and for potential therapeutic intervention. The choice between these two methodologies depends on the specific experimental goals. Lentiviral shRNA is ideal for achieving profound and long-term suppression of GCS expression, which is advantageous for creating stable cell lines for in-depth mechanistic studies and for in vivo models. Miglustat, on the other hand, offers a reversible and dose-dependent inhibition of GCS activity, making it suitable for studies requiring temporal control over GCS function and for preclinical and clinical applications where a small molecule inhibitor is preferred. A thorough understanding of their distinct mechanisms and careful optimization of the experimental protocols are paramount for generating reliable and reproducible data in the study of glycosphingolipid biology and pathology.
References
- 1. Lentivirus‐mediated shRNA interference of ghrelin receptor blocks proliferation in the colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Sustained Knockdown of a Disease-Causing Gene in Patient-Specific Induced Pluripotent Stem Cells Using Lentiviral Vector-Based Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of glucosylceramide synthase by RNA interference reverses multidrug resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNAi-mediated inhibition of the glucosylceramide synthase (GCS) gene: A preliminary study towards a therapeutic strategy for Gaucher disease and other glycosphingolipid storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lentivirus-Mediated VEGF Knockdown Suppresses Gastric Cancer Cell Proliferation and Tumor Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection [mdpi.com]
Application Notes and Protocols: Tracking Glycosphingolipid Synthesis Inhibition with Radiolabeled Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing radiolabeled precursors to monitor the synthesis of glycosphingolipids (GSLs) and to assess the efficacy of synthesis inhibitors. This technique is crucial for understanding the roles of GSLs in various cellular processes and for the development of therapeutics targeting GSL metabolism, which is often dysregulated in diseases like cancer and lysosomal storage disorders.[1][2][3]
Introduction
Glycosphingolipids are integral components of the outer leaflet of the plasma membrane in eukaryotic cells, where they participate in cell adhesion, signaling, and modulation of membrane protein function.[3][4] The biosynthesis of GSLs is a stepwise process initiated by the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of glucose to ceramide.[4][5] Dysregulation of GSL expression has been implicated in numerous diseases, making the enzymes in their biosynthetic pathway attractive targets for therapeutic intervention.[1][2]
Metabolic radiolabeling offers a sensitive and direct method to track the neosynthesis of GSLs. By providing cells with radiolabeled precursors that are incorporated into the GSL structure, researchers can quantify the rate of synthesis and the effects of inhibitory compounds. Commonly used radiolabeled precursors include [¹⁴C]serine, which is incorporated into the sphingoid base backbone, and [¹⁴C]galactose or other sugars that are added to the glycan chain.[6][7]
Principle of the Assay
The fundamental principle of this assay involves incubating cultured cells with a radiolabeled precursor that is a building block for GSLs. This precursor is taken up by the cells and incorporated into newly synthesized GSLs. The total lipid content is then extracted, and the GSL fraction is separated from other lipids, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][9] The amount of radioactivity incorporated into the GSLs is then quantified using techniques like autoradiography or scintillation counting.[10] When testing a potential inhibitor of GSL synthesis, a reduction in the incorporation of the radiolabel into the GSL fraction, compared to an untreated control, indicates inhibitory activity.
Glycosphingolipid Biosynthesis Pathway and Inhibition
The synthesis of GSLs begins with the formation of ceramide, which is then glycosylated by glucosylceramide synthase (GCS) to form glucosylceramide (GlcCer), the precursor for most GSLs.[4][5][11] Further enzymatic steps lead to the elongation of the carbohydrate chain, creating a diverse array of GSL structures.[3] Inhibitors can target various enzymes in this pathway. For instance, eliglustat (B216) and Genz-123346 are known inhibitors of GCS.[4][5][12][13]
Figure 1: Simplified glycosphingolipid biosynthesis pathway and point of inhibition.
Experimental Workflow
The general workflow for tracking GSL synthesis inhibition using radiolabeled precursors is outlined below.
Figure 2: Experimental workflow for tracking GSL synthesis inhibition.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of GSLs in Cultured Mammalian Cells
This protocol is adapted from established methods for radiolabeling sphingolipids.[6]
Materials:
-
Cultured mammalian cells (e.g., CHO, B16 melanoma, HeLa)
-
Complete cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Radiolabeled precursor: [¹⁴C]serine (specific activity ~50-60 mCi/mmol) or [¹⁴C]galactose
-
GSL synthesis inhibitor of interest (e.g., Genz-123346, Eliglustat)
-
24-well tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
Lipid extraction solvents: Chloroform (B151607), Methanol, Water
-
TLC plates (Silica Gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/water, 60:35:8, v/v/v)
-
Enhancer solution for fluorography (e.g., EN³HANCE™)
-
X-ray film and developing reagents or a phosphorimager system
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: a. Seed cells into a 24-well plate at a density that will result in approximately 80-90% confluency at the time of harvesting (e.g., 1 x 10⁵ cells/well). b. Culture the cells overnight in a CO₂ incubator at 37°C.
-
Inhibitor Treatment: a. The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of the GSL synthesis inhibitor. For the control wells, add medium with the vehicle used to dissolve the inhibitor. b. Pre-incubate the cells with the inhibitor for a period sufficient to achieve target engagement (e.g., 2-4 hours).
-
Radiolabeling: a. To each well, add the radiolabeled precursor. For [¹⁴C]serine, a final concentration of 1 µCi/mL is often used.[6] b. Incubate the cells at 37°C in a CO₂ incubator for the desired labeling period (e.g., 24 hours).[6] The optimal labeling time may need to be determined empirically for the specific cell line and experimental goals.
-
Cell Harvesting and Washing: a. After the incubation period, aspirate the radioactive medium. b. Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel. c. Harvest the cells by trypsinization. d. Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 700 x g for 5 minutes at 4°C).[6] e. Carefully aspirate the supernatant and wash the cell pellet once more with ice-cold PBS.
-
Lipid Extraction: a. Resuspend the cell pellet in a single-phase solvent mixture for lipid extraction. A common method is the Bligh and Dyer procedure, using a mixture of chloroform, methanol, and water.[9] Alternatively, a mixture of 2-propanol/hexane/water (55:35:10, v/v/v) can be used.[6] b. Sonicate the mixture to ensure complete cell lysis and lipid solubilization.[6] c. Induce phase separation by adding chloroform and water. d. Centrifuge to separate the aqueous and organic phases. The lipids will be in the lower organic phase. e. Carefully collect the lower organic phase and transfer it to a new tube. f. Dry the lipid extract under a stream of nitrogen.
-
Thin-Layer Chromatography (TLC): a. Re-dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).[6] b. Spot the lipid extract onto a Silica (B1680970) Gel 60 TLC plate. c. Develop the TLC plate in a chamber containing the appropriate solvent system (e.g., chloroform/methanol/4.2 N ammonia, 9:7:2, v/v/v).[6] d. After development, dry the TLC plate thoroughly.
-
Detection and Quantification: a. Autoradiography: Spray the TLC plate with an enhancer solution, allow it to dry, and then expose it to an X-ray film at -80°C for an appropriate duration (e.g., 2-7 days).[6] Develop the film to visualize the radiolabeled GSLs. b. Phosphorimaging: Expose the dried TLC plate to a phosphorimager screen. Scan the screen using a phosphorimager system to obtain a digital image of the radiolabeled lipids. This method allows for more accurate quantification of the radioactivity in each spot. c. Scintillation Counting: Scrape the silica corresponding to the GSL bands (identified using standards or by their characteristic migration) into scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter. This provides the most quantitative measure of radiolabel incorporation.
-
Data Analysis: a. For autoradiograms and phosphorimages, use densitometry software to quantify the intensity of the bands corresponding to the GSLs of interest. b. For scintillation counting, the counts per minute (CPM) directly represent the amount of incorporated radiolabel. c. Normalize the data to a measure of cell number or protein concentration to account for any differences in cell proliferation between treatment groups. d. Express the results as a percentage of the control (vehicle-treated) to determine the extent of GSL synthesis inhibition.
Data Presentation
Quantitative data from GSL synthesis inhibition studies should be presented in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Effect of GSL Synthesis Inhibitors on [¹⁴C]serine Incorporation into GSLs in HeLa Cells
| Treatment | Concentration (µM) | [¹⁴C]serine Incorporation into GSLs (CPM/mg protein) | % Inhibition |
| Vehicle Control | - | 15,234 ± 850 | 0 |
| Inhibitor A | 1 | 10,663 ± 620 | 30 |
| Inhibitor A | 5 | 6,094 ± 410 | 60 |
| Inhibitor A | 10 | 3,047 ± 250 | 80 |
| Inhibitor B | 1 | 13,711 ± 780 | 10 |
| Inhibitor B | 5 | 9,140 ± 550 | 40 |
| Inhibitor B | 10 | 4,570 ± 310 | 70 |
Data are presented as mean ± standard deviation from three independent experiments.
Logical Relationship of Inhibition
The inhibition of GCS leads to a predictable downstream effect on the synthesis of all GSLs derived from glucosylceramide.
Figure 3: Logical flow of GCS inhibition and its effect on cellular GSL levels.
Troubleshooting and Considerations
-
Choice of Radiolabeled Precursor: The choice of radiolabeled precursor depends on the specific aspect of GSL synthesis being studied. [¹⁴C]serine labels the ceramide backbone, while radiolabeled sugars like [¹⁴C]galactose label the glycan portion.
-
Inhibitor Specificity and Toxicity: It is crucial to assess the specificity of the inhibitor and to use concentrations that are not cytotoxic, as this can confound the interpretation of the results. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel.
-
Normalization: To ensure accurate comparisons, it is essential to normalize the amount of incorporated radioactivity to the total amount of protein or the cell number in each sample.
-
Lipid Extraction Efficiency: The efficiency of lipid extraction can vary. Ensure consistent and thorough extraction procedures are followed for all samples.
-
Separation of GSLs: The choice of TLC solvent system is critical for achieving good separation of different GSL species. It may be necessary to optimize the solvent system for the specific cell type and GSLs of interest. For more complex mixtures or higher resolution, HPLC is a superior alternative.[8]
By following these detailed application notes and protocols, researchers can effectively utilize radiolabeled precursors to investigate the intricate pathways of glycosphingolipid synthesis and to screen for and characterize novel inhibitors with therapeutic potential.
References
- 1. Synthesis, function, and therapeutic potential of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Glycosphingolipid inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glycosphingolipid biosynthesis in early chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Inhibition of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Miglustat hydrochloride in cystic fibrosis F508del-CFTR research.
Application of Miglustat (B1677133) Hydrochloride in F508del-CFTR Research
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation.[1][2][4][5] This prevents the CFTR chloride channel from reaching the cell surface, resulting in defective ion transport across epithelial cells.[6] One therapeutic strategy, known as corrector therapy, involves using small molecules called pharmacological chaperones to rescue the trafficking of F508del-CFTR to the plasma membrane.[7][8][9] Miglustat hydrochloride (N-butyldeoxynojirimycin), an orally active α-glucosidase inhibitor approved for Gaucher disease, has been investigated as a potential corrector for F508del-CFTR.[1][2][4][10]
Mechanism of Action
In the ER, newly synthesized glycoproteins like CFTR interact with the chaperone system to ensure proper folding.[2] The lectin-like chaperone calnexin (B1179193) binds to monoglucosylated N-linked glycans on the nascent CFTR protein, a process facilitated by ER glucosidases.[2] In the case of the F508del mutation, this interaction is prolonged, leading to the retention and eventual degradation of the misfolded protein.[1][2]
Miglustat, as an inhibitor of ER α-1,2-glucosidase, is hypothesized to prevent the trimming of glucose residues from the N-linked glycans of the F508del-CFTR protein.[1][2] This disruption of the normal glycosylation cycle prevents or reduces the interaction between F508del-CFTR and calnexin.[1][2][11] By avoiding this key step in the ER quality control machinery, a fraction of the F508del-CFTR protein can escape retention and degradation, allowing it to traffic through the Golgi apparatus to the cell surface, thereby restoring some chloride channel function.[1][4]
Data Presentation
Preclinical In Vitro & In Vivo Data
Miglustat has shown promise in preclinical models by promoting the maturation and functional rescue of F508del-CFTR.
| Model System | Miglustat Concentration | Observed Effect | Quantitative Result | Reference |
| F508del-CFTR Expressing Cells | 100 µM (2 hrs) | Increased mature CFTR expression | ~12% increase | [12] |
| F508del-CFTR Expressing Cells | 100 µM (2 hrs) | Increased transepithelial Cl- transport | ~55% activation | [12] |
| CF15 Cell Monolayers | Not Specified | Increased cAMP-stimulated Isc | 8.3 ± 0.6 µA/cm² (vs. 0.18 ± 0.09 µA/cm² control) | [13] |
| F508del Mice (Nasal) | 50 picomoles (single dose) | Normalized Cl- conductance | Statistically significant normalization | [14] |
| F508del Mice (Nasal) | 50 picomoles (single dose) | Normalized Na+ conductance | Statistically significant normalization | [14] |
Clinical Trial Data
Despite promising preclinical results, clinical trials evaluating oral Miglustat in CF patients homozygous for the F508del mutation did not demonstrate significant efficacy.
| Clinical Trial ID | Phase | Treatment | Primary Endpoint | Outcome | Reference |
| NCT00537602 | II | Miglustat 200 mg t.i.d. (8 days) | Change in Total Chloride Secretion (TCS) via Nasal Potential Difference | No statistically significant changes in TCS, sweat chloride, or FEV1. | [15][16] |
| NCT02325362 | II | Miglustat (2 weeks) | Change in Nasal Potential Difference | To demonstrate restoration of CFTR function. (Results not published in provided context) | [17][18][19] |
Experimental Protocols
Protocol 1: Western Blot Analysis of F508del-CFTR Maturation
This protocol is used to assess the glycosylation state of CFTR, which indicates its trafficking through the secretory pathway. Band B represents the core-glycosylated, immature form in the ER, while Band C is the fully glycosylated, mature form that has passed through the Golgi.[20]
Methodology:
-
Cell Lysis: After treatment, wash cells with PBS and lyse in a suitable buffer (e.g., RIPA or SDS-PAGE sample buffer) containing protease inhibitors. To preserve CFTR structure, avoid boiling; instead, incubate at a lower temperature (e.g., 55°C for 15 minutes).[20]
-
SDS-PAGE: Separate 30-100 µg of total protein per sample on a 6% or 7% SDS-polyacrylamide gel to resolve the high molecular weight CFTR bands.[20][21][22]
-
Transfer: Perform a wet or semi-dry transfer of proteins to a nitrocellulose membrane.[20][21]
-
Antibody Incubation: Block the membrane to prevent non-specific binding. Probe the blot overnight at 4°C with a primary antibody specific to CFTR. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[22]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The immature core-glycosylated form (Band B) will appear at ~150 kDa, and the mature, fully glycosylated form (Band C) will be at ~170-180 kDa.[20]
-
Analysis: Use densitometry to quantify the intensity of Band B and Band C. An effective corrector will show an increase in the ratio of Band C to Band B.
Protocol 2: Iodide Efflux Assay for CFTR Channel Function
This functional assay measures the CFTR-mediated transport of iodide ions across the plasma membrane, serving as a surrogate for chloride transport.[23][24]
Methodology:
-
Cell Preparation: Culture cells expressing F508del-CFTR and treat with Miglustat or a vehicle control for an appropriate time to allow for protein rescue.
-
Iodide Loading: Incubate the cells for 1 hour at 37°C in a loading buffer where NaCl is replaced with NaI.
-
Baseline Measurement: Wash the cells rapidly with an iodide-free efflux buffer to remove extracellular iodide. Immediately begin measuring the iodide concentration in the buffer using an iodide-selective electrode to establish a stable baseline.[23]
-
Stimulation: After 2-4 minutes, stimulate CFTR channel activity by adding a cAMP-elevating cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the efflux buffer.[23]
-
Data Acquisition: Continue to record the iodide efflux for another 10-15 minutes.
-
Analysis: Calculate the rate of iodide efflux over time. A successful rescue of CFTR function by Miglustat will result in a significantly higher peak rate of iodide efflux upon stimulation compared to untreated cells.[25][26]
Protocol 3: Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across an epithelial monolayer. It allows for the direct measurement of CFTR-dependent short-circuit current (Isc).[27][28][29][30]
Methodology:
-
Cell Culture: Grow primary epithelial cells or cell lines (e.g., CFBE) on permeable filter supports until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat with Miglustat for 24-48 hours.
-
Chamber Setup: Mount the filter support in an Ussing chamber system. Bathe the apical and basolateral sides with identical, warmed (37°C), and aerated Ringer's solution.[29]
-
Measurement: Measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Pharmacological Additions: Perform a sequential addition of drugs to isolate CFTR-specific current[29]: a. Amiloride: Add to the apical chamber to inhibit ENaC-mediated sodium absorption. The resulting drop in Isc reflects sodium channel activity. b. Forskolin/IBMX: Add to the basolateral chamber to increase intracellular cAMP and activate CFTR. The subsequent increase in Isc reflects CFTR-mediated chloride secretion. c. CFTR Inhibitor: Add a specific inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the forskolin-stimulated current is mediated by CFTR.
-
Analysis: The key parameter is the change in Isc (ΔIsc) after forskolin stimulation. A significant increase in ΔIsc in Miglustat-treated monolayers compared to controls indicates functional rescue of F508del-CFTR.[27][31]
References
- 1. Rescue of functional delF508-CFTR channels in cystic fibrosis epithelial cells by the alpha-glucosidase inhibitor miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecularlab.it [molecularlab.it]
- 3. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manipulating proteostasis to repair the F508del-CFTR defect in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. AIM | Treatment of Cystic Fibrosis [cf-help.org]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Airway delivery of low-dose miglustat normalizes nasal potential difference in F508del cystic fibrosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized placebo-controlled trial of miglustat in cystic fibrosis based on nasal potential difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Effect of Miglustat on the Nasal Potential Difference in Patients With Cystic Fibrosis Homozygous for the F508del Mutation [ctv.veeva.com]
- 19. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 21. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 22. Western Blotting [bio-protocol.org]
- 23. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. physiologicinstruments.com [physiologicinstruments.com]
- 30. physiologicinstruments.com [physiologicinstruments.com]
- 31. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glucosylceramide Synthase Activity with Miglustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs).[1] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for a vast array of complex GSLs.[1][2] These lipids are integral components of cellular membranes and are involved in various cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. Dysregulation of GCS activity and the subsequent alteration in GSL metabolism are implicated in various diseases, including certain cancers and lysosomal storage disorders like Gaucher disease.[3][4]
Miglustat (N-butyldeoxynojirimycin) is an imino sugar that acts as a reversible, competitive inhibitor of glucosylceramide synthase.[4][5] By mimicking the transition state of the glucose moiety, Miglustat effectively reduces the production of glucosylceramide. This mechanism, known as substrate reduction therapy (SRT), is a therapeutic strategy for managing conditions characterized by the accumulation of GSLs.[6] These application notes provide detailed protocols for measuring GCS activity and its inhibition by Miglustat using both in vitro and cell-based biochemical assays.
Principle of the Assay
The biochemical assay for GCS activity measures the rate of formation of glucosylceramide from its substrates, ceramide and UDP-glucose. The activity can be determined by quantifying the amount of product generated over a specific period. This can be achieved using various detection methods, including radiolabeling, fluorescence, and mass spectrometry. The inhibitory effect of Miglustat is assessed by measuring the reduction in GCS activity in the presence of varying concentrations of the inhibitor.
Signaling Pathway of Glucosylceramide Synthesis
Caption: Glucosylceramide synthase (GCS) catalyzes the formation of glucosylceramide from ceramide and UDP-glucose.
Experimental Protocols
Two common methods for assessing GCS activity and its inhibition by Miglustat are presented below: an in vitro assay using cell lysates and a fluorescent ceramide analog, and a cell-based assay.
In Vitro Glucosylceramide Synthase Activity Assay
This protocol utilizes a fluorescently labeled ceramide analog, NBD-C6-ceramide, as a substrate for GCS in cell lysates. The product, NBD-C6-glucosylceramide, is then separated and quantified.
Materials:
-
Cells or tissue expressing GCS (e.g., MDCK, SH-SY5Y cells)
-
Lysis Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA
-
Substrate Stock: 1 mM C6-NBD-Ceramide in ethanol
-
UDP-Glucose Stock: 10 mM in water
-
Miglustat Stock: 10 mM in water or DMSO
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 2 mM NAD
-
Acetonitrile
-
Internal Standard (e.g., Tolbutamide) for LC-MS analysis
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and lyse by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mix containing Reaction Buffer, UDP-glucose (final concentration 100 µM), and C6-NBD-Ceramide (final concentration 10 µM).
-
For inhibition studies, pre-incubate the cell lysate with varying concentrations of Miglustat (e.g., 0-100 µM) for 15 minutes at 37°C.
-
Initiate the reaction by adding the cell lysate (e.g., 60 µg of protein) to the reaction mix.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of acetonitrile.
-
For LC-MS analysis, add an internal standard.
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Detection and Quantification:
-
Separate the product (NBD-C6-glucosylceramide) from the substrate (C6-NBD-ceramide) using HPLC with a fluorescence detector (Excitation/Emission ≈ 470/530 nm) or by LC-MS/MS.[7]
-
Quantify the amount of NBD-C6-glucosylceramide formed by comparing it to a standard curve.
-
Experimental Workflow for In Vitro GCS Assay
Caption: Workflow for the in vitro biochemical assay of Glucosylceramide Synthase activity.
Cell-Based Glucosylceramide Synthase Activity Assay
This protocol measures GCS activity within intact cells by providing a fluorescent ceramide analog that can be metabolized by the cells.
Materials:
-
Cultured cells in 35-mm dishes or multi-well plates
-
Cell culture medium (e.g., RPMI-1640) with 1% BSA
-
NBD C6-ceramide complexed to BSA
-
Miglustat
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
TLC plates or HPLC system
Procedure:
-
Cell Treatment:
-
Culture cells to a desired confluency (e.g., 80-90%).
-
Pre-treat the cells with varying concentrations of Miglustat in serum-free or low-serum medium for a specified time (e.g., 24 hours).
-
-
Substrate Incubation:
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Extract the cellular lipids using a suitable solvent system (e.g., chloroform:methanol 1:1, v/v).[7]
-
-
Analysis:
-
Separate the extracted lipids using thin-layer chromatography (TLC) or HPLC.[7][8]
-
Identify and quantify the fluorescent spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide using a fluorescence scanner or detector.
-
Normalize the amount of product formed to the total cellular protein content.
-
Data Presentation
The quantitative data obtained from these assays can be summarized for clear comparison.
| Parameter | Value | Reference |
| Miglustat IC₅₀ for GCS | 10 - 50 µM | [3][6] |
| Eliglustat IC₅₀ for GCS | ~25 nM | [3][6] |
| C6-NBD-Ceramide Concentration | 2 - 10 µM | [7][9] |
| UDP-Glucose Concentration | 100 µM | [9] |
| Cell Lysate Protein | 60 µg | [9] |
| Incubation Time | 1 - 2 hours | [7][9] |
| Incubation Temperature | 37°C | [7][9] |
Mechanism of Miglustat Inhibition
Miglustat is a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[5] It does not compete with UDP-glucose.[5] This means that Miglustat binds to the same active site on the enzyme as ceramide, thereby preventing ceramide from binding and being converted to glucosylceramide.
Caption: Miglustat competitively inhibits the binding of ceramide to Glucosylceramide Synthase.
Data Analysis and Interpretation
The results of the GCS activity assay are typically expressed as the amount of product formed per unit of time per amount of protein (e.g., pmol/h/mg protein). For inhibition studies with Miglustat, the data can be used to determine the half-maximal inhibitory concentration (IC₅₀). This is achieved by plotting the percentage of GCS activity against the logarithm of the Miglustat concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates a more potent inhibitor. It is important to note that Miglustat is a relatively modest inhibitor of GCS compared to newer generation inhibitors like Eliglustat.[6][10]
Conclusion
The described biochemical assays provide robust and reliable methods for measuring glucosylceramide synthase activity and evaluating the inhibitory potential of compounds like Miglustat. These protocols are essential tools for researchers in the fields of glycosphingolipid metabolism, drug discovery, and the study of diseases associated with GCS dysregulation. Careful execution of these experiments and appropriate data analysis will yield valuable insights into the function of GCS and the efficacy of its inhibitors.
References
- 1. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthase assay [bio-protocol.org]
- 8. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosylceramide synthase assay (GCS, EC 2.4.1.80) [bio-protocol.org]
- 10. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Miglustat Hydrochloride Solubility Challenges in Aqueous Buffers
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent concentration of therapeutic compounds in experimental assays is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered when preparing Miglustat hydrochloride solutions in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered soluble in aqueous buffers?
A1: Yes, this compound is generally considered to be highly soluble in water and various aqueous buffers.[1][2] Its high solubility is attributed to its hydrophilic nature.[3] For instance, its solubility in Phosphate Buffered Saline (PBS) is reported to be as high as 100 mg/mL.[4][5]
Q2: I'm observing a yellow to brown discoloration in my this compound solution over time. What is causing this?
A2: Discoloration of this compound solutions, particularly a shift from yellow to brown, can be indicative of a stability issue rather than a solubility problem. This phenomenon has been observed in solutions with a pH around 7.3 to 7.6 when stored for several days.[6] While no degradation products were detected by HPLC in one study, the color change suggests a chemical alteration.[6]
Q3: How can I prevent the discoloration of my this compound solution?
A3: To prevent discoloration, it is recommended to prepare solutions in a buffer with a slightly acidic pH. A study demonstrated that adjusting the pH of a Miglustat solution to 4.4 prevented the browning effect observed at a higher pH.[6] Therefore, for long-term storage or experiments sensitive to potential compound alteration, using a buffer system that maintains a pH below 7 is advisable.
Q4: My this compound is not dissolving completely in my buffer. What steps can I take?
A4: While this compound is highly soluble, difficulties in dissolution can occasionally occur, especially at high concentrations. To aid dissolution, you can:
-
Use sonication: Applying ultrasonic waves can help to break down powder aggregates and enhance dissolution.[4][5][7]
-
Gentle heating: Mild warming of the solution can increase the solubility of the compound. However, it is crucial to monitor the temperature to avoid any potential degradation.
-
Ensure proper mixing: Vortexing or stirring the solution for an adequate amount of time is essential for complete dissolution.
Q5: I prepared a stock solution of this compound in DMSO and see precipitation after diluting it in my aqueous buffer. Why is this happening and how can I avoid it?
A5: Precipitate formation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many compounds. This occurs because the compound may be significantly less soluble in the final aqueous buffer composition than in the highly concentrated DMSO stock. To avoid this:
-
Limit the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your working solution.
-
Add the DMSO stock to the buffer slowly while vortexing: This helps to ensure rapid and even dispersion of the compound in the aqueous environment, minimizing localized high concentrations that can lead to precipitation.
-
Consider a direct aqueous preparation: Given the high aqueous solubility of this compound, preparing it directly in your experimental buffer is often the best approach to avoid co-solvent related precipitation.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution appears cloudy or has visible particles after preparation. | Incomplete dissolution. | - Continue to vortex or stir the solution.- Use a sonicator to aid dissolution.[4][5][7]- Apply gentle heat while monitoring the solution. |
| Precipitation occurs over time in a refrigerated solution. | The solution may be supersaturated or the storage temperature is too low. | - Prepare a fresh solution at a slightly lower concentration.- Store the solution at room temperature if stability allows, or consider preparing fresh for each experiment. |
| Inconsistent experimental results using the same stock solution. | - Solution instability (e.g., pH-dependent changes).- Inaccurate initial concentration due to incomplete dissolution. | - Prepare fresh solutions for each experiment, especially if discoloration is observed.- Ensure the compound is fully dissolved before making dilutions.- For long-term studies, consider storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Solution color changes from colorless/pale yellow to brown. | pH-dependent instability. | - Prepare solutions in a buffer with a pH below 7.0. A pH of 4.4 has been shown to prevent discoloration.[6]- Use freshly prepared solutions for your experiments. |
Quantitative Solubility Data
| Solvent/Buffer | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | >1000 (as free base)[1] | >4560 | Highly soluble. |
| Water | ≥ 34[5] | ≥ 132.95 | Saturation not determined. |
| Water | 19.18[8] | 75 | |
| DMSO | ~10 | ~39.1 | |
| DMSO | 60[7] | 234.61 | Sonication recommended. |
| DMSO | 65[4] | 254.16 | Sonication needed. |
| PBS | 100[4][5] | 391.02 | Sonication may be needed. |
Molecular Weight of this compound: 255.74 g/mol
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in PBS (pH 7.4)
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass: For 10 mL of a 10 mM stock solution, the required mass of this compound is: 10 mmol/L * 0.010 L * 255.74 g/mol = 0.025574 g = 25.57 mg
-
Weigh the compound: Accurately weigh 25.57 mg of this compound powder and transfer it to a sterile conical tube.
-
Add the solvent: Add 10 mL of sterile PBS (pH 7.4) to the conical tube.
-
Dissolve the compound: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes.
-
Sterile filter the solution: To ensure sterility for cell culture or other sensitive applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: For immediate use, the solution can be stored at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizing the Mechanism of Action
This compound functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide and its downstream metabolites, which accumulate in certain lysosomal storage disorders.
References
- 1. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound | Transferase | TargetMol [targetmol.com]
- 8. This compound | Glycosylases | Tocris Bioscience [tocris.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Miglustat in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Miglustat (B1677133) in mouse models. The information is designed to help manage the common gastrointestinal (GI) side effects associated with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gastrointestinal side effects observed with Miglustat administration in mice?
A1: The primary cause of GI side effects, most notably diarrhea, is the inhibition of intestinal disaccharidases by Miglustat.[1] Miglustat competitively and reversibly inhibits enzymes like sucrase and maltase in the intestinal lumen.[2] This leads to an accumulation of undigested dietary disaccharides in the gut, resulting in osmotic diarrhea and associated symptoms like bloating and flatulence.[1]
Q2: What are the most common GI side effects to monitor in mice treated with Miglustat?
A2: The most frequently observed GI side effects in both clinical and preclinical settings include diarrhea, weight loss, abdominal pain, and flatulence.[3][4] In mouse models, diarrhea and weight loss are the most critical parameters to monitor. Weight loss can be a direct consequence of the GI side effects leading to reduced nutrient absorption and decreased food intake.[5]
Q3: How quickly do GI side effects typically appear after starting Miglustat treatment in mice?
A3: Gastrointestinal disturbances generally manifest within the initial weeks of therapy.[1] The onset of tremor, another common side effect, also typically occurs within the first month.[5]
Q4: Do the GI side effects of Miglustat diminish over time with continued treatment?
A4: Yes, in many cases, the GI side effects are transient and tend to decrease in severity with continued administration of Miglustat.[1] Diarrhea, in particular, has been noted to improve over time.[6]
Q5: Are there any long-term consequences of Miglustat on intestinal enzyme function?
A5: Beyond the immediate inhibition of disaccharidases in the intestinal lumen, long-term Miglustat administration may interfere with the N-glycosylation of these enzymes in the endoplasmic reticulum. This can lead to delayed trafficking of enzymes like sucrase-isomaltase. However, at physiological concentrations, the primary cause of maldigestion is the direct, reversible inhibition of the enzymes.[7]
II. Troubleshooting Guides
This section provides a step-by-step approach to managing common GI-related issues encountered during Miglustat treatment in mouse models.
Troubleshooting Workflow for Diarrhea and Weight Loss
Troubleshooting workflow for managing Miglustat-induced GI side effects.
Detailed Troubleshooting Steps:
-
Initial Observation:
-
Issue: Mice on Miglustat treatment develop loose stools and/or exhibit a weight loss of more than 10% of their initial body weight.
-
Action: Immediately begin daily monitoring of body weight and stool consistency.
-
-
Dietary Modification:
-
Issue: Diarrhea persists.
-
Action: Switch the mice to a low-carbohydrate, specifically a low-sucrose, diet. Standard mouse chow can be replaced with custom formulations where sucrose is substituted with more complex carbohydrates.
-
Rationale: Since Miglustat's primary mechanism of GI toxicity is the inhibition of disaccharidase activity, reducing the substrate (sucrose, maltose) can alleviate osmotic diarrhea.[1]
-
-
Pharmacological Intervention:
-
Issue: Dietary changes are insufficient to control diarrhea.
-
Action: Administer an anti-diarrheal agent such as loperamide. A starting dose of 1-5 mg/kg via oral gavage can be used. The dose can be adjusted based on the response.[8][9]
-
Rationale: Loperamide is an opioid-receptor agonist that acts on the myenteric plexus of the large intestine to inhibit peristalsis, thereby increasing intestinal transit time and allowing for more absorption of water and electrolytes.
-
-
Dose Adjustment:
-
Issue: Diarrhea and weight loss continue despite dietary and pharmacological interventions.
-
Action: Consider a temporary reduction in the Miglustat dosage. In some cases, a dose of 100 mg/kg twice daily may be better tolerated than three times a day.[5]
-
Rationale: The side effects of Miglustat are often dose-dependent.
-
III. Data Summary Tables
Table 1: Overview of Miglustat-Induced GI Side Effects in Preclinical Models
| Parameter | Observation in Mouse Models | Management Strategy | Expected Outcome |
| Diarrhea | Loose, unformed stools; increased fecal water content. Incidence is dose-dependent. | Low-sucrose diet, Loperamide (1-10 mg/kg, p.o.). | Firmer stools, reduced fecal water content. |
| Weight Loss | Often accompanies diarrhea, can be up to 15% of body weight.[10] | Low-sucrose diet to improve nutrient absorption. | Stabilization or gain in body weight. |
| Flatulence/Bloating | Difficult to directly measure in mice, but is a known effect due to carbohydrate malabsorption. | Low-sucrose diet. | Reduction in gas production. |
Table 2: Loperamide Dosing for Diarrhea Management in Mice
| Loperamide Dose (oral) | Efficacy in Reducing Diarrhea | Potential Side Effects | Reference |
| 1-5 mg/kg | Effective in increasing intestinal transit time and reducing stool frequency. | At higher doses, risk of constipation. | [8][9] |
| 5-10 mg/kg | Dose-dependent increase in intestinal transit time. | Increased risk of constipation and potential for central nervous system effects at very high doses. | [8] |
IV. Experimental Protocols
Protocol 1: Assessment of Fecal Water Content
Objective: To quantify the severity of diarrhea by measuring the water content of fecal pellets.
Materials:
-
Eppendorf tubes (1.5 ml)
-
Analytical balance
-
Drying oven (set to 60°C)
-
Forceps
Procedure:
-
Label and weigh empty Eppendorf tubes for each mouse.
-
Collect 2-3 freshly voided fecal pellets from each mouse and place them in the pre-weighed tubes.
-
Immediately weigh the tubes containing the fresh pellets to get the "wet weight".
-
Place the open tubes in a drying oven at 60°C for 24 hours.
-
After 24 hours, remove the tubes and allow them to cool to room temperature in a desiccator.
-
Weigh the tubes with the dried pellets to get the "dry weight".
-
Calculate the fecal water content using the following formula:
-
Fecal Water Content (%) = [(Wet Pellet Weight - Dry Pellet Weight) / Wet Pellet Weight] x 100
-
Protocol 2: Gastrointestinal Transit Time Assay (Carmine Red Method)
Objective: To measure the rate of passage of intestinal contents, which is typically decreased by loperamide and can be affected by Miglustat.
Materials:
-
Carmine (B74029) red dye
-
0.5% Methylcellulose solution
-
Oral gavage needles
-
Clean cages with white paper bedding
Procedure:
-
Prepare a 6% carmine red solution in 0.5% methylcellulose.
-
Fast mice for 4-6 hours with free access to water.
-
Administer the carmine red solution (100-200 µl) to each mouse via oral gavage.
-
Record the time of gavage.
-
Place each mouse in a clean cage with white paper bedding for easy visualization of colored feces.
-
Monitor the mice continuously and record the time of the first appearance of a red fecal pellet.
-
The gastrointestinal transit time is the duration between the gavage and the expulsion of the first red pellet.[11]
V. Signaling Pathway and Workflow Diagrams
Mechanism of Miglustat-Induced Diarrhea
Mechanism of Miglustat-induced osmotic diarrhea.
Experimental Workflow for Assessing GI Side Effects
Workflow for assessing and managing GI side effects in mouse models.
References
- 1. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miglustat-induced intestinal carbohydrate malabsorption is due to the inhibition of α-glucosidases, but not β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnjlabels.com [jnjlabels.com]
- 6. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
Technical Support Center: Interpreting Unexpected Off-Target Effects of Miglustat Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Miglustat (B1677133) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Miglustat hydrochloride?
This compound's primary therapeutic action is the competitive and reversible inhibition of glucosylceramide synthase.[1][2][3] This enzyme is crucial for the synthesis of most glycosphingolipids.[1][3] By inhibiting this enzyme, Miglustat reduces the rate of glycosphingolipid biosynthesis, a therapeutic strategy known as substrate reduction therapy.[1][4] This is particularly relevant in lysosomal storage disorders like Gaucher disease type 1 and Niemann-Pick disease type C, where the accumulation of glycosphingolipids is pathogenic.[1][2]
Q2: What are the known unexpected off-target effects of Miglustat?
Beyond its intended target, Miglustat exhibits several off-target effects. The most well-documented include:
-
Inhibition of Endoplasmic Reticulum (ER) α-glucosidases I and II: Miglustat, an iminosugar, can inhibit these ER-resident enzymes, which are critical for the proper folding of N-linked glycoproteins.[2][5] This interference can lead to glycoprotein (B1211001) misfolding and subsequent cellular stress responses.
-
Inhibition of Intestinal α-glucosidases: Miglustat can inhibit disaccharidases in the gut, such as sucrase and maltase, leading to carbohydrate malabsorption.[6] This is a primary cause of the gastrointestinal side effects observed in patients.[6]
-
Induction of the Unfolded Protein Response (UPR): As a consequence of glycoprotein misfolding in the ER, Miglustat can trigger the UPR, a cellular stress response aimed at restoring ER homeostasis.[1]
Q3: What are the common gastrointestinal side effects observed with Miglustat treatment, and what is the underlying mechanism?
Common gastrointestinal side effects include diarrhea and weight loss.[7] These are primarily caused by the inhibition of intestinal α-glucosidases, such as sucrase-isomaltase and maltase-glucoamylase, which are responsible for digesting dietary carbohydrates.[6] The resulting carbohydrate malabsorption leads to an osmotic diarrhea.[8] Notably, Miglustat does not significantly inhibit β-galactosidases like lactase.[6]
Q4: Can Miglustat cross the blood-brain barrier?
Yes, Miglustat is a small molecule that can cross the blood-brain barrier.[2][9] This property is crucial for its therapeutic effect in neurological lysosomal storage disorders like Niemann-Pick disease type C.[2][10]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Altered Phenotype in Cell Culture Experiments
Possible Cause: Induction of the Unfolded Protein Response (UPR) and ER stress due to off-target inhibition of ER α-glucosidases I and II by Miglustat. This can lead to an accumulation of misfolded glycoproteins and, if prolonged or severe, can trigger apoptosis.[1]
Troubleshooting Steps:
-
Confirm UPR Activation: Perform a Western blot analysis to assess the levels of key UPR markers. Look for:
-
Increased phosphorylation of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) and its substrate eIF2α (eukaryotic initiation factor 2 alpha).
-
Splicing of XBP1 (X-box binding protein 1) mRNA (can be assessed by RT-PCR or using an antibody specific to the spliced form).
-
Cleavage of ATF6 (Activating Transcription Factor 6).
-
Upregulation of the chaperone BiP/GRP78 (Binding immunoglobulin protein/Glucose-regulated protein 78) and the pro-apoptotic transcription factor CHOP/GADD153.
-
-
Dose-Response and Time-Course Analysis: Perform experiments with a range of Miglustat concentrations and incubation times to determine the threshold for UPR induction in your specific cell model.
-
Assess Glycoprotein Glycosylation Status: Analyze the glycosylation pattern of a known secreted or cell-surface glycoprotein. A shift in the molecular weight on a Western blot (deglycosylation) or altered glycan profiles by mass spectrometry can indicate inhibition of glycosylation.
-
Co-treatment with a Chemical Chaperone: Consider co-treating cells with a chemical chaperone (e.g., 4-phenylbutyric acid) to see if it alleviates the observed phenotype, which would support the involvement of ER stress.
Issue 2: High Variability in In Vitro α-Glucosidase Activity Assay Results
Possible Cause: Several factors can contribute to variability in enzyme activity assays, including substrate stability, buffer conditions, and enzyme concentration.
Troubleshooting Steps:
-
Substrate Preparation and Storage: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), can be unstable. Prepare fresh substrate solutions for each experiment and protect them from light.
-
Optimize pH and Buffer Conditions: The optimal pH for α-glucosidase activity is typically acidic. Ensure your assay buffer is at the correct pH. Some buffers, like Tris, can interfere with the assay.[11] A phosphate (B84403) or citrate (B86180) buffer is often a better choice.
-
Enzyme Concentration and Linearity: Ensure that the enzyme concentration used is within the linear range of the assay. If the reaction proceeds too quickly, you may not be accurately measuring the initial velocity. Perform a dilution series of your enzyme to find the optimal concentration.
-
Proper Controls: Include appropriate controls:
-
No-enzyme control: To account for spontaneous substrate degradation.
-
No-substrate control: To check for background absorbance from the enzyme preparation.
-
Positive control inhibitor: Use a known α-glucosidase inhibitor to validate the assay's responsiveness.
-
-
Reaction Termination: The yellow product of the reaction, p-nitrophenol, is only visible at a pH above 5.9.[12] If your assay is performed at an acidic pH, you will need to add a stop solution (e.g., a basic solution like sodium carbonate) to raise the pH and allow for color development before reading the absorbance.[12]
Quantitative Data
Table 1: Inhibitory Activity of Miglustat on Glucosylceramide Synthase and Off-Target Enzymes
| Enzyme Target | IC50 Value | Tissue/System | Reference |
| Glucosylceramide Synthase | Varies by cell type | Various | [13] |
| ER α-Glucosidase II | 16 µM | Endoplasmic Reticulum | [1] |
| Intestinal Sucrase | Inhibition observed | Intestinal Lumen | [6] |
| Intestinal Maltase | Inhibition observed | Intestinal Lumen | [6] |
| Intestinal Isomaltase | Inhibition observed | Intestinal Lumen | [6] |
| Intestinal Lactase (β-galactosidase) | No significant inhibition | Intestinal Lumen | [6] |
Table 2: Expected Changes in UPR Markers Following Miglustat Treatment
| UPR Marker | Expected Change | Method of Detection |
| p-PERK | Increase | Western Blot |
| p-eIF2α | Increase | Western Blot |
| Spliced XBP1 | Increase | RT-PCR, Western Blot |
| Cleaved ATF6 | Increase | Western Blot |
| BiP/GRP78 | Increase | Western Blot, qPCR |
| CHOP/GADD153 | Increase | Western Blot, qPCR |
Experimental Protocols
Protocol 1: Western Blot Analysis of UPR Markers
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, BiP, CHOP, ATF6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vitro α-Glucosidase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 6.8.
-
Substrate Solution: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in assay buffer.
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in assay buffer and dilute to the desired working concentration.
-
Miglustat Solutions: Prepare a series of this compound dilutions in assay buffer.
-
Stop Solution: 0.1 M sodium carbonate.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of the various Miglustat dilutions or vehicle control to the sample wells.
-
Add 25 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each Miglustat concentration compared to the vehicle control.
Visualizations
Caption: Miglustat's inhibition of ER α-glucosidases leads to ER stress and UPR activation.
Caption: Experimental workflow for assessing UPR activation in response to Miglustat.
Caption: A logical approach to troubleshooting unexpected cell death in Miglustat experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Miglustat ameliorates isoproterenol-induced cardiac fibrosis via targeting UGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of glycoprotein glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term effect of miglustat in every day clinical use in treatment-naïve or previously treated patients with type 1 Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. biogot.com [biogot.com]
- 9. Evaluation of miglustat treatment in patients with type III mucopolysaccharidosis: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REF Case study search [impact.ref.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Miglustat Hydrochloride Dosage to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Miglustat hydrochloride while minimizing cytotoxic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible inhibitor of the enzyme glucosylceramide synthase (GCS). GCS is a key enzyme in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide and its downstream metabolites, which can accumulate in certain lysosomal storage disorders.
Q2: At what concentration does this compound typically become cytotoxic?
A2: The cytotoxic potential of this compound appears to be cell-type dependent and is generally considered to be low in many cell lines. For instance, studies on human glomerular endothelial cells (HGEC) and human kidney (HK-2) cells have shown no significant effect on cell viability at concentrations up to 1000 μM. However, it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.
Q3: What are the initial steps to determine the optimal working concentration of this compound?
A3: To determine the optimal working concentration, a dose-response experiment is recommended. This typically involves treating your cells with a wide range of this compound concentrations (e.g., from low micromolar to high micromolar or even millimolar, depending on the expected potency and solubility) for a defined period (e.g., 24, 48, or 72 hours). Subsequently, a cell viability assay, such as the MTT or LDH assay, should be performed to assess cytotoxicity and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity, if any.
Q4: What are common signs of cytotoxicity to look for in cell culture?
A4: Common morphological signs of cytotoxicity include changes in cell shape (e.g., rounding up, detachment from the culture surface), a decrease in cell density, an increase in floating dead cells, and the presence of cellular debris in the culture medium. These qualitative observations should be confirmed with quantitative cytotoxicity assays.
Data Presentation
While specific IC50 values for this compound-induced cytotoxicity are not widely reported across a broad range of cancer cell lines, the following table summarizes available data on non-toxic concentrations in specific cell types. Researchers should use this as a starting point and perform their own dose-response studies.
| Cell Line | Assay | Incubation Time | Non-Toxic Concentration Range (μM) | IC50 (μM) | Reference |
| Human Glomerular Endothelial Cells (HGEC) | Neutral Red Uptake | 48 hours | Up to 1000 | Not Reported | [1][2] |
| Human Kidney 2 (HK-2) | Neutral Red Uptake | 48 hours | Up to 1000 | Not Reported | [1][2] |
Experimental Protocols
Determining the Cytotoxic Profile of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and an untreated control.
-
Incubation: Incubate the plate for your desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Assessing Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is important to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control (maximum LDH release).
Detecting Apoptosis using a Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Commercially available Caspase-3/7 activity assay kit (e.g., a fluorometric or colorimetric assay)
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well plates (black plates for fluorescence assays)
-
Plate reader (with fluorescence or absorbance capabilities)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Assay Reagent Addition: After treatment, add the caspase-3/7 reagent directly to the wells according to the kit's instructions.
-
Incubation: Incubate the plate for the recommended time at room temperature or 37°C, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation/emission ~490/520 nm) or absorbance using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3/7 activity. Compare the signal from treated cells to the untreated control to determine the fold-change in caspase activity.
Mandatory Visualizations
Signaling Pathways
Caption: Miglustat's known interaction with the TGF-β/Smad pathway.
Experimental Workflows
Caption: Experimental workflow for optimizing Miglustat HCl dosage.
Logical Relationships for Troubleshooting
Caption: Troubleshooting logic for unexpected Miglustat HCl cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed at low concentrations | Cell line sensitivity: Some cell lines may be inherently more sensitive to GCS inhibition. | Perform a more detailed dose-response curve with smaller concentration increments to precisely determine the toxicity threshold. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1% for DMSO). Run a vehicle-only control to confirm. | |
| Inconsistent results between experiments | Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Standardize your cell counting and seeding protocol. Ensure a single-cell suspension before plating. |
| Compound degradation: this compound solution may not be stable over long periods at certain temperatures. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Precipitation of the compound in the culture medium | Solubility limit exceeded: The concentration of this compound may be too high for the culture medium. | Visually inspect the medium after adding the compound. If a precipitate is observed, try preparing the dilutions in a pre-warmed medium and vortexing gently. If the issue persists, a lower starting concentration may be necessary, or the use of a different solvent system could be explored. |
| No observable effect on cell viability, even at high concentrations | Cell line resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound. | This is a possible outcome, as Miglustat is not primarily a cytotoxic agent. Confirm the activity of your Miglustat stock by assessing its primary inhibitory function on glucosylceramide synthesis if possible. |
| Incorrect assay choice: The chosen cytotoxicity assay may not be sensitive enough or appropriate for the mechanism of cell death. | Consider using a panel of cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to get a comprehensive view. |
References
Why is Miglustat hydrochloride causing cell stress in my experiment?
Technical Support Center: Miglustat (B1677133) Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell stress in experiments involving Miglustat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to cell stress?
A1: this compound's primary mechanism is the reversible inhibition of glucosylceramide synthase (GCS), the initial and rate-limiting enzyme in the biosynthesis of most glycosphingolipids (GSLs).[1][2] By blocking this step, Miglustat reduces the production of glucosylceramide, the precursor for a wide range of GSLs.[3] This "substrate reduction therapy" is the basis for its use in genetic disorders like Gaucher disease type 1 and Niemann-Pick disease type C, where the breakdown of these lipids is impaired.[3][4] However, this intended action can itself be a source of cellular stress.
Additionally, Miglustat is known to inhibit α-glucosidases I and II in the endoplasmic reticulum (ER).[5] These enzymes are crucial for the proper folding of N-linked glycoproteins.[6] Inhibition of these glucosidases can interfere with protein folding, leading to an accumulation of misfolded proteins in the ER, a condition known as ER stress.[6] This triggers the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[7][8]
Q2: I'm observing significant cell death in my experiment. Is this a known effect of this compound?
A2: Yes, under certain experimental conditions, this compound can induce cell death. This is often a consequence of prolonged or severe ER stress. When the UPR fails to resolve the accumulation of unfolded proteins, it can switch from a pro-survival to a pro-apoptotic response.[8] Key molecules in the UPR pathway, such as PERK, IRE1α, and ATF6, can initiate apoptotic signaling.[9]
The concentration of this compound used is a critical factor. While physiological concentrations (≤50 μM) in some cell types may not lead to significant cell death, higher concentrations used in in vitro studies can be cytotoxic.[6] It's also important to consider the cell type, as susceptibility to Miglustat-induced apoptosis can vary.
Q3: Are there any known off-target effects of this compound that could be contributing to cell stress?
A3: Beyond its primary targets (GCS and ER glucosidases), Miglustat can have other effects that may contribute to cellular stress. For example, it can inhibit intestinal disaccharidases like sucrase and maltase, which is a known side effect in clinical use leading to gastrointestinal issues.[4][5] While this is a primary effect in the gut, it highlights the broader inhibitory potential of this iminosugar.
Furthermore, some studies suggest that Miglustat may act as a "chemical chaperone" for certain mutated proteins, aiding in their proper folding and function.[10] While this can be a beneficial effect, it also underscores the compound's ability to interact with various cellular proteins, and unintended interactions could potentially lead to stress responses.
Troubleshooting Guide: Miglustat-Induced Cell Stress
This guide provides a structured approach to troubleshooting unexpected cell stress in your experiments with this compound.
Step 1: Verify Experimental Parameters
Before investigating complex biological mechanisms, it's crucial to rule out experimental artifacts.
-
Compound Integrity and Solubility:
-
Ensure the this compound powder has been stored correctly (desiccated at -20°C).
-
Prepare fresh stock solutions. This compound is soluble in water and DMSO.[11] For aqueous solutions, sterile filtration (0.22 µm filter) is recommended.[12]
-
Visually inspect for complete dissolution. Sonication may be required.[11]
-
-
Concentration Verification:
-
Double-check the calculations for your working concentrations.
-
Consider performing a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint.
-
-
Cell Culture Conditions:
-
Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Check for any recent changes in media, supplements, or incubator conditions (CO2, temperature, humidity).
-
Rule out contamination (e.g., mycoplasma).
-
Step 2: Assess for Endoplasmic Reticulum (ER) Stress
The most common cause of Miglustat-induced cell stress is the induction of the Unfolded Protein Response (UPR).
-
Experimental Workflow for Detecting ER Stress:
Caption: Experimental workflow for the detection of ER stress.
-
Key ER Stress Markers to Analyze:
-
UPR Sensor Activation: Look for phosphorylation of PERK and IRE1α, and cleavage of ATF6.
-
Downstream Signaling: Measure levels of phosphorylated eIF2α, ATF4, and spliced XBP1 (XBP1s).
-
Chaperone Upregulation: Assess the expression of BiP/GRP78.
-
Pro-Apoptotic Markers: Increased expression of CHOP is a hallmark of terminal ER stress.[13]
-
Step 3: Consider Cell-Type Specificity
The response to this compound can be highly dependent on the cell type being studied.
-
Metabolic Profile: Cells with high rates of glycoprotein (B1211001) or glycolipid synthesis may be more sensitive to Miglustat's effects.
-
Genetic Background: The presence of mutations that already compromise protein folding or trafficking pathways could sensitize cells to Miglustat.
-
Published Data: Review literature for studies using Miglustat in your specific or similar cell lines to find typical effective concentration ranges and observed effects.
Step 4: Evaluate Off-Target and Other Potential Effects
If direct ER stress markers are inconclusive, consider other possibilities.
-
Lysosomal Function: While Miglustat's primary role in lysosomal storage diseases is to reduce substrate accumulation, it could potentially have other, more direct effects on lysosomal function in certain contexts.
-
Calcium Homeostasis: ER stress is intricately linked with cellular calcium signaling.[2] Dysregulation of calcium homeostasis could be a contributing factor to the observed cell stress.
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in various experimental settings. Note that optimal concentrations should be empirically determined for your specific cell line and assay.
| Application | Concentration Range | Cell/System Type | Observed Effect | Reference |
| Glycolipid Synthesis Inhibition | 50 - 500 µM | HL-60, NG108-15 cells | Prevention of glucosylceramide accumulation | [5] |
| F508del-CFTR Function Rescue | 200 µM | IB3-1, CuFi-1 bronchial epithelial cells | Restoration of CFTR function | [11][14] |
| Long-term Disaccharidase Effects | ≤ 50 µM | Caco-2 cells | Interference with N-glycosylation and trafficking | [6] |
| Chaperone Activity for Mutated GCase | 10 µM | COS-7 cells | Increased activity of mutated acid beta-glucosidase | [10] |
| In vivo (mouse models) | 300 - 4800 mg/kg/day (oral) | Tay-Sachs, Sandhoff mouse models | Delayed symptom onset, reduced GSL storage | [5] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of UPR Activation
-
Cell Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat with a range of this compound concentrations (e.g., 10, 50, 200 µM), a vehicle control, and a positive control for ER stress (e.g., 1 µg/mL Tunicamycin or 1 µM Thapsigargin) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against key UPR markers (e.g., anti-p-PERK, anti-CHOP, anti-BiP/GRP78, and a loading control like anti-β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: RT-qPCR for XBP1 Splicing
-
Cell Treatment and RNA Extraction: Treat cells as described in Protocol 1. Extract total RNA using a commercial kit (e.g., TRIzol or a column-based method).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA. A common forward primer can be used with specific reverse primers for each form.
-
Data Analysis: Analyze the relative expression levels of XBP1s and XBP1u, normalized to a housekeeping gene (e.g., GAPDH or ACTB). An increase in the XBP1s/XBP1u ratio indicates IRE1α activation.
Signaling Pathway Diagrams
Caption: Miglustat-induced Unfolded Protein Response (UPR) pathway.
References
- 1. Miglustat - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 5. Portico [access.portico.org]
- 6. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of the unfolded protein response for disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unfolded protein response in myelin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unfolded Protein Response: A Novel Therapeutic Target in Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with Miglustat hydrochloride treatment
Welcome to the technical support center for Miglustat (B1677133) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with Miglustat hydrochloride in a question-and-answer format.
Q1: Why am I observing variable or lower-than-expected efficacy of this compound in my cell culture experiments?
A1: Inconsistent efficacy can stem from several factors related to your experimental setup and the properties of this compound itself. Here are the key areas to investigate:
-
Cell Density: The density of your cell culture at the time of treatment can significantly impact drug efficacy. Higher cell densities can lead to increased resistance to chemotherapy agents. It is crucial to maintain consistent cell seeding densities across experiments to ensure reproducible results.[1][2][3][4]
-
Serum Concentration: Miglustat is a lipophilic compound. Components in fetal bovine serum (FBS) can bind to lipophilic drugs, reducing their bioavailable concentration and thus their efficacy.[5][6] If you observe variable results, consider if there have been inconsistencies in the serum percentage or batch in your culture medium.
-
Off-Target Effects: Miglustat not only inhibits glucosylceramide synthase (GCS) but also other enzymes like α-glucosidases I and II and intestinal disaccharidases.[7][8] These off-target effects could lead to unexpected cellular responses that vary between cell types.
-
Cell Line Specificity: The metabolic state and genetic background of your cell line can influence its response to Miglustat. For example, the expression level of GCS or the status of apoptotic pathways like Bcl-2/Bax can differ, leading to varied sensitivity.[2]
Troubleshooting Steps:
-
Optimize and Standardize Cell Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line where you observe a consistent response to a known control compound. Use this standardized density for all subsequent experiments with Miglustat.
-
Evaluate Serum Effects: If possible, conduct a dose-response experiment with varying concentrations of FBS to determine its impact on the IC50 of Miglustat in your specific cell line. If serum is a major factor, consider using serum-free or reduced-serum media, if appropriate for your cells.
-
Characterize Your Cell Line: Ensure your cell line is well-characterized and free from contamination. Regularly check for mycoplasma. Be aware of the specific metabolic and signaling pathways active in your chosen cell line.
-
Consult Literature for Your Cell Line: Review published studies that have used Miglustat on the same or similar cell lines to compare your experimental conditions and expected outcomes.
Q2: I'm having trouble with the solubility and stability of my this compound solutions. What are the best practices for preparation and storage?
A2: Proper preparation and storage of this compound solutions are critical for obtaining consistent experimental results.
-
Solubility: this compound is soluble in water and DMSO.[9] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, various formulations using PBS, DMSO, PEG300, Tween-80, and corn oil have been reported to achieve desired concentrations.[10][11]
-
Stability and Storage: Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[10][12] It is recommended to store solutions under nitrogen to prevent degradation.[10][12] Once diluted in aqueous solutions like cell culture media, the stability might be reduced. It is best practice to prepare fresh working solutions for each experiment.[13]
-
pH and Appearance: The pH of the solution can affect the stability and appearance of Miglustat. At a higher pH (around 7.3-7.6), solutions may turn brown over time, although one study found no evidence of degradation by HPLC analysis.[14][15] To maintain a yellow appearance, adjusting the pH to be more acidic (e.g., 4.4) has been shown to be effective in some formulations.[14]
Troubleshooting Steps:
-
Use High-Quality Solvents: Always use anhydrous, high-purity DMSO or freshly prepared sterile water for your stock solutions.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.
-
Prepare Fresh Working Dilutions: For every experiment, dilute your stock solution to the final working concentration in your cell culture medium or vehicle control immediately before use.
-
Monitor for Precipitation: When preparing aqueous dilutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation of the compound. Visually inspect the medium for any signs of precipitation after adding the drug.
Q3: My in vivo study results with this compound are inconsistent between animals. What could be the cause?
A3: In vivo studies introduce additional layers of complexity that can contribute to variability.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of Miglustat can vary between individual animals. While it has good oral bioavailability, factors like food intake can affect its absorption.[16]
-
Dosing and Formulation: Inconsistent administration of the drug, either in volume or technique, can lead to variable exposure. The stability and homogeneity of the dosing formulation are also critical.
-
Animal Health and Stress: The overall health, stress level, and microbiome of the animals can influence drug metabolism and response.
-
Batch-to-Batch Variability: While not extensively documented for Miglustat in a research context, batch-to-batch variation in drug purity or formulation can occur and contribute to inconsistent results.[17][18]
Troubleshooting Steps:
-
Standardize Animal Husbandry: Ensure all animals are housed under identical conditions (diet, light cycle, temperature) and are of the same age, sex, and genetic background.
-
Refine Dosing Technique: Practice and standardize the oral gavage or other administration techniques to ensure consistent and accurate dosing. Prepare fresh dosing solutions regularly and ensure they are well-mixed before each administration.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress or illness that could affect the experimental outcome. Gastrointestinal side effects like diarrhea are a known consequence of Miglustat treatment and can impact animal well-being and drug absorption.[19]
-
Consider Pharmacokinetic Analysis: If variability persists, consider performing a small-scale pharmacokinetic study to assess the drug exposure levels in your animal model.
-
Source from a Reputable Supplier: Purchase this compound from a reliable supplier that provides a certificate of analysis with purity information for each batch.
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Solubility and Storage of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Storage of Stock Solution |
| Water | 19.18 | 75 | Prepare fresh |
| DMSO | 65 | 254.16 | -20°C for 1 month; -80°C for 6 months (under nitrogen) |
Table 2: In Vitro Inhibitory Concentrations (IC50) of Miglustat
| Target Enzyme | IC50 (nM) | Cell Line / System | Reference |
| Glucosylceramide Synthase | 22,900 | Mouse | [9] |
| Glucosylceramide Synthase | 20,000 - 50,000 | Varies | [20] |
| Glycogen Debranching Enzyme | 10,000 | Human | [9] |
Table 3: Factors Influencing In Vitro Efficacy
| Factor | Observation | Potential Impact on Miglustat Efficacy | Recommendations for Consistency |
| Cell Seeding Density | Higher cell density can increase chemoresistance.[1][2][3] | Variable IC50 values; lower apparent potency at higher densities. | Standardize cell number per well; perform dose-response at a consistent, optimized density. |
| Serum Concentration | Lipophilic drugs can bind to serum proteins, reducing free drug concentration.[5][6] | Increased IC50 with higher serum levels; batch-to-batch serum variability can cause inconsistent results. | Use a consistent serum batch and concentration; consider reduced-serum or serum-free conditions if appropriate. |
| pH of Solution | Higher pH (7.3-7.6) can lead to a brownish discoloration of Miglustat solutions over time.[14] | While no degradation was detected by HPLC in one study, the color change indicates a chemical alteration that could potentially affect activity. | Prepare fresh solutions; if discoloration is a concern, consider adjusting the pH of the vehicle to be more acidic. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 3.91 mL of DMSO to 10 mg of this compound, assuming a molecular weight of 255.74 g/mol ).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[10]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10][12] It is recommended to store under a nitrogen atmosphere.[10][12]
-
Protocol 2: In Vitro Cell Treatment and Viability Assay
-
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
-
Procedure:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Miglustat or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vitro cell-based assay with Miglustat.
Logical Relationship Diagram for Troubleshooting
Caption: A logical approach to troubleshooting inconsistent Miglustat results.
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of altered serum lipid concentrations on the IC50 of halofantrine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of serum lipoproteins on the pharmacokinetics and pharmacodynamics of lipophilic drugs and drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugcentral.org [drugcentral.org]
- 8. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miglustat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jnjlabels.com [jnjlabels.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Ceramide glucosyltransferase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Impact of serum concentration on Miglustat hydrochloride efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum concentration on the in vitro efficacy of Miglustat hydrochloride. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a diagram of the relevant signaling pathway.
Troubleshooting Guide
Researchers may encounter variability in the in vitro efficacy of this compound. This guide addresses common issues, with a focus on the potential influence of serum concentration in cell culture media.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values across experiments | Variable Serum Concentration: While this compound does not bind to plasma proteins, high serum concentrations can indirectly affect cell health and growth rates, which can influence apparent drug efficacy. Cell Density and Health: Inconsistent cell seeding density or poor cell viability can lead to variable results. Reagent Stability: Improper storage of this compound or other reagents can lead to degradation and reduced potency. | Maintain a consistent and optimized serum concentration (e.g., 5-10% FBS) across all experiments for a specific cell line. Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Lower than expected drug efficacy | Suboptimal Drug Concentration: The effective concentration of this compound can vary between cell lines. Serum Components: While direct binding is not an issue, other components in serum could potentially interfere with drug uptake or cellular response. Assay Duration: Insufficient incubation time with the drug may not allow for a measurable effect on glycosphingolipid synthesis. | Perform a dose-response curve to determine the optimal concentration range for your specific cell line. If variability persists, consider reducing the serum concentration or using a serum-free medium for a defined period during drug treatment, ensuring cell viability is not compromised. Optimize the incubation time based on the cell doubling time and the endpoint being measured. |
| High background or "noise" in the assay | Serum Interference with Assay Readout: Components in the serum may interfere with the detection method (e.g., fluorescence, luminescence). Cell Culture Contamination: Mycoplasma or other microbial contamination can affect cell metabolism and assay results. | When possible, remove serum-containing media and replace it with a serum-free medium or buffer immediately before the assay readout. Regularly test cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: How does serum concentration in the cell culture medium affect the in vitro efficacy of this compound?
A1: Based on available data, this compound does not bind to plasma proteins.[1][2] This suggests that the concentration of serum in the culture medium is unlikely to directly impact the free, active concentration of the drug. However, high or variable serum concentrations can indirectly influence experimental outcomes by affecting cell proliferation rates and overall cell health. For consistent results, it is recommended to use a standardized and optimized serum concentration for your specific cell line throughout your experiments.
Q2: What is the recommended range of this compound concentration for in vitro studies?
A2: The effective in vitro concentration of this compound can vary depending on the cell line and the specific endpoint being measured. Published studies have used a range of concentrations, typically from 5 µM to 50 µM, with some experiments using concentrations as high as 200 µM.[3][4] It is crucial to perform a dose-response study to determine the optimal concentration for your experimental setup.
Q3: Can I perform my in vitro assay with this compound in serum-free media?
A3: Yes, it is possible to conduct assays in serum-free media, particularly for the drug treatment period. This can help to reduce variability that might be introduced by lot-to-lot differences in serum. However, it is essential to ensure that the cells remain viable and healthy in serum-free conditions for the duration of the assay. A preliminary experiment to assess cell viability in serum-free media is recommended.
Q4: What are the key steps to ensure reproducible results in my this compound in vitro assays?
A4: To ensure reproducibility, it is important to standardize several aspects of your experimental protocol:
-
Cell Culture: Use cells with a consistent passage number and ensure they are healthy and free from contamination.
-
Reagents: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Assay Conditions: Maintain consistent cell seeding densities, incubation times, and serum concentrations.
-
Controls: Include appropriate positive and negative controls in every experiment.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium (with a consistent percentage of Fetal Bovine Serum, e.g., 10%)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of Glucosylceramide Synthase Inhibition
This protocol outlines a method to assess the direct inhibitory effect of this compound on its target enzyme.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
High-Performance Thin-Layer Chromatography (HPTLC) system or a fluorescent plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
-
Metabolic Labeling:
-
After the drug treatment, incubate the cells with a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) for a short period (e.g., 1-2 hours).
-
-
Lipid Extraction:
-
Wash the cells with PBS and harvest them.
-
Extract the total lipids from the cell pellets using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).
-
-
Analysis:
-
Separate the extracted lipids using HPTLC.
-
Visualize and quantify the fluorescently labeled glucosylceramide and ceramide bands.
-
Alternatively, the fluorescence of the extracted lipids can be measured using a fluorescent plate reader.
-
-
Data Analysis:
-
Calculate the ratio of fluorescent glucosylceramide to fluorescent ceramide for each drug concentration.
-
Determine the concentration of this compound that causes a 50% reduction in glucosylceramide synthesis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the in vitro efficacy of this compound.
References
Long-term stability of Miglustat hydrochloride in solution at -20°C.
This technical support center provides guidance and troubleshooting for researchers using Miglustat (B1677133) hydrochloride in solution, with a focus on long-term stability when stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Miglustat hydrochloride solutions?
For long-term storage, it is recommended to store this compound solutions at -80°C for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to one month, preferably under a nitrogen atmosphere to minimize oxidation.
Q2: My this compound solution has turned a brownish color. Is it still usable?
A color change in the solution, such as turning brown, suggests potential chemical degradation or oxidation of the compound.[1] This has been observed in Miglustat solutions, particularly at a higher pH (around 7.3-7.6), even when stored at refrigerated temperatures (2°C–8°C).[2][3][4][5][6] While a color change is a strong indicator of instability, the extent of degradation and its impact on biological activity would need to be confirmed through analytical methods like HPLC. It is generally recommended to discard discolored solutions and prepare a fresh stock.
Q3: How many times can I freeze and thaw my this compound solution?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | pH-dependent degradation or oxidation. | Check the pH of your solvent or buffer. A study on Miglustat suspensions showed discoloration at pH 7.3 and higher.[2][3][4][5][6] Consider using a buffer with a slightly acidic pH if your experiment allows. Prepare fresh solutions and protect from light. |
| Precipitate Formation Upon Thawing | Poor solubility at low temperatures or concentration is too high. | Ensure the solution is completely thawed and vortexed gently to redissolve the compound. If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. |
| Unexpected Results in Biological Assays | Degradation of this compound leading to reduced potency. | Verify the stability of your solution using an analytical method like HPLC to quantify the amount of active compound remaining. Prepare a fresh solution from solid material for comparison. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of this compound. | Use a stability-indicating HPLC method to separate and identify potential degradation products. This can help in understanding the degradation pathway. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound at -20°C
This protocol outlines a method to quantify the stability of this compound in a chosen solvent over time when stored at -20°C.
1. Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, water, or relevant buffer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials or polypropylene (B1209903) tubes for storage
-
HPLC system with a UV or Mass Spectrometry (MS) detector
2. Preparation of Stock Solution (Time 0):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 10 mg/mL. Ensure complete dissolution.
-
This initial solution is your Time 0 (T=0) sample.
-
Immediately analyze a sample of the T=0 solution using the HPLC method described below to get a baseline measurement of the peak area corresponding to this compound.
-
Aliquot the remaining stock solution into multiple amber glass vials or polypropylene tubes, each containing a volume sufficient for a single HPLC analysis.
-
Flush the headspace of each vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Place the aliquots in a -20°C freezer.
3. HPLC Analysis Method (Adapted from Riahi et al., 2015): [2][3]
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Waters X-Bridge Amide HPLC column (150 mm × 2.1 mm, 3.5 µm particle size) or equivalent HILIC column.
-
Mobile Phase: 10% ammonium (B1175870) acetate (B1210297) buffer / 90% acetonitrile.
-
Flow Rate: 0.8 mL/min (isocratic).
-
Detector: UV at 208 nm or MS detector.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 20°C.
4. Stability Time Points:
-
At each designated time point (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months, 6 months), remove one aliquot from the -20°C freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Vortex the vial gently to ensure homogeneity.
-
Analyze the sample by HPLC using the method described above.
-
Record the peak area for this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A common threshold for stability is retaining at least 90% of the initial concentration.
Data Presentation
The following table can be used to summarize the quantitative data from your stability study.
| Time Point | Storage Condition | Mean Peak Area (n=3) | % Remaining | Appearance |
| T=0 | - | 100% | Clear, colorless | |
| 1 Week | -20°C | |||
| 2 Weeks | -20°C | |||
| 1 Month | -20°C | |||
| 2 Months | -20°C | |||
| 3 Months | -20°C | |||
| 6 Months | -20°C |
Diagrams
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpsop.com [gmpsop.com]
- 3. japsonline.com [japsonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Miglustat hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Miglustat hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure consistency and accuracy in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a synthetic, orally active iminosugar.[1] Its primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids.[1][2] This action forms the basis of substrate reduction therapy for conditions like Gaucher disease, where the breakdown of these lipids is impaired.[2][3] Additionally, this compound inhibits the endoplasmic reticulum (ER) resident enzymes α-glucosidase I and II, which are involved in the processing of N-linked glycans on nascent glycoproteins. This secondary mechanism gives it broad-spectrum antiviral activity and can affect the trafficking of certain glycoproteins.
Q2: What are the known sources of batch-to-batch variability with this compound?
There are several potential sources of variability between different batches of this compound:
-
Degree of Hydration: The molecular weight of this compound can vary from batch to batch due to differences in the degree of hydration. This is a critical factor as it will affect the actual concentration of stock solutions if not accounted for in molecular weight calculations.
-
Purity and Impurities: While typically supplied at high purity (>99%), the profile of minor impurities can differ. The synthesis of Miglustat can generate diastereomers (e.g., L-ido Miglustat) and other related substances that may be difficult to remove.[4] The biological activity of these impurities may differ from the parent compound.[5]
-
Physicochemical Properties: Variations in crystallinity or salt form could potentially influence solubility and dissolution rates, although this compound is generally considered highly soluble in aqueous solutions.[2][6]
Q3: My this compound solution has turned a yellow or brown color. Has it degraded?
A color change from yellow to brown in Miglustat solutions is a known phenomenon and does not necessarily indicate degradation of the active compound.[7] Studies on Miglustat suspensions have shown that this discoloration is pH-dependent, becoming more apparent at a higher pH (e.g., pH 7.3-7.6).[7] In these studies, HPLC analysis confirmed that no detectable degradation of Miglustat had occurred despite the color change.[7] However, it is always good practice to verify the purity of a discolored solution if there are concerns about its performance.
Q4: How should I prepare and store stock solutions of this compound?
For consistent results, it is crucial to prepare and store stock solutions correctly:
-
Accurate Weighing and Concentration Calculation: Always refer to the batch-specific molecular weight provided on the Certificate of Analysis to calculate the mass required for your desired concentration. Do not use a generic molecular weight, as variations in hydration will lead to concentration errors.
-
Solvent Selection: this compound is highly soluble in water (≥ 34 mg/mL) and DMSO (up to 75 mM).[8][9] For cell culture experiments, use a sterile, high-purity solvent.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[9] For solutions stored in solvent, recommended storage is up to 6 months at -80°C or 1 month at -20°C, preferably under a nitrogen atmosphere.[9] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to batch-to-batch variability.
Issue 1: Inconsistent IC50 Values or Reduced Potency
You observe that a new batch of this compound exhibits a different IC50 value or lower-than-expected inhibition in your enzyme or cell-based assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Stock Concentration | The degree of hydration can vary between batches, altering the molecular weight. Action: Recalculate your stock solution concentration using the batch-specific molecular weight from the Certificate of Analysis. Prepare a fresh stock solution with the corrected mass. |
| Presence of Inactive Impurities | The new batch may contain a higher percentage of inactive impurities or diastereomers with lower activity. The stereochemistry of iminosugars is critical for their inhibitory activity.[5] Action: Request the purity data and impurity profile from the supplier for the specific batch. If possible, perform an in-house purity check using HPLC (see Experimental Protocol 1). |
| Degradation of Compound | Although stable, improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles) could lead to degradation. Action: Prepare a fresh stock solution from the powder. Run a positive control with a previously validated batch if available. |
| Assay-Specific Issues | Changes in cell passage number, reagent integrity, or instrument settings can cause variability.[10] Action: Review your experimental protocol for any recent changes. Run a standard control compound to ensure the assay itself is performing as expected.[11] |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
You observe unexpected changes in cell morphology, viability, or other cellular responses that were not seen with previous batches.
| Potential Cause | Troubleshooting Step |
| Biologically Active Impurities | Synthetic impurities or diastereomers may have different biological activities or targets compared to Miglustat.[5] For example, different stereoisomers of iminosugars can have vastly different inhibitory profiles against various glycosidases.[5] Action: Review the impurity profile on the Certificate of Analysis. If specific impurities are listed, search the literature for their known biological activities. Consider ordering impurity standards for comparative testing if the issue persists. |
| Incorrect Compound Concentration | A higher-than-intended concentration due to molecular weight miscalculation could lead to cytotoxicity or exaggerated secondary effects, such as the inhibition of intestinal disaccharidases.[12] Action: Confirm the concentration of your stock solution as described in Issue 1. Perform a dose-response curve to re-establish the optimal non-toxic working concentration for the new batch. |
| Hydrophilic Compound Adsorption | As a highly hydrophilic molecule, Miglustat might interact differently with cell culture plates or media components, affecting its free concentration.[2][13] While less common for hydrophilic compounds, batch-to-batch differences in formulation could play a role. Action: Pre-incubate plates with a blocking agent like BSA if non-specific binding is suspected. Ensure complete dissolution in the medium before adding to cells. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Data & Specifications
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride | |
| Alternative Names | N-Butyldeoxynojirimycin hydrochloride, NB-DNJ | |
| Molecular Formula | C₁₀H₂₁NO₄·HCl | [8] |
| Molecular Weight | 255.74 (anhydrous) - Note: Varies with hydration | [8] |
| Appearance | White to off-white solid | [4] |
| Solubility (Water) | ≥ 34 mg/mL; Highly soluble | |
| Solubility (DMSO) | ~65 mg/mL (254 mM); 75 mM | [8][9] |
| Storage | Desiccate at -20°C | [8] |
Table 2: Quality Control Parameters & Potential Impurities
| Parameter | Typical Specification | Potential Impact of Deviation | Reference(s) |
| Purity (HPLC) | ≥98% or ≥99.5% | Lower purity means higher levels of unknown substances, potentially affecting biological activity. | [4][6] |
| Identity (NMR) | Consistent with structure | Incorrect structure would lead to a complete lack of desired activity. | [6] |
| Diastereomers (e.g., L-ido Miglustat) | Not specified, but should be minimal | Diastereomers can have different or no biological activity, effectively lowering the concentration of the active compound. | [1][5] |
| Synthetic Intermediates (e.g., Benzylated forms) | Should be below reporting thresholds | May have unknown biological or toxicological effects. | [1] |
| Water Content (Karl Fischer) | Varies by batch | Directly impacts the true molecular weight and calculated concentration of solutions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from published methods for analyzing Miglustat and can be used to verify the purity of a given batch.[7]
-
System: An HPLC system with a UV detector (e.g., Agilent 1100).
-
Column: Waters X-Bridge Amide (150 mm × 2.1 mm, 3.5 µm particle size) or equivalent HILIC column.
-
Mobile Phase: 10% Ammonium Acetate Buffer / 90% Acetonitrile.
-
Flow Rate: 0.8 mL/min (isocratic).
-
Column Temperature: 40°C.
-
Autosampler Temperature: 20°C.
-
Detection Wavelength: 208 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately prepare a sample solution of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
The purity can be determined by calculating the area of the main peak as a percentage of the total area of all peaks.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive method for quantifying Miglustat concentration, adapted from a published method.[14] It is useful for verifying stock solution concentrations or measuring uptake in biological samples.
-
System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Atlantis HILIC (150 mm x 2.1 mm, 3 µm particle size) or equivalent.
-
Mobile Phase: Acetonitrile / Water / Ammonium Acetate Buffer (75/10/15, v/v/v).
-
Flow Rate: 230 µL/min (isocratic).
-
Internal Standard (IS): Miglitol or a stable isotope-labeled Miglustat.
-
Mass Spectrometry Mode: Selected Reaction Monitoring (SRM) in positive ion mode.
-
Miglustat Transition: m/z 220 → 158
-
Miglitol (IS) Transition: m/z 208 → 146
-
-
Sample Preparation:
-
Prepare a calibration curve using a certified reference standard of Miglustat.
-
For protein-containing samples, perform a simple protein precipitation by adding 3-4 volumes of cold acetonitrile/methanol (75/25) containing the internal standard.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant for injection.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Miglustat/IS) against concentration.
-
Determine the concentration of unknown samples from the calibration curve.
-
Signaling Pathway Diagrams
Glucosylceramide Synthase (GCS) Inhibition Pathway
Miglustat's primary therapeutic action is through the inhibition of GCS, which reduces the production of complex glycosphingolipids.
Caption: Miglustat inhibits Glucosylceramide Synthase (GCS), blocking the conversion of ceramide to glucosylceramide.
ER α-Glucosidase Inhibition Pathway
Miglustat also inhibits ER α-glucosidases, interfering with the proper folding of nascent glycoproteins.
Caption: Miglustat inhibits ER α-glucosidases I and II, preventing glycan trimming and entry into the folding cycle.
References
- 1. Miglustat, Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. aifa.gov.it [aifa.gov.it]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digicollections.net [digicollections.net]
Avoiding confounding effects of Miglustat on α-glucosidase I and II.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Miglustat (B1677133) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the potential confounding effects of Miglustat on α-glucosidase I and II, ensuring the accuracy and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Miglustat?
Miglustat (N-butyl-deoxynojirimycin) is an iminosugar that functions as a competitive and reversible inhibitor of two distinct classes of enzymes:
-
Glucosylceramide Synthase (GCS): This is the primary target for its therapeutic use in Gaucher disease and Niemann-Pick disease type C.[1] By inhibiting GCS, Miglustat reduces the rate of glycosphingolipid biosynthesis, a strategy known as substrate reduction therapy.[2]
-
α-Glucosidases I and II: These enzymes are located in the endoplasmic reticulum (ER) and are crucial for the processing of N-linked glycans on newly synthesized glycoproteins.[3][4] Inhibition of these enzymes leads to misfolded glycoproteins and is the basis for its investigation as an antiviral agent.
Q2: How can Miglustat's inhibition of α-glucosidases confound my experimental results?
If you are studying the effects of Miglustat on glycosphingolipid metabolism, its "off-target" inhibition of α-glucosidases I and II can lead to unintended consequences, such as:
-
ER Stress and the Unfolded Protein Response (UPR): Accumulation of misfolded glycoproteins due to α-glucosidase inhibition can trigger the UPR, a cellular stress response that can independently affect cell signaling, viability, and metabolism.
-
Altered Glycoprotein (B1211001) Function: Many cellular receptors, transporters, and signaling molecules are glycoproteins. Improper glycosylation can impair their function, leading to experimental outcomes that are incorrectly attributed to the inhibition of glucosylceramide synthase.
-
Pleiotropic Cellular Effects: The widespread importance of proper glycoprotein folding means that α-glucosidase inhibition can have broad, unpredictable effects on cellular processes, making it difficult to isolate the specific consequences of GCS inhibition.
Q3: Are there alternative inhibitors I can use as controls to differentiate these effects?
Yes, using inhibitors with greater specificity for either glucosylceramide synthase or the α-glucosidases is a critical experimental control.
-
For specific inhibition of Glucosylceramide Synthase:
-
For specific inhibition of α-Glucosidases:
-
Castanospermine: A potent inhibitor of both α-glucosidase I and II.[3]
-
1-Deoxynojirimycin (DNJ): The parent compound of Miglustat, it is a more potent inhibitor of α-glucosidases with less effect on GCS. It shows greater inhibition of glucosidase II compared to glucosidase I.[3]
-
3,7a-diepi-alexine: Identified as a selective inhibitor of ER α-glucosidase I.[4]
-
Troubleshooting Guide
Problem: I am observing unexpected cellular stress or altered protein trafficking in my Miglustat-treated cells.
This is a common issue arising from the confounding inhibition of α-glucosidases I and II.
Troubleshooting Steps:
-
Confirm On-Target GCS Inhibition:
-
Directly measure the levels of glucosylceramide (GlcCer) and other downstream glycosphingolipids in your cells using techniques like HPLC or mass spectrometry to confirm that Miglustat is inhibiting GCS at the concentration used.
-
-
Assess α-Glucosidase Inhibition:
-
Analyze the glycosylation status of a known glycoprotein in your experimental system. A shift in the molecular weight of the glycoprotein on a Western blot, or altered sensitivity to endoglycosidases like Endo H, can indicate impaired N-glycan processing due to α-glucosidase inhibition.
-
-
Implement Control Inhibitors:
-
Repeat your key experiments using a more specific GCS inhibitor like Eliglustat . If the observed phenotype is recapitulated with Eliglustat, it is more likely due to GCS inhibition.
-
Conversely, use a specific α-glucosidase inhibitor like Castanospermine or 1-Deoxynojirimycin . If this treatment reproduces the unexpected phenotype, it strongly suggests the effect is due to α-glucosidase inhibition.
-
Problem: I am unsure of the optimal concentration of Miglustat to use to selectively inhibit GCS over α-glucosidases.
The inhibitory concentrations (IC50) of Miglustat for its different targets can vary between cell types and assay conditions. However, based on published data, a concentration range can be estimated.
Recommendations:
-
Perform a Dose-Response Curve: Test a range of Miglustat concentrations in your specific experimental system. Measure both GCS and α-glucosidase activity (or downstream markers of each) to determine the concentration that provides maximal GCS inhibition with minimal α-glucosidase inhibition.
-
Consult the Data: Refer to the comparative IC50 values in Table 1 to guide your initial concentration selection. Note that the in vivo inhibition of GCS is more potent than in vitro assays suggest due to the cytosolic accessibility of the enzyme.[1]
Quantitative Data Summary
Table 1: Comparative Inhibitory Concentrations (IC50) of Miglustat and Related Compounds
| Compound | Target Enzyme | IC50 Value | Reference(s) |
| Miglustat (NB-DNJ) | ER α-Glucosidase II | 16 µM | [3] |
| Glucosylceramide Synthase | 5-50 µM | [1] | |
| 1-Deoxynojirimycin (DNJ) | ER α-Glucosidase I | 20 µM | [3] |
| ER α-Glucosidase II | 2 µM | [3] | |
| Eliglustat | Glucosylceramide Synthase | 24 nM | [1][5] |
| Castanospermine | α-Glucosidase I & II | Potent inhibitor | [3] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring α-glucosidase activity in cell lysates or tissue homogenates.
Materials:
-
α-Glucosidase Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Sodium Carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Sample (cell lysate or tissue homogenate)
-
Miglustat or other inhibitors
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold α-Glucosidase Assay Buffer.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add:
-
50 µL of sample (or buffer for blank)
-
50 µL of α-Glucosidase Assay Buffer containing the desired concentration of Miglustat or control inhibitor.
-
-
Pre-incubate at 37°C for 10-15 minutes.
-
Add 50 µL of pNPG substrate to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Stop Reaction and Readout:
-
Add 50 µL of 0.1 M Na2CO3 to each well to stop the reaction. The addition of the basic solution will cause the p-nitrophenol product to turn yellow.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
Calculate the percentage of inhibition relative to the untreated control.
-
Protocol 2: Cell-Based Glucosylceramide Synthase Activity Assay
This protocol provides a method to assess GCS activity within intact cells by measuring the incorporation of a fluorescently labeled precursor into glucosylceramide.
Materials:
-
Cell culture medium and supplements
-
Fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide)
-
Miglustat or other inhibitors
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
High-Performance Thin-Layer Chromatography (HPTLC) system
-
Fluorescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Miglustat or control inhibitors for a predetermined time (e.g., 24-48 hours).
-
-
Metabolic Labeling:
-
Add the fluorescently labeled ceramide analog to the cell culture medium and incubate for a defined period (e.g., 2-4 hours).
-
-
Lipid Extraction:
-
Wash cells with PBS.
-
Scrape cells and extract total lipids using a chloroform:methanol solvent system.
-
-
Lipid Analysis:
-
Separate the extracted lipids by HPTLC.
-
Visualize the fluorescently labeled glucosylceramide using a fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the fluorescent glucosylceramide band.
-
Calculate the percentage of inhibition of glucosylceramide synthesis relative to the untreated control.
-
Visualizations
Caption: Troubleshooting workflow for differentiating Miglustat's effects.
Caption: Dual inhibitory pathways of Miglustat.
References
- 1. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection [mdpi.com]
- 4. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Miglustat Hydrochloride and Eliglustat: In Vitro Efficacy as Glucosylceramide Synthase Inhibitors
In the realm of substrate reduction therapy for Gaucher disease and other glycosphingolipid storage disorders, Miglustat hydrochloride and Eliglustat stand out as two key oral therapeutic agents. Both function by inhibiting glucosylceramide synthase (GCS), the pivotal enzyme in the biosynthesis of most glycosphingolipids. However, their distinct chemical natures—Miglustat as a glucose analogue and Eliglustat as a ceramide analogue—confer significantly different pharmacological profiles, most notably in their in vitro potency and specificity. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and protocols.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of this compound and Eliglustat as inhibitors of glucosylceramide synthase has been evaluated in numerous studies. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Parameter | This compound | Eliglustat | Reference(s) |
| Target Enzyme | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | [1][2] |
| Chemical Class | Imino sugar (glucose analogue) | Ceramide analogue | [1][2] |
| IC50 (GCS Inhibition) | 10 - 50 µM | ~24 - 25 nM | [3][4][5] |
| Off-Target Effects (In Vitro) | Inhibition of intestinal disaccharidases (e.g., sucrase, maltase) | Limited to no activity against various glycosidases | [6][7] |
The data clearly indicates that Eliglustat is a significantly more potent inhibitor of glucosylceramide synthase in vitro, with an IC50 value that is approximately three orders of magnitude lower than that of Miglustat.[3] This higher potency is attributed to its structure as a ceramide analogue, which mimics the natural substrate of the enzyme more closely than the glucose analogue structure of Miglustat.[1]
Signaling Pathway and Experimental Workflow
The therapeutic effect of both Miglustat and Eliglustat stems from their ability to inhibit the first committed step in the synthesis of most glycosphingolipids. This pathway is crucial in the pathology of Gaucher disease, where a deficiency in the enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide.
Figure 1. Inhibition of the Glycosphingolipid Synthesis Pathway by Miglustat and Eliglustat.
A typical experimental workflow to compare the in vitro efficacy of these two inhibitors involves both direct enzyme inhibition assays and cell-based substrate reduction assays.
Figure 2. Comparative Experimental Workflow for In Vitro Efficacy Assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of in vitro efficacy. Below are representative protocols for a glucosylceramide synthase inhibition assay and a cellular substrate reduction assay.
Glucosylceramide Synthase (GCS) Inhibition Assay (Enzyme-Based)
This protocol describes a method to determine the IC50 value of an inhibitor by measuring its effect on the activity of isolated GCS.
Materials:
-
Purified or partially purified glucosylceramide synthase
-
Substrates: Ceramide (e.g., N-octanoylsphingosine) and radiolabeled or fluorescently tagged UDP-Glucose
-
Inhibitors: this compound and Eliglustat at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing divalent cations like Mn2+)
-
Liposomes (for presenting the ceramide substrate)
-
Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Substrate Liposomes: Prepare liposomes containing the ceramide substrate to ensure its proper presentation to the enzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, GCS enzyme preparation, and the desired concentration of the inhibitor (Miglustat or Eliglustat). A control with no inhibitor should also be prepared.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate liposomes and labeled UDP-Glucose to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable solvent, such as chloroform/methanol, to extract the lipids.
-
Separation of Products: Separate the product (glucosylceramide) from the unreacted substrates using TLC or HPLC.
-
Quantification: Quantify the amount of formed glucosylceramide by measuring radioactivity or fluorescence.
-
IC50 Determination: Plot the percentage of GCS inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Substrate Reduction Assay (Cell-Based)
This protocol outlines a method to assess the ability of inhibitors to reduce the synthesis of glucosylceramide in a cellular context.
Materials:
-
A suitable cell line (e.g., human erythroleukemia K562 cells or Madin-Darby canine kidney (MDCK) cells)
-
Cell culture medium and supplements
-
Inhibitors: this compound and Eliglustat at various concentrations
-
Fluorescently labeled ceramide analogue (e.g., NBD C6-ceramide)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
TLC or HPLC system with a fluorescence detector
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Miglustat or Eliglustat for a predetermined period (e.g., 24-48 hours) to allow for cellular uptake and target engagement.
-
Metabolic Labeling: Add the fluorescently labeled ceramide analogue (NBD C6-ceramide) to the cell culture medium and incubate for a few hours to allow for its conversion to fluorescently labeled glucosylceramide.
-
Cell Lysis and Lipid Extraction: Wash the cells to remove excess labeling reagent, then lyse the cells and extract the total cellular lipids using a solvent mixture like chloroform/methanol.
-
Separation and Quantification: Separate the extracted lipids using TLC or HPLC. Identify and quantify the fluorescently labeled glucosylceramide.
-
Data Analysis: Normalize the amount of labeled glucosylceramide to the total cellular protein or lipid content.
-
IC50 Determination: Calculate the percentage of inhibition of glucosylceramide synthesis for each inhibitor concentration compared to untreated control cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
The in vitro data unequivocally demonstrates that Eliglustat is a substantially more potent inhibitor of glucosylceramide synthase than this compound. This difference in potency, highlighted by the approximately 1000-fold lower IC50 value for Eliglustat, is a key factor in its pharmacological profile. Furthermore, the higher specificity of Eliglustat, with minimal off-target effects on other glycosidases in vitro, contrasts with Miglustat's known inhibition of intestinal disaccharidases. These in vitro findings provide a fundamental basis for understanding the distinct clinical profiles of these two substrate reduction therapies. Researchers and drug development professionals should consider these significant differences in in vitro efficacy when designing experiments and interpreting data related to glycosphingolipid metabolism and associated disorders.
References
- 1. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
Validating the Inhibitory Effect of Miglustat on Glucosylceramide Synthase (GCS) with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the inhibitory effect of Miglustat on its target enzyme, Glucosylceramide Synthase (GCS): pharmacological inhibition with Miglustat and genetic knockdown of the GCS-encoding gene (UGCG). Understanding the nuances, strengths, and weaknesses of each approach is critical for robust target validation in drug discovery and development. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of experiments aimed at confirming the on-target activity of Miglustat and other GCS inhibitors.
Introduction to Glucosylceramide Synthase (GCS) and Miglustat
Glucosylceramide Synthase (GCS), encoded by the UGCG gene, is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the formation of a vast array of GSLs that are integral components of cellular membranes and play crucial roles in cell signaling, recognition, and adhesion.[1][2] Dysregulation of GCS activity and GSL metabolism is implicated in various diseases, including lysosomal storage disorders like Gaucher disease and certain cancers.[3][4]
Miglustat (N-butyldeoxynojirimycin) is an iminosugar that acts as a competitive and reversible inhibitor of GCS.[5][6] By blocking GCS, Miglustat reduces the production of glucosylceramide and downstream GSLs, a therapeutic strategy known as substrate reduction therapy (SRT).[7] It is approved for the treatment of mild to moderate type 1 Gaucher disease.[5] Validating that the therapeutic effects of Miglustat are indeed due to its on-target inhibition of GCS is a fundamental step in its pharmacological characterization.
Comparative Analysis: Miglustat Inhibition vs. GCS Knockdown
A direct comparison of pharmacological inhibition and genetic knockdown provides a powerful approach to validate drug-target engagement. While both methods aim to reduce GCS activity, they operate through distinct mechanisms, and a convergence of their phenotypic effects provides strong evidence for on-target drug action.
Quantitative Comparison of Inhibitory Effects
| Parameter | Miglustat | GCS siRNA | Eliglustat | Venglustat |
| Mechanism of Action | Reversible competitive inhibitor of GCS[5][6] | Post-transcriptional gene silencing of UGCG mRNA | Potent, specific GCS inhibitor | Potent, brain-penetrant GCS inhibitor |
| IC50 for GCS | 5 - 50 µM[8] | Not Applicable | ~24 nM | Not specified |
| Effect on GCS mRNA | No direct effect | Significant reduction | No direct effect | No direct effect |
| Effect on GCS Protein | No direct effect on expression | Significant reduction | No direct effect | No direct effect |
| Effect on Glucosylceramide | Reduction[3] | Reduction[3] | Reduction | Reduction[8] |
| Downstream GSLs | Reduction[4] | Reduction | Reduction | Reduction[8] |
GCS: Glucosylceramide Synthase; GSL: Glycosphingolipid; IC50: Half-maximal inhibitory concentration; siRNA: Small interfering RNA.
Experimental Protocols
Robust and reproducible experimental design is paramount for the validation of drug targets. This section provides detailed methodologies for key experiments.
Genetic Knockdown of GCS using siRNA
This protocol outlines the steps for transiently knocking down the UGCG gene in a human cell line (e.g., HeLa cells).
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
Control siRNA (non-targeting)
-
UGCG-targeting siRNA duplexes (at least two different sequences are recommended)
-
6-well tissue culture plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA duplexes and transfection reagent.
-
For each well, dilute 20 pmol of siRNA into 50 µL of Opti-MEM I Medium. Mix gently.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA and protein levels.
-
mRNA Level: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for UGCG and a housekeeping gene for normalization.
-
Protein Level: Prepare cell lysates and perform Western blotting using an antibody specific for GCS and a loading control (e.g., GAPDH or β-actin).
-
Pharmacological Inhibition with Miglustat
This protocol describes the treatment of cultured cells with Miglustat to inhibit GCS activity.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Miglustat powder
-
Dimethyl sulfoxide (B87167) (DMSO) or water for dissolving Miglustat
-
Complete cell culture medium
-
6-well tissue culture plates
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Miglustat (e.g., 10 mM) in an appropriate solvent (e.g., sterile water or DMSO). Store at -20°C.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treatment:
-
Prepare working concentrations of Miglustat by diluting the stock solution in complete cell culture medium. A dose-response experiment (e.g., 1, 10, 50, 100 µM) is recommended to determine the optimal concentration.
-
Include a vehicle control (medium with the same concentration of solvent used for Miglustat).
-
Remove the old medium from the cells and add the medium containing Miglustat or vehicle.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Harvest the cells for analysis of GCS activity and glycosphingolipid levels.
GCS Activity Assay
This assay measures the enzymatic activity of GCS in cell lysates.
Materials:
-
Cell lysates from control, Miglustat-treated, and GCS siRNA-transfected cells
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
UDP-glucose
-
Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
Bovine Serum Albumin (BSA)
-
Stop solution (e.g., chloroform (B151607):methanol, 2:1 v/v)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reaction Mix: In each well of a 96-well plate, add the assay buffer, UDP-glucose, and BSA.
-
Add Cell Lysate: Add a standardized amount of protein from the cell lysates to each well.
-
Initiate Reaction: Start the reaction by adding the fluorescently-labeled ceramide substrate.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Extraction and Detection:
-
Extract the fluorescent product (glucosylceramide) into the organic phase.
-
Transfer the organic phase to a new plate.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis: Calculate the GCS activity as the rate of product formation per unit of protein per unit of time. Compare the activity in treated and knockdown samples to the control.
Lipidomics Analysis of Glycosphingolipids
This protocol outlines a general workflow for the analysis of GSLs using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell pellets
-
Lipid extraction solvents (e.g., chloroform, methanol, water)
-
Internal standards for various GSL species
-
LC-MS system
Procedure:
-
Lipid Extraction:
-
Homogenize cell pellets in a mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis and add internal standards.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the different lipid species using a suitable chromatography column (e.g., a HILIC column for GSLs).
-
Detect and identify the GSLs based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
-
-
Data Analysis:
-
Quantify the abundance of each GSL species by comparing its peak area to that of the corresponding internal standard.
-
Compare the GSL profiles of Miglustat-treated and GCS siRNA-transfected cells to the control cells.
-
Mandatory Visualizations
GCS Signaling Pathway
Caption: Glucosylceramide Synthase (GCS) signaling pathway and points of intervention.
Experimental Workflow for Validating GCS Inhibition
Caption: Experimental workflow for comparing Miglustat inhibition and GCS knockdown.
Logical Relationship for Target Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. RNAi-mediated inhibition of the glucosylceramide synthase (GCS) gene: A preliminary study towards a therapeutic strategy for Gaucher disease and other glycosphingolipid storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Miglustat Hydrochloride's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Miglustat hydrochloride, an inhibitor of glucosylceramide synthase (GCS), and its effects across various cell lines. It aims to offer a comprehensive resource for researchers investigating substrate reduction therapy for lysosomal storage disorders and its potential applications in oncology. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways affected by Miglustat and its alternatives.
Introduction to this compound
This compound is an orally active iminosugar that competitively and reversibly inhibits glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] By blocking this enzyme, Miglustat reduces the production of glucosylceramide and its downstream metabolites, which are implicated in the pathology of certain lysosomal storage diseases like Gaucher disease and Niemann-Pick disease type C.[3] Recent research has also explored its utility in cancer biology, where altered GSL expression is common.
Comparative Efficacy of Glucosylceramide Synthase Inhibitors
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and its alternatives in various cell lines. It is important to note that experimental conditions, such as the assay type and duration of treatment, can significantly influence these values.
| Compound | Cell Line(s) | IC50 Value | Notes |
| This compound | Various | 20 - 50 µM | Varies depending on the cell type and assay used for determination. |
| CuFi-1 | 2 µM | For anti-inflammatory activity, measured as a reduction in IL-8 expression. | |
| Genz-123346 (Eliglustat analog) | MDCK | 20 - 24 nM | Inhibition of glucosylceramide synthase.[4] |
| Not specified | 14 nM | Inhibition of GM1 ganglioside. | |
| Ibiglustat (Venglustat) | Fabry disease cells | Effective at 1 µM | Prevention of globotriaosylceramide (GL-3) accumulation. |
| Lucerastat | Not specified | Data not available | Investigational oral inhibitor of glucosylceramide synthase for Fabry disease.[5] |
| Dapagliflozin | Murine 3T3, Hepa 1-6 | No inhibition of GSL synthesis | Initially identified as a potential GCS inhibitor, but experimental validation did not confirm this activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound and other GCS inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (or alternative inhibitor) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or other inhibitors in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Glycosphingolipid (GSL) Analysis by Thin-Layer Chromatography (TLC)
This protocol describes the extraction and analysis of GSLs from cultured cells to assess the inhibitory effect of this compound.
Materials:
-
Cell scraper
-
Water (deionized)
-
TLC plates (silica gel 60)
-
Developing chamber
-
Orcinol-sulfuric acid spray reagent (for visualization)
-
Heating plate
Procedure:
-
Cell Harvesting: After treatment with this compound or a control, wash the cells with PBS and harvest them using a cell scraper.
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of water.
-
Add chloroform and methanol to the cell suspension to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).
-
Vortex the mixture vigorously and incubate at room temperature for 1-2 hours with occasional shaking to allow for lipid extraction.
-
Centrifuge the mixture to separate the phases. The lower phase contains the lipids.
-
-
Sample Preparation:
-
Carefully collect the lower lipid-containing phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).
-
-
Thin-Layer Chromatography:
-
Spot the lipid extracts onto a silica (B1680970) gel TLC plate.
-
Place the TLC plate in a developing chamber containing a solvent system appropriate for separating the GSLs of interest (e.g., chloroform:methanol:0.25% aqueous CaCl2 at a ratio of 60:40:9, v/v/v for gangliosides).
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and allow it to air dry completely.
-
Spray the plate with an orcinol-sulfuric acid reagent.
-
Heat the plate on a hot plate at approximately 100-120°C for a few minutes until the GSL bands become visible (typically as purple-violet bands).
-
-
Analysis: Compare the intensity of the GSL bands between the treated and control samples to assess the extent of inhibition.
Visualizing the Impact of this compound
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for cross-validation.
Downstream Cellular Consequences of GCS Inhibition
Inhibition of GCS by this compound leads to two primary biochemical changes: a decrease in the levels of glucosylceramide and downstream complex GSLs, and a potential accumulation of the substrate, ceramide. These alterations have significant downstream consequences on cellular processes.
-
Cell Cycle Arrest: The depletion of GSLs has been shown to induce cell cycle arrest at the G1/S and G2/M transitions.[3] This effect is thought to be mediated, at least in part, by a decrease in the activity of cyclin-dependent kinases (CDKs) such as p34cdc2 kinase and cdk2 kinase.[2]
-
Induction of Apoptosis: The accumulation of ceramide, a known pro-apoptotic second messenger, can trigger programmed cell death.[6] Ceramide-induced apoptosis can proceed through both caspase-dependent and caspase-independent pathways.[7][8] This involves the activation of stress-activated protein kinases (SAPK)/c-jun kinases (JNK) and p38 MAP kinase, as well as the release of pro-apoptotic factors from the mitochondria, such as cytochrome c.[6][9]
-
Alterations in Membrane Trafficking: GSLs are integral components of cellular membranes, particularly in lipid rafts, and play crucial roles in signal transduction and membrane trafficking.[10] Inhibition of GSL synthesis can disrupt these processes, affecting the function of membrane proteins and cellular signaling.
Conclusion
This compound and other inhibitors of glucosylceramide synthase offer valuable tools for studying the roles of glycosphingolipids in various cellular processes and hold therapeutic potential for a range of diseases. This guide provides a framework for the comparative evaluation of these compounds in different cell lines. The provided data, protocols, and pathway diagrams are intended to facilitate further research and drug development in this area. Researchers are encouraged to consider the specific context of their cell models and experimental goals when applying this information.
References
- 1. Inhibition of γ-secretase induces G2/M arrest and triggers apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Idorsia | Lucerastat [idorsia.com]
- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Analysis of Miglustat and Genz-123346 in the Regulation of Glycosphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for glycosphingolipid (GSL) storage disorders, substrate reduction therapy (SRT) has emerged as a viable oral treatment strategy. This approach aims to decrease the synthesis of GSLs to a level that can be managed by the deficient lysosomal enzymes responsible for their catabolism. At the forefront of SRT are inhibitors of glucosylceramide synthase (GCS), a pivotal enzyme in the GSL biosynthetic pathway. This guide provides a detailed comparative analysis of two such inhibitors: Miglustat, an approved therapeutic agent, and Genz-123346, a potent investigational compound.
Mechanism of Action: Targeting the Entry Point of Glycosphingolipid Synthesis
Both Miglustat and Genz-123346 exert their therapeutic effect by inhibiting glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][2] This initial step is the gateway to the synthesis of a vast array of complex GSLs, including gangliosides and globosides. By blocking this crucial step, both compounds effectively reduce the production of the primary substrate that accumulates in various GSL storage diseases.
Miglustat, an N-alkylated imino sugar analogue of D-glucose, acts as a competitive and reversible inhibitor of GCS.[3][4] Genz-123346 is also a potent inhibitor of GCS, sharing structural features with previously developed inhibitors that block the conversion of ceramide to GlcCer.[5]
Quantitative Comparison of Inhibitory Potency
A critical differentiator between these two compounds is their in vitro potency against glucosylceramide synthase. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this activity.
| Compound | Target Enzyme | IC50 Value | Reference |
| Miglustat | Glucosylceramide Synthase (GCS) | 5 - 50 µM | [6] |
| Genz-123346 | Glucosylceramide Synthase (GCS) | 14 nM (for inhibition of GM1 synthesis) | [2][7] |
| Cell Proliferation (3T3 cells) | 15.3 µM | [8] | |
| Cell Proliferation (Hepa 1-6 cells) | 7.3 µM | [8] |
The significantly lower IC50 value for Genz-123346 suggests a substantially higher in vitro potency in inhibiting GCS activity compared to Miglustat.
In Vivo Efficacy: Insights from Preclinical and Clinical Studies
Miglustat has undergone extensive clinical evaluation and is approved for the treatment of type 1 Gaucher disease and Niemann-Pick disease type C.[9][10] Clinical trials have demonstrated its efficacy in reducing liver and spleen volume, and improving hematological parameters in patients with Gaucher disease, indicative of reduced GSL accumulation.[6]
Genz-123346 has shown promise in preclinical models. In mouse models of polycystic kidney disease, administration of Genz-123346 resulted in a dose-dependent reduction of renal GlcCer and the downstream ganglioside GM3, leading to an effective inhibition of cystogenesis.[5] While direct comparative clinical data is not available, the potent in vitro activity of Genz-123346 suggests it could be a highly effective agent for substrate reduction.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of GCS inhibitors. Below are outlines of key experimental protocols.
Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the enzymatic activity of GCS and its inhibition by compounds like Miglustat and Genz-123346.
Principle: The assay quantifies the formation of a labeled glucosylceramide product from a labeled ceramide substrate and UDP-glucose.
Materials:
-
Cell or tissue lysates containing GCS
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Inhibitors (Miglustat, Genz-123346)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare reaction mixtures containing assay buffer, cell lysate, and varying concentrations of the inhibitor (or vehicle control).
-
Pre-incubate the mixtures at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol mixture).
-
Extract the lipids.
-
Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using HPLC.
-
Quantify the product by measuring its fluorescence.
-
Calculate the GCS activity and the percentage of inhibition at each inhibitor concentration to determine the IC50 value.[11]
Analysis of Glycosphingolipid Levels by HPLC-Mass Spectrometry
This method allows for the quantification of various GSL species in cells or tissues following treatment with inhibitors.
Principle: GSLs are extracted from biological samples, separated by high-performance liquid chromatography (HPLC), and then detected and quantified by mass spectrometry (MS).
Materials:
-
Treated and untreated cells or tissue samples
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Solid-phase extraction (SPE) columns for GSL enrichment
-
HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF)
-
Internal standards for quantification
Procedure:
-
Lipid Extraction: Homogenize the biological sample and extract total lipids using a method such as the Folch procedure (chloroform/methanol/water).
-
GSL Enrichment: Separate GSLs from other lipid classes using SPE. Neutral and acidic GSLs can be eluted separately.
-
HPLC Separation: Inject the enriched GSL fraction into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase or HILIC). Use a gradient elution program to separate the different GSL species based on their polarity.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. The GSLs are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio (m/z) is determined.
-
Quantification: Identify and quantify individual GSL species by comparing their retention times and m/z values to known standards. Use internal standards to correct for variations in extraction and ionization efficiency.[9][12]
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism and experimental approach, the following diagrams are provided.
Caption: Glycosphingolipid biosynthesis pathway and points of inhibition.
Caption: Experimental workflow for comparative analysis.
Conclusion
Both Miglustat and Genz-123346 are inhibitors of glucosylceramide synthase, a key enzyme in glycosphingolipid metabolism. The available data indicates that Genz-123346 is a significantly more potent inhibitor in vitro than Miglustat. While Miglustat has established clinical efficacy, the preclinical data for Genz-123346 suggests it holds considerable promise as a next-generation substrate reduction therapy agent. Further head-to-head comparative studies, particularly in in vivo models of GSL storage disorders, are warranted to fully elucidate their relative therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such crucial comparative analyses.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of underivatized glycosphingolipids by high-performance liquid chromatography/atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Miglustat and Venglustat in Preclinical Models of Tay-Sachs Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent iminosugars, Miglustat and Venglustat, investigated as substrate reduction therapies for Tay-Sachs disease. The data presented is derived from preclinical studies in animal models of GM2 gangliosidoses, including Tay-Sachs and the closely related Sandhoff disease, offering insights into their respective potencies, efficacies, and modes of action.
Introduction to Substrate Reduction Therapy in Tay-Sachs Disease
Tay-Sachs disease is a devastating neurodegenerative lysosomal storage disorder caused by mutations in the HEXA gene, leading to a deficiency of the enzyme β-hexosaminidase A. This enzymatic defect results in the accumulation of GM2 ganglioside, primarily in the neurons of the central nervous system, leading to progressive neurological damage. Substrate reduction therapy (SRT) aims to inhibit the synthesis of glucosylceramide, a precursor for most gangliosides including GM2, thereby reducing the rate of substrate accumulation to a level that the residual enzyme activity can manage. Both Miglustat and Venglustat are inhibitors of glucosylceramide synthase (GCS), the key enzyme in this pathway.
Comparative Analysis of Miglustat and Venglustat
Table 1: In Vitro Potency Against Glucosylceramide Synthase (GCS)
| Iminosugar | Target Enzyme | IC50 (Enzyme Assay) | IC50 (Cellular Assay) | Citation(s) |
| Miglustat | Glucosylceramide Synthase | 10-50 µM | Not specified | [1][2] |
| Venglustat | Glucosylceramide Synthase | 76.5 nM | 165 nM | [3] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical Efficacy in GM2 Gangliosidosis Mouse Models
| Iminosugar | Animal Model | Key Efficacy Endpoint | Treatment Group (Drug) | Control Group (Untreated) | Percentage Improvement/Difference | Citation(s) |
| Miglustat | Tay-Sachs Mouse (Hexa-/-) | Brain GM2 Ganglioside Levels | ~50% reduction | Baseline | ~50% reduction in GM2 accumulation | [4][5][6] |
| Venglustat | Sandhoff Mouse (Hexb-/-) | Brain GM2 Ganglioside Levels | ≥50% reduction | Baseline | At least 50% reduction in brain GM2 levels | [7] |
| Venglustat | Sandhoff Mouse (Hexb-/-) | Lifespan | Increased lifespan | Median survival of untreated mice | 17.5% increase in lifespan | [8] |
Note: The Sandhoff mouse model is a more severe form of GM2 gangliosidosis and is often used to evaluate therapies for Tay-Sachs disease due to the shared pathology of GM2 accumulation.
Table 3: Pharmacokinetic Properties
| Iminosugar | CNS Penetration | Oral Bioavailability | Terminal Half-life | Citation(s) |
| Miglustat | Yes | ~40-60% (rat) | 6-7 hours (human) | [9][10] |
| Venglustat | Yes (designed for brain penetration) | Rapidly absorbed (human) | ~29-31 hours (human) | [11][12][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Tay-Sachs disease pathogenesis and the point of intervention for iminosugar-based substrate reduction therapy.
Caption: A generalized workflow for the preclinical evaluation of iminosugars in Tay-Sachs disease models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of Miglustat and Venglustat.
Protocol 1: In Vivo Efficacy Study in a GM2 Gangliosidosis Mouse Model
-
Animal Model: Tay-Sachs (Hexa-/-) or Sandhoff (Hexb-/-) mice and wild-type littermates are used. Animals are housed under standard laboratory conditions.
-
Drug Administration:
-
Miglustat or Venglustat is mixed into the powdered rodent chow at a specified concentration (e.g., mg/kg of diet).
-
Treatment is initiated at a predefined age (e.g., post-weaning) and continued for a specified duration.
-
The control group receives the same diet without the drug.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, mice are euthanized.
-
Brains are harvested, and specific regions (e.g., cortex, cerebellum) are dissected.
-
Tissues are snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis or fixed in 4% paraformaldehyde for immunohistochemistry.
-
-
GM2 Ganglioside Quantification (LC-MS/MS):
-
Lipids are extracted from brain homogenates using a solvent mixture (e.g., chloroform/methanol).
-
The extracted lipids are subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify GM2 ganglioside levels.
-
Results are typically normalized to tissue weight.
-
-
Immunohistochemistry:
-
Fixed brain tissue is sectioned using a cryostat or vibratome.
-
Sections are incubated with primary antibodies against markers of lysosomal storage (e.g., LAMP1), astrogliosis (e.g., GFAP), or microgliosis (e.g., Iba1).
-
Following incubation with fluorescently labeled secondary antibodies, sections are imaged using a confocal microscope.
-
The intensity and area of staining are quantified to assess the extent of pathology.
-
Discussion and Conclusion
The available preclinical data suggests that both Miglustat and Venglustat are effective in reducing the primary pathological hallmark of Tay-Sachs disease, the accumulation of GM2 ganglioside in the brain. Venglustat demonstrates significantly higher potency in inhibiting glucosylceramide synthase in vitro compared to Miglustat. This higher potency may translate to lower required doses and potentially a better side-effect profile, although this needs to be confirmed in direct comparative clinical trials.
The development of Venglustat, a second-generation, brain-penetrant GCS inhibitor, represents a significant advancement in the pursuit of effective substrate reduction therapies for GM2 gangliosidoses. While clinical trials for Miglustat in Tay-Sachs disease have not shown significant clinical benefit in slowing disease progression, the preclinical efficacy of Venglustat in a related severe mouse model offers hope for a more effective treatment.[9][15]
Further head-to-head preclinical studies in the same Tay-Sachs model would be invaluable for a more direct comparison of their efficacy and for elucidating the full therapeutic potential of these iminosugars. The data presented in this guide is intended to provide a comprehensive overview based on the current scientific literature to aid researchers in the ongoing development of therapies for Tay-Sachs disease.
References
- 1. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acelinktherapeutics.com [acelinktherapeutics.com]
- 4. Portico [access.portico.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Substrate Reduction Therapy for Sandhoff Disease through Inhibition of Glucosylceramide Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzforum.org [alzforum.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, Safety, and Tolerability of Single-Dose Orally Administered Venglustat in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miglustat in late-onset Tay-Sachs disease: a 12-month, randomized, controlled clinical study with 24 months of extended treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Miglustat Hydrochloride: A Comparative Guide to its Efficacy in Rescuing F508del-CFTR Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Miglustat hydrochloride's performance in rescuing the trafficking of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). Its efficacy is evaluated against other therapeutic alternatives, supported by experimental data from peer-reviewed studies.
Executive Summary
Cystic fibrosis is a genetic disorder characterized by defects in the CFTR protein, an ion channel crucial for maintaining fluid balance across epithelial surfaces. The F508del mutation leads to misfolding and premature degradation of the CFTR protein, preventing its transit to the cell membrane. "Corrector" molecules aim to rescue this trafficking defect. Miglustat, an α-glucosidase inhibitor, has been investigated as a potential corrector. This guide presents available data on Miglustat's effectiveness and compares it with other corrector molecules, such as Lumacaftor (VX-809) and Tezacaftor (VX-661). While direct head-to-head quantitative comparisons in the same experimental systems are limited in the published literature, this guide synthesizes the available data to provide a comparative overview.
Mechanism of Action
Miglustat's proposed mechanism for rescuing F508del-CFTR involves its role as a chemical chaperone. By inhibiting α-glucosidase I and II in the endoplasmic reticulum (ER), it is thought to prevent the interaction between the misfolded F508del-CFTR protein and the chaperone calnexin[1]. This interference allows a portion of the F508del-CFTR to escape ER-associated degradation and traffic to the cell surface, where it can function as a chloride channel.
In contrast, other correctors like Lumacaftor are believed to directly bind to the F508del-CFTR protein, improving its conformational stability and facilitating its proper folding.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of Miglustat and other CFTR correctors. Direct comparisons should be made with caution due to variations in experimental models and conditions across different studies.
Table 1: Effect of Correctors on F508del-CFTR Maturation (Western Blot)
| Compound | Cell Line | Concentration | Treatment Duration | Band C / (Band B + C) Ratio (Fold Increase vs. Control) | Reference |
| Miglustat | CFBE41o- | 100 µM | 24 hours | Data not consistently reported in this format | - |
| Lumacaftor (VX-809) | CFBE41o- | 3 µM | 24 hours | ~8-fold | [2] |
| Tezacaftor (VX-661) + Elexacaftor (VX-445) | CFBE41o- | 3 µM each | 24 hours | Significant increase | [3] |
Note: The "Band C / (Band B + C)" ratio represents the proportion of mature, fully glycosylated CFTR (Band C) to the total CFTR protein (immature Band B + mature Band C). An increase in this ratio indicates improved protein trafficking and maturation.
Table 2: Effect of Correctors on F508del-CFTR Chloride Channel Function (Ussing Chamber)
| Compound | Cell/Tissue Model | Concentration | Forskolin-Stimulated Isc (µA/cm²) (Mean ± SEM) | Fold Increase vs. Control | Reference |
| Miglustat | F508del Mice Nasal Epithelia | 50 picomoles (intranasal) | Normalized chloride conductance | - | [4] |
| Lumacaftor (VX-809) | F508del-HBE | 3 µM | 7.8 ± 1.3 | ~4-fold | [5] |
| Lumacaftor/Ivacaftor (B1684365) | F508del/F508del Patients | Oral | -11.8 ± 1.3 mmol/L (Sweat Chloride Change) | - | [6] |
| Tezacaftor/Elexacaftor/Ivacaftor | F508del-HBE | 3µM/3µM/1µM | Significantly increased | - | [7][8] |
Note: Isc (short-circuit current) is a measure of ion transport across the epithelium. An increase in forskolin-stimulated Isc indicates enhanced CFTR-mediated chloride secretion.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Western Blotting for CFTR Maturation
-
Cell Lysis:
-
Culture cells (e.g., CFBE41o- expressing F508del-CFTR) to confluence.
-
Treat cells with the desired corrector compound (e.g., Miglustat, Lumacaftor) for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by heating in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a 6% Tris-Glycine polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the intensity of Band B (immature) and Band C (mature) of CFTR.
-
Ussing Chamber Assay for Chloride Secretion
-
Cell Culture on Permeable Supports:
-
Seed human bronchial epithelial (HBE) cells from F508del homozygous donors onto permeable filter supports (e.g., Transwell inserts).
-
Culture the cells at an air-liquid interface to promote differentiation into a polarized epithelium.
-
Treat the cells with corrector compounds for the desired duration.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in Ussing chambers, separating the apical and basolateral compartments.
-
Fill both compartments with Krebs-bicarbonate Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Voltage-clamp the transepithelial potential to 0 mV and continuously measure the Isc.
-
Add amiloride (B1667095) to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (B1673556) (to increase intracellular cAMP) to the basolateral chamber.
-
Add a CFTR potentiator (e.g., ivacaftor or genistein) to the apical side to maximize channel opening.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc in response to each pharmacological agent. The magnitude of the forskolin-stimulated and CFTR inhibitor-sensitive Isc reflects the level of functional CFTR at the cell surface.
-
Patch-Clamp Electrophysiology for Single-Channel Recording
-
Cell Preparation:
-
Culture cells expressing F508del-CFTR (e.g., CHO or HEK293 cells) on glass coverslips.
-
Treat the cells with corrector compounds for the desired duration.
-
-
Patch-Clamp Recording:
-
Use the excised inside-out patch-clamp configuration.
-
Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Excise the membrane patch, with the intracellular side facing the bath solution.
-
Perfuse the patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.
-
-
Data Acquisition and Analysis:
-
Record single-channel currents at a fixed holding potential.
-
Analyze the recordings to determine the channel open probability (Po), single-channel conductance, and mean open and closed times.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating F508del-CFTR corrector compounds.
Conclusion
The available evidence suggests that this compound can partially rescue the trafficking of F508del-CFTR, likely by interfering with the interaction between the misfolded protein and calnexin in the ER. However, quantitative data directly comparing its efficacy to newer generation correctors like Lumacaftor, Tezacaftor, and Elexacaftor is scarce. The combination therapies involving these newer correctors have shown significant clinical benefits in patients with at least one F508del allele. While Miglustat represents an interesting therapeutic approach, further head-to-head studies are required to definitively establish its position in the landscape of CFTR corrector therapies. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Cystic Fibrosis Patients Homozygous for F508del with Lumacaftor-Ivacaftor (Orkambi®) Restores Defective CFTR Channel Function in Circulating Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumacaftor/Ivacaftor Treatment of Patients with Cystic Fibrosis Heterozygous for F508del‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
Miglustat's Impact on Synaptic Plasticity: A Comparative Analysis of Published Findings
For Immediate Release
A comprehensive review of published research confirms the therapeutic potential of Miglustat in restoring synaptic plasticity, offering a beacon of hope for neurological disorders characterized by its impairment, such as Niemann-Pick type C (NPC) disease. This guide synthesizes key experimental findings, provides detailed methodologies, and compares Miglustat with other emerging therapeutic alternatives.
Restoring Synaptic Function: Miglustat's Efficacy in Niemann-Pick Type C Disease
Niemann-Pick type C disease is a rare neurodegenerative disorder characterized by the accumulation of glycosphingolipids in lysosomes, leading to a cascade of cellular dysfunctions, including impaired synaptic plasticity.[1] Studies in a mouse model of NPC (NPC1-/- mice) have demonstrated a significant deficit in long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.[2]
Treatment with Miglustat has been shown to rescue this LTP deficit. The table below summarizes the key quantitative data from a pivotal study by Vainshtein et al. (2016), illustrating the restoration of synaptic potentiation in Miglustat-treated NPC1-/- mice.
| Treatment Group | Post-Tetanic Potentiation (PTP) (% of Baseline PS Amplitude) | Long-Term Potentiation (LTP) at 60 min (% of Baseline PS Amplitude) |
| Wild-Type (WT) | 323.8 ± 29.8 | 195.6 ± 29.8 |
| NPC1-/- | 221.8 ± 42.5 | 103.3 ± 20.9 |
| NPC1-/- + Miglustat | 355.7 ± 46.8 | 211.1 ± 29.1[2] |
These findings highlight Miglustat's ability to not only prevent the decline in synaptic plasticity but to restore it to levels comparable to those in healthy wild-type animals.
Unraveling the Mechanism: The ERK Signaling Pathway
The beneficial effects of Miglustat on synaptic plasticity are linked to its ability to restore the activity of the Extracellular signal-regulated kinase (ERK) signaling pathway.[2] In NPC1-/- mice, the impairment in LTP is associated with a lack of ERK phosphorylation following tetanic stimulation.[2] Miglustat administration has been shown to rescue this deficit, suggesting a crucial role for the ERK pathway in its therapeutic mechanism.
The accumulation of glycosphingolipids, such as sphingosine, is thought to disrupt cellular calcium homeostasis, which is a critical upstream regulator of the ERK pathway. By inhibiting glucosylceramide synthase, Miglustat reduces the buildup of these lipids, thereby potentially normalizing calcium signaling and, consequently, restoring ERK activation and synaptic plasticity.
Figure 1. Proposed signaling pathway of Miglustat's effect on synaptic plasticity in NPC disease.
Experimental Workflow for Assessing Synaptic Plasticity
The evaluation of Miglustat's effect on LTP typically involves the following experimental workflow:
Figure 2. Experimental workflow for LTP measurement in hippocampal slices.
A Comparative Look at Alternative Therapies
While Miglustat has shown promise, other therapeutic strategies for NPC are also under investigation. These alternatives employ different mechanisms of action to address the complex pathology of the disease.
| Therapeutic Agent | Mechanism of Action | Reported Effects on Neurological Symptoms | Direct Evidence on Synaptic Plasticity (LTP/LTD) |
| Miglustat | Substrate reduction therapy (inhibits glucosylceramide synthase) | Stabilization of neurological progression.[3] | Rescues LTP deficit in NPC1-/- mice.[2] |
| Arimoclomol (B1213184) | Amplifies the heat shock response, aiding in protein folding and lysosomal function. | Slowed disease progression in clinical trials.[4][5] | Data on direct effects on LTP/LTD is not yet widely published. |
| VTS-270 (2-hydroxypropyl-β-cyclodextrin) | Cholesterol-chelating agent that facilitates cholesterol egress from lysosomes. | Slowed disease progression in clinical trials.[6] | Data on direct effects on LTP/LTD is not yet widely published. |
It is important to note that while Arimoclomol and VTS-270 have demonstrated clinical benefits in slowing the overall progression of NPC, direct experimental evidence of their impact on synaptic plasticity, specifically LTP and LTD, is not as extensively documented as it is for Miglustat. Further research in this area is warranted to fully understand their neurophysiological effects.
Detailed Experimental Protocols
Reproducing published findings is a cornerstone of scientific progress. Below are the detailed methodologies for the key experiments cited in this guide.
In Vivo Miglustat Administration and Hippocampal Slice Preparation
Animal Model: NPC1-/- mice and wild-type littermates are used.
Drug Administration: Miglustat is administered orally (e.g., via gavage) at a specified dose (e.g., 30 mg/kg) daily for a defined period (e.g., from postnatal day 21 to the day of the experiment).[2]
Hippocampal Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampi are dissected out.
-
Transverse hippocampal slices (typically 350-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least one hour before recording.
Electrophysiological Recording of Long-Term Potentiation (LTP)
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C).
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic transmission is recorded for a stable period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the baseline average. LTP is quantified as the percentage increase in the fEPSP slope in the last 10-20 minutes of the recording period compared to the baseline.
Conclusion
References
- 1. Sphingosine 1-phosphate activates Erk-1/-2 by transactivating epidermal growth factor receptor in rat-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy results from a 12-month double-blind randomized trial of arimoclomol for treatment of Niemann-Pick disease type C (NPC): Presenting a rescored 4-domain NPC Clinical Severity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
Miglustat Hydrochloride's Impact on Sphingomyelin Synthesis: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological compounds on cellular lipid metabolism is paramount. This guide provides a comprehensive in vitro comparison of Miglustat hydrochloride's effect on sphingomyelin (B164518) synthesis, juxtaposed with other key modulators of the sphingolipid pathway. The data presented herein is curated from peer-reviewed studies to facilitate an objective evaluation of these compounds' performance.
This compound, an inhibitor of glucosylceramide synthase, is primarily known for its role in substrate reduction therapy for glycosphingolipid storage disorders. However, its influence extends to other arms of the intricate sphingolipid metabolic network, including the synthesis of sphingomyelin. By inhibiting the conversion of ceramide to glucosylceramide, Miglustat indirectly increases the availability of ceramide, a key precursor for sphingomyelin synthesis. This can lead to an upregulation of sphingomyelin levels within the cell.
This guide will delve into the quantitative effects of Miglustat and its alternatives on sphingomyelin synthesis, provide detailed experimental methodologies for the cited experiments, and visualize the relevant biochemical pathways and experimental workflows.
Comparative Analysis of Sphingolipid Modulators on Sphingomyelin Synthesis
The following table summarizes the in vitro effects of this compound and other selected compounds on sphingomyelin levels and the activity of enzymes involved in its synthesis.
| Compound | Primary Target | Cell Type | Concentration | Duration | Effect on Sphingomyelin Levels/Synthesis | Reference |
| This compound | Glucosylceramide synthase (GCS) | H3K27 mutant diffuse midline glioma (DMG) | Not specified | Not specified | Increased expression | [1] |
| Eliglustat | Glucosylceramide synthase (GCS) | H3K27 mutant diffuse midline glioma (DMG) | Not specified | Not specified | Increased expression | [1] |
| Primary hippocampal neurons | 100 nM | Not specified | No significant effect on total sphingomyelin | [2] | ||
| D609 | Sphingomyelin synthase (SMS) | Huh7 | Dose-dependent | Not specified | Decreased SMS activity (23% and 50% inhibition) | [3] |
| U118 | Not specified | Not specified | 30% decrease in sphingomyelin mass | |||
| Myriocin | Serine palmitoyltransferase (SPT) | CHO | Not specified | Not specified | Markedly decreased | [4] |
| HepG2 | 200 µM | 24 hours | 47% reduction | [5] | ||
| Primary murine hepatocytes | 200 µM | 24 hours | 38% reduction | [5] | ||
| GW4869 | Neutral sphingomyelinase (nSMase) | Human Retinal Ganglion Cells (hRGCs) | 10 µM | 24 hours | Indirectly suggested increase (27% reduction in ceramide, a product of SM hydrolysis) | [6] |
| siRNA targeting SMS1 | Sphingomyelin synthase 1 (SMS1) | Jurkat | Not specified | Not specified | Decreased sphingomyelin mass | [7] |
Visualizing the Sphingolipid Metabolic Pathway
The following diagram illustrates the central role of ceramide in sphingolipid metabolism and highlights the enzymatic step inhibited by this compound, leading to an increased substrate pool for sphingomyelin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myriocin-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral sphingomyelinase inhibition promotes local and network degeneration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of sphingomyelin synthase 1 by small interference RNA is associated with enhanced ceramide production and apoptosis after photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Miglustat Hydrochloride as a Glucosylceramide Synthase (GCS) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miglustat (B1677133) hydrochloride's performance as a Glucosylceramide Synthase (GCS) inhibitor against other alternatives, supported by experimental data. The following sections detail the specificity of Miglustat and its competitors, present quantitative data for easy comparison, outline experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Executive Summary
Miglustat hydrochloride is an established inhibitor of Glucosylceramide Synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1][2][3] While effective in reducing the substrate load in glycosphingolipid storage disorders, its clinical use is often accompanied by significant gastrointestinal and neurological side effects.[4] These adverse events are largely attributed to its "off-target" inhibition of other enzymes, most notably intestinal disaccharidases.[3][4]
Newer generation GCS inhibitors, such as Eliglustat and Venglustat, have been developed with the aim of improved potency and specificity. This guide directly compares the inhibitory profiles of these three compounds to provide researchers with a clear, data-driven assessment of their relative specificity. The data indicates that while Miglustat is a potent inhibitor of its target, it exhibits significant activity against several other enzymes. In contrast, Eliglustat and Venglustat demonstrate a more refined specificity profile, with Eliglustat in particular showing minimal off-target activity at therapeutic concentrations.
Comparative Inhibitory Profile
The following tables summarize the half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) of this compound, Eliglustat, and Venglustat against their primary target, GCS, and key off-target enzymes.
Table 1: On-Target Potency against Glucosylceramide Synthase (GCS)
| Compound | IC50 (nM) | Species/System | Reference |
| This compound | 10,000 - 50,000 | Human | [4] |
| Eliglustat | ~25 | Human | [4] |
| Venglustat (Ibiglustat) | 76.5 | MDCK cell lysate | [5] |
Table 2: Off-Target Activity against Intestinal Disaccharidases
| Compound | Enzyme | Ki / IC50 (µM) | Notes | Reference |
| This compound | Sucrase | 0.26 | Potent inhibition | [6] |
| Maltase | 0.37 | Potent inhibition | [6] | |
| Lactase | - | Mild interference | [7] | |
| Eliglustat | Sucrase | >10 | No significant inhibition | [8] |
| Maltase | >10 | No significant inhibition | [8] | |
| Venglustat (Ibiglustat) | - | Data not available |
Table 3: Off-Target Activity against Other Key Enzymes
| Compound | Enzyme | IC50 (µM) | Notes | Reference |
| This compound | α-Glucosidase I & II | - | Known inhibitor | [9] |
| Non-lysosomal Glucosylceramidase (GBA2) | - | Known inhibitor | [10] | |
| N-Terminal Methyltransferase 1 (NTMT1) | Data not available | |||
| Eliglustat | α-Glucosidase I & II | >2500 | Minimal inhibition | [8] |
| Non-lysosomal Glucosylceramidase (GBA2) | 1600 | Weak inhibition | [8] | |
| N-Terminal Methyltransferase 1 (NTMT1) | >100 | No significant inhibition | [11] | |
| Venglustat (Ibiglustat) | α-Glucosidase I & II | Data not available | ||
| Non-lysosomal Glucosylceramidase (GBA2) | Data not available | |||
| N-Terminal Methyltransferase 1 (NTMT1) | 0.42 | Potent inhibition | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jnjlabels.com [jnjlabels.com]
- 4. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acelinktherapeutics.com [acelinktherapeutics.com]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Miglustat Hydrochloride and Other Glucosylceramide Synthase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of dose-response curves for Miglustat hydrochloride and its alternatives. It includes detailed experimental protocols and visual representations of key biological pathways and workflows.
This compound is an inhibitor of the enzyme glucosylceramide synthase (GCS), which plays a crucial role in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, Miglustat reduces the accumulation of glucosylceramide, making it a therapeutic option for certain lysosomal storage disorders like Gaucher disease type 1 and Niemann-Pick disease type C. This guide compares the in vitro potency of Miglustat with other GCS inhibitors, providing a basis for understanding their relative efficacy.
Comparative Dose-Response Data
The potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and its alternatives against their primary target, glucosylceramide synthase. Lower IC50 values are indicative of greater potency.
| Compound | Target | IC50 Value | Cell/System Type |
| Miglustat | Ceramide-specific glucosyl transferase | 32 µM | Not specified |
| β-glucosidase 2 | 81 µM | Not specified | |
| Eliglustat | Glucosylceramide synthase | 10 ng/mL (~24 nM)[1][2][3][4] | In vitro |
| Glucosylceramide synthase | 20 nM[2] | Intact MDCK cells | |
| Glucosylceramide synthase | 115 nM[5] | MDCK cell homogenates | |
| Lucerastat (B1675357) | Glucosylceramide synthase | Median of 11 µM (for Gb3 reduction)[6][7] | Cultured Fabry patient fibroblasts |
| Venglustat (Ibiglustat) | Glucosylceramide synthase | 76.5 nM[8] | MDCK lysate (enzyme assay) |
| Glucosylceramide synthase | 165 nM[8] | K562 cells (cellular assay) | |
| AL00804 | Glucosylceramide synthase | 11.7 nM[8] | MDCK lysate (enzyme assay) |
| Glucosylceramide synthase | 9.7 nM[8] | K562 cells (cellular assay) |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell type and assay methodology used.
Experimental Protocols
The determination of IC50 values for glucosylceramide synthase inhibitors typically involves an in vitro enzyme activity assay. The following is a generalized protocol for such an experiment.
Objective: To determine the concentration of an inhibitor that reduces the activity of glucosylceramide synthase by 50%.
Materials:
-
Cell line expressing glucosylceramide synthase (e.g., MDCK or K562 cells)[2][8]
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Substrates: Ceramide and radiolabeled or fluorescently-tagged UDP-glucose
-
Test compounds (Miglustat and alternatives) at various concentrations
-
Reaction buffer
-
Scintillation counter or fluorescence plate reader
-
96-well plates
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to a sufficient density.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer to release the cellular proteins, including glucosylceramide synthase.
-
Centrifuge the lysate to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add varying concentrations of the test inhibitor (e.g., Miglustat, Eliglustat) to the wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrates (ceramide and labeled UDP-glucose).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the reaction to proceed.
-
-
Detection of Product:
-
Stop the reaction.
-
Separate the product (labeled glucosylceramide) from the unreacted labeled substrate. This can be achieved through methods like liquid-liquid extraction or chromatography.
-
Quantify the amount of labeled product formed using a scintillation counter (for radiolabels) or a fluorescence reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Plot the inhibitor concentration on the x-axis (log scale) and the percentage of inhibition on the y-axis.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of Miglustat's action, the following diagrams have been generated.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acelinktherapeutics.com [acelinktherapeutics.com]
Independent Verification of Miglustat's Therapeutic Potential in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic potential of Miglustat with alternative therapies. The information is compiled from independently verified studies in established animal models of lysosomal storage disorders, primarily Niemann-Pick type C (NP-C) disease, Gaucher disease, and Sandhoff disease. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to support the findings.
Mechanism of Action: Substrate Reduction Therapy
Miglustat is an inhibitor of the enzyme glucosylceramide synthase (GCS), which catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs)[1][2]. In lysosomal storage disorders such as Gaucher disease and NP-C, genetic defects lead to the accumulation of these GSLs within lysosomes, causing cellular dysfunction and progressive disease pathology. By inhibiting GCS, Miglustat reduces the rate of GSL synthesis, thereby decreasing the accumulation of the toxic substrate. This approach is known as substrate reduction therapy (SRT)[1].
Beyond its primary mechanism, preclinical studies suggest that Miglustat may also modulate intracellular calcium homeostasis, which is often dysregulated in these disorders[3]. The reduction in GSLs is thought to influence calcium signaling pathways, although the precise mechanisms are still under investigation[3].
Preclinical Efficacy of Miglustat
Niemann-Pick Type C (NP-C) Disease
Preclinical studies in mouse and feline models of NP-C have demonstrated the therapeutic potential of Miglustat. Treatment has been shown to delay the onset of neurological symptoms, reduce the storage of gangliosides (GM2 and GM3) in the brain, and significantly extend lifespan[3][4].
dot
Caption: Miglustat's effect on NP-C disease progression.
Gaucher Disease
In preclinical models of Gaucher disease, Miglustat has been shown to decrease the accumulation of glucosylceramide, the primary substrate that builds up in this condition[5]. This reduction in substrate has been associated with improvements in hematological parameters and organ volume, consistent with the therapeutic goals for Gaucher disease treatment[5].
Sandhoff Disease
Studies in a mouse model of Sandhoff disease, another GM2 gangliosidosis, have shown that Miglustat treatment can delay symptom onset, reduce GSL storage, and extend life expectancy by approximately 40%[6].
Comparative Preclinical Data
The following tables summarize the quantitative data from preclinical studies comparing Miglustat with placebo/untreated controls and alternative therapies.
| Table 1: Efficacy of Miglustat in NP-C Animal Models | |||
| Parameter | Animal Model | Treatment Group | Outcome |
| Lifespan | Npc1-/- Mouse | Untreated | Median survival: ~80-90 days |
| Miglustat | Increased lifespan[3] | ||
| Feline NP-C | Untreated | Mean time to euthanasia: 20.5 ± 4.8 weeks[4] | |
| Miglustat | Mean time to euthanasia: 35.7 ± 0.6 weeks[4] | ||
| Neurological Function | Npc1-/- Mouse | Untreated | Impaired synaptic plasticity[7] |
| Miglustat | Rescued synaptic plasticity deficits[7] | ||
| Ganglioside Storage | Feline NP-C | Untreated | Widespread accumulation of GM2 and GM3 gangliosides[4] |
| Miglustat | Qualitatively less accumulation of GM2 and GM3 gangliosides[4] |
| Table 2: Efficacy of Miglustat in Sandhoff Disease Mouse Model | |||
| Parameter | Animal Model | Treatment Group | Outcome |
| Lifespan | Hexb-/- Mouse | Untreated | Death by 4-5 months of age[6] |
| Miglustat (NB-DNJ) | ~40% increase in life expectancy[6] | ||
| GSL Storage (Brain) | Hexb-/- Mouse | Untreated | High levels of GM2 and GA2 |
| Miglustat (NB-DNJ) | GM2 reduced by 41%, GA2 reduced by 35%[6] | ||
| GSL Storage (Liver) | Hexb-/- Mouse | Untreated | High levels of GM2 and GA2 |
| Miglustat (NB-DNJ) | GM2 reduced by 86%, GA2 reduced by 38%[6] |
Comparison with Alternative Therapies
Lucerastat (Second-Generation SRT)
Lucerastat is a second-generation substrate reduction therapy that also inhibits glucosylceramide synthase. Preclinical studies in a Sandhoff disease mouse model suggested it may have greater therapeutic efficacy than Miglustat, with the potential for better tolerability at higher doses, leading to extended life expectancy and a greater delay in symptom onset. However, direct head-to-head quantitative preclinical data is limited in publicly available literature.
Arimoclomol (Heat Shock Protein Amplifier)
Arimoclomol works by amplifying the heat shock response, which can help in the proper folding of mutated proteins and improve lysosomal function. In preclinical studies, and subsequently in clinical trials, Arimoclomol has been investigated in combination with Miglustat for NP-C. This combination therapy has shown promise for enhanced efficacy.
Experimental Protocols
Animal Models
-
Niemann-Pick Type C (Npc1-/-) Mouse Model: These mice have a spontaneous mutation in the Npc1 gene, leading to a phenotype that closely mimics human NP-C disease, including progressive neurodegeneration and reduced lifespan.
-
Feline NP-C Model: This is a naturally occurring model of NP-C in cats that presents with neurological and visceral pathology similar to the human disease.
-
Sandhoff Disease (Hexb-/-) Mouse Model: These mice have a targeted disruption of the Hexb gene, leading to a deficiency of β-hexosaminidase and the accumulation of GM2 and GA2 gangliosides, resulting in a severe neurodegenerative phenotype.
Drug Administration
-
Miglustat (N-butyldeoxynojirimycin, NB-DNJ): In preclinical mouse studies, Miglustat is typically administered orally, either mixed in the diet or via oral gavage. Dosing regimens vary between studies but are often in the range of 600-1200 mg/kg/day[8]. In the feline NP-C model, an oral dose of 25 mg/kg has been used[4].
Key Experimental Assays
-
Lifespan Analysis: Animals are monitored daily, and the date of death or euthanasia (due to reaching a humane endpoint) is recorded. Survival curves are typically generated using the Kaplan-Meier method.
-
Neurological Function Assessment: A battery of behavioral tests is used to assess motor coordination, balance, and overall neurological function. Common tests in mouse models include:
-
Rotarod test: Measures motor coordination and balance by assessing the time a mouse can remain on a rotating rod.
-
Beam walk test: Assesses balance and gait by measuring the time and number of foot slips a mouse makes while traversing a narrow beam.
-
Hindlimb clasping: A simple test where the mouse is suspended by its tail, and the degree of hindlimb clasping is scored as an indicator of neurological deficit.
-
-
Quantification of Glycosphingolipid Storage:
-
Tissue Extraction: Brain, liver, and other relevant tissues are harvested and homogenized. Lipids are extracted using standard methods (e.g., Folch extraction).
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC, and specific GSLs (e.g., GM2, GM3, glucosylceramide) are visualized and quantified by densitometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method is used for the precise quantification of various GSL species in tissue extracts.
-
Signaling Pathways and Experimental Workflows
Glycosphingolipid Biosynthesis Pathway and Miglustat's Point of Intervention
The following diagram illustrates the initial steps of the glycosphingolipid biosynthesis pathway and highlights where Miglustat exerts its inhibitory effect.
dot
Caption: Miglustat inhibits Glucosylceramide Synthase.
Experimental Workflow for Preclinical Efficacy Assessment
The diagram below outlines a typical experimental workflow for evaluating the therapeutic potential of a compound like Miglustat in a preclinical mouse model of a lysosomal storage disorder.
dot
Caption: Preclinical efficacy testing workflow.
Proposed Mechanism of Miglustat's Effect on Intracellular Calcium Homeostasis
While the exact mechanism is not fully elucidated, it is hypothesized that the reduction of glycosphingolipids by Miglustat indirectly influences intracellular calcium levels. In NP-C, the accumulation of sphingosine, a precursor to GSLs, is thought to impair lysosomal calcium uptake. By reducing the overall GSL load, Miglustat may alleviate this impairment.
dot
Caption: Miglustat's proposed effect on calcium.
Conclusion
Independent preclinical studies provide robust evidence for the therapeutic potential of Miglustat in several lysosomal storage disorders. Its mechanism as a substrate reduction therapy is well-established, and its efficacy in delaying disease progression and extending lifespan in animal models of NP-C and Sandhoff disease is documented. While direct comparative preclinical data with newer generation substrate reduction therapies like Lucerastat is still emerging, the existing body of evidence supports Miglustat as a significant therapeutic agent in the management of these devastating diseases. Further research into its effects on intracellular signaling pathways, such as calcium homeostasis, may reveal additional mechanisms contributing to its therapeutic benefit.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miglustat Reverts the Impairment of Synaptic Plasticity in a Mouse Model of NPC Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
Safety Operating Guide
Proper Disposal of Miglustat Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of miglustat (B1677133) hydrochloride, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Assessment and Classification
Before initiating disposal procedures, it is crucial to assess the hazards associated with miglustat hydrochloride. According to available Safety Data Sheets (SDS), this compound is not consistently classified as a hazardous substance.[1] However, some sources indicate it may cause skin and eye irritation.[2] Therefore, it is imperative to consult the specific SDS provided by the manufacturer of your product and to evaluate it against local, state, and federal regulations to determine if it meets the criteria for hazardous waste in your jurisdiction. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]
Key Action: Review the manufacturer's SDS and local regulations to classify your this compound waste.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Segregation and Containment
Proper segregation of chemical waste is fundamental to safe disposal.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Place the this compound waste in a dedicated, properly labeled, and sealed container. The container should be in good condition and compatible with the chemical.
-
Clearly label the container with the full chemical name: "this compound Waste."
For facilities that use a color-coded waste container system, follow the established protocol. While not specifically mandated for non-hazardous waste, a common practice for pharmaceutical waste is as follows:
| Container Color | Type of Pharmaceutical Waste |
| Black | RCRA Hazardous |
| Blue or White | Non-RCRA Non-Hazardous |
Disposal Procedure
The recommended disposal method for this compound is to arrange for collection by a specialized and licensed hazardous material disposal company.[5] These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
Step-by-Step Disposal:
-
Package for Disposal: Ensure the segregated this compound waste is in its properly labeled and sealed container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your designated waste management provider to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the waste disposal company. Maintain a record of the disposal for compliance purposes.
Important Considerations:
-
Do Not Dispose in Sanitary Sewer: Never dispose of this compound down the drain. The EPA has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals.[4][6]
-
Do Not Dispose in Regular Trash: Unless explicitly deemed non-hazardous by your EHS office and local regulations, do not dispose of this compound in the regular trash.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with a suitable absorbent material.
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a designated, sealed container for disposal.
-
Decontaminate: Clean the spill area as recommended by your institution's safety protocols.
-
Dispose: The collected spill material should be disposed of as hazardous waste through your institution's waste management program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
